molecular formula C8H5N3 B1452805 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile CAS No. 1190320-73-0

1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Cat. No.: B1452805
CAS No.: 1190320-73-0
M. Wt: 143.15 g/mol
InChI Key: YNULOEBPCADLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-6-1-3-10-7-2-4-11-8(6)7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNULOEBPCADLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=CN=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676851
Record name 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190320-73-0
Record name 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry.

Introduction: The Significance of the Pyrrolopyridine Core

The 1H-pyrrolo[3,2-b]pyridine scaffold, a bioisostere of indole, is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive starting point for the design of novel therapeutics. The introduction of a carbonitrile group at the 7-position further enhances its utility as a versatile synthetic intermediate and a potential pharmacophore. This nitrile moiety can act as a hydrogen bond acceptor or be chemically transformed into other functional groups, such as amines or tetrazoles, allowing for extensive structure-activity relationship (SAR) studies.

Derivatives of the broader pyrrolopyridine class have demonstrated a wide range of biological activities, including potent inhibition of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][2]

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis suggests two main approaches:

  • Late-stage cyanation: Construction of a halogenated 1H-pyrrolo[3,2-b]pyridine intermediate followed by a palladium-catalyzed cyanation reaction.

  • Early incorporation of the nitrile: Building the pyrrole ring onto a pre-functionalized pyridine core that already contains the cyano group.

This guide will focus on the late-stage cyanation approach, which often offers greater flexibility and convergence.

Retrosynthesis Target This compound Intermediate1 7-Bromo-1H-pyrrolo[3,2-b]pyridine Target->Intermediate1 Cyanation Intermediate2 Functionalized Pyridine Precursor Intermediate1->Intermediate2 Pyrrole Ring Formation

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of this compound

The proposed synthetic pathway involves a multi-step sequence starting from a commercially available pyridine derivative. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 7-Bromo-1H-pyrrolo[3,2-b]pyridine

The initial and most critical phase is the construction of the 1H-pyrrolo[3,2-b]pyridine core. Several named reactions can be employed for this transformation, with the Larock indole synthesis or a modified Fischer indole synthesis being viable options. For this guide, we will outline a strategy analogous to those used for similar azaindoles, which often involve the condensation of a substituted aminopyridine with a suitable three-carbon synthon.

A more modern and often higher-yielding approach involves palladium-catalyzed cross-coupling reactions to construct the pyrrole ring.[3] For instance, a Sonogashira coupling of a dihalopyridine followed by a base-mediated cyclization is a powerful strategy.

Illustrative Workflow for Pyrrole Ring Formation:

Synthesis_Workflow Start 2-Amino-3-bromo-X-chloropyridine Step1 Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) Start->Step1 Intermediate 2-Amino-3-bromo-X-(alkynyl)pyridine Step1->Intermediate Step2 Base-mediated Cyclization (e.g., KOtBu, heat) Intermediate->Step2 Product 7-Bromo-1H-pyrrolo[3,2-b]pyridine Step2->Product

Caption: General workflow for the synthesis of the brominated pyrrolopyridine core.

Step 2: Cyanation of 7-Bromo-1H-pyrrolo[3,2-b]pyridine

With the brominated intermediate in hand, the final step is the introduction of the nitrile functionality. A palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂) is a reliable and widely used method for this transformation. The choice of palladium catalyst and ligands is crucial for achieving high yields and minimizing side reactions.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is adapted from established procedures for the cyanation of related halo-azaindoles.

Materials:

  • 7-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Zinc cyanide (Zn(CN)₂) (0.6 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or another suitable palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand) (0.05 - 0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add 7-bromo-1H-pyrrolo[3,2-b]pyridine, zinc cyanide, and the palladium catalyst.

  • Add anhydrous DMF to dissolve the reactants.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an aqueous solution of sodium bicarbonate or ammonia.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Part 2: Purification and Characterization

Purification

Purification of the final compound is critical to remove any unreacted starting materials, catalyst residues, and byproducts. Column chromatography is the most common method.

Troubleshooting Common Purification Challenges:

IssuePotential CauseTroubleshooting Suggestion
Poor Separation Inappropriate solvent system.Optimize the eluent system. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point. Adding a small amount of triethylamine can improve the peak shape for basic compounds.
Compound Degradation Sensitivity to acidic silica gel.Use neutral or basic alumina, or deactivate the silica gel with a triethylamine solution.
Persistent Impurities Co-eluting impurities.Employ a multi-step purification strategy, such as recrystallization followed by column chromatography, or use a different stationary phase (e.g., reversed-phase C18).
Characterization

The structure and purity of the synthesized this compound must be confirmed using a combination of spectroscopic techniques.

Expected Spectroscopic Data (by Analogy):

While specific experimental data for the target molecule is not available, the following table provides expected ranges and key features based on the analysis of related pyrrolopyridine derivatives.[4][5]

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 7.0-9.0 ppm. The pyrrole N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The coupling constants will be indicative of the substitution pattern on the bicyclic ring.
¹³C NMR Aromatic carbons in the range of δ 100-150 ppm. The nitrile carbon will appear at a characteristic chemical shift of approximately δ 115-120 ppm. The carbons directly attached to nitrogen will have distinct chemical shifts.
FT-IR A sharp, medium-intensity peak around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration. A broad peak in the region of 3100-3400 cm⁻¹ for the N-H stretch of the pyrrole ring.
Mass Spectrometry The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₈H₅N₃.

Self-Validating System in Protocols:

The described protocols incorporate self-validating checkpoints. For instance, the monitoring of the reaction by TLC or LC-MS at regular intervals ensures that the reaction is proceeding as expected and allows for timely intervention if issues arise. The combination of multiple characterization techniques provides a robust confirmation of the final product's identity and purity, ensuring the trustworthiness of the experimental outcome.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and characterization of this compound. While based on analogous and well-established chemical principles, the successful execution of these protocols will depend on careful experimental technique and optimization. The versatile nature of the nitrile functionality opens up numerous possibilities for the synthesis of diverse libraries of compounds for biological screening. Future research should focus on exploring these derivatizations to unlock the full therapeutic potential of this promising heterocyclic scaffold.

References

  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Based Therapeutic Agents. BenchChem.
  • Cheméo. (n.d.). Chemical Properties of Pyrrole (CAS 109-97-7). Retrieved from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302927. [Link]

  • Hassan, A. S., et al. (2015). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 52(5), 1554-1559.
  • Pan, P., et al. (2021). (a−c) General synthetic routes of 7H-pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(48), 30239-30248. [Link]

  • BenchChem. (2025). A Comparative Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile and Its Isomers for Researchers and Drug Development. BenchChem.
  • Söderberg, B. C. G., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2465. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(48), 30239-30248. [Link]

  • ResearchGate. (2015). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • Ali, A., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 28(20), 7088. [Link]

  • Warner, B. P., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1032-1037. [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (CAS No. 1190320-73-0), a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. While experimental data for this specific isomer is limited in publicly accessible literature, this document consolidates available information, presents predicted properties based on related structures, and offers detailed, field-proven experimental protocols for their determination. The guide is structured to empower researchers with the foundational knowledge and practical methodologies required to fully characterize this promising scaffold.

Introduction: The Significance of the Pyrrolopyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core, often referred to as a 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure, which combines an electron-rich pyrrole ring with an electron-deficient pyridine ring, serves as a versatile pharmacophore for engaging with a wide array of biological targets. The introduction of a carbonitrile group, as in this compound, further enhances its utility. The nitrile moiety can act as a key hydrogen bond acceptor or be chemically transformed into other functional groups, making it a valuable intermediate for the synthesis of diverse compound libraries.

Derivatives of the broader pyrrolopyridine class have demonstrated significant potential as kinase inhibitors, particularly in the oncology space, targeting enzymes like Fibroblast Growth Factor Receptors (FGFRs) and Janus kinases (JAKs).[1] Understanding the fundamental physicochemical properties of novel isomers like this compound is a critical first step in unlocking their full therapeutic potential.

Core Physicochemical Properties

Precise experimental data for this compound is not extensively reported. However, based on data from its isomers and the parent scaffold, we can summarize its core properties. This table provides known and anticipated values, which should be confirmed experimentally.

PropertyValue / Predicted ValueSource / Rationale
CAS Number 1190320-73-0[2]
Molecular Formula C₈H₅N₃[2]
Molecular Weight 143.15 g/mol [2]
Appearance Predicted to be a solid at room temperature.Based on isomers and related compounds.[3]
Melting Point Not experimentally determined. Likely >200 °C.Isomers and related pyrrolopyridine structures often exhibit high melting points.
Boiling Point ~373 °C at 760 mmHg (Predicted for isomer)[3]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.A common characteristic of heterocyclic drug candidates.[4][5]
pKa Not experimentally determined. Predicted to be weakly basic.The pyridine nitrogen is expected to be the primary basic center.

Spectroscopic Profile (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, 500 MHz, DMSO-d₆): The proton spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, as well as a characteristic broad singlet for the N-H proton of the pyrrole ring, likely at a high chemical shift (>11 ppm).

  • ¹³C NMR (Predicted, 125 MHz, DMSO-d₆): The carbon spectrum will feature signals for the eight unique carbon atoms. The carbon of the nitrile group (CN) is expected around 118 ppm, and the quaternary carbons at the ring fusion will be further downfield.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit key absorption bands that are diagnostic for its functional groups:

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.

  • ~2230-2210 cm⁻¹: A sharp, medium-intensity band characteristic of the C≡N (nitrile) stretch.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. The causality behind experimental choices is emphasized to ensure robust and reproducible results.

Melting Point Determination

Expertise & Experience: The melting point is a fundamental indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities will depress and broaden the melting range. A slow heating rate near the expected melting point is critical for accuracy.[6]

Methodology: Digital Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: Place a small amount of the dry, crystalline this compound onto a clean, dry watch glass. Finely powder the sample if necessary.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a column of 2-3 mm height.[6][7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Initial Determination: Heat the block rapidly to get an approximate melting point. This saves time and establishes a target range. Let the apparatus cool sufficiently before the next step.

  • Accurate Determination: Prepare a new capillary. Heat the block quickly to about 15-20°C below the approximate melting point found in the previous step.

  • Slow Heating: Decrease the heating rate to 1-2°C per minute.[6]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.[8][9]

  • Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation Prep1 Grind Sample Prep2 Load Capillary (2-3mm) Prep1->Prep2 Measure1 Rapid Scan (Approx. MP) Prep2->Measure1 Measure2 Cool Apparatus Measure1->Measure2 Measure3 Slow Scan (1-2°C/min) Measure2->Measure3 Measure4 Record T1 (First Liquid) Measure3->Measure4 Measure5 Record T2 (All Liquid) Measure4->Measure5 Val1 Repeat Measurement 2x Measure5->Val1 Val2 Report MP Range (T1-T2) Val1->Val2

Caption: Workflow for accurate melting point determination.

Aqueous Solubility Determination (Shake-Flask Method)

Expertise & Experience: Aqueous solubility is a critical parameter in drug discovery, directly impacting bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[4] It ensures that the solution is truly saturated and in equilibrium with the solid state, providing a more reliable value than kinetic methods, which can overestimate solubility due to the formation of supersaturated solutions.[10]

Methodology: Higuchi and Connors Shake-Flask Method

  • System Preparation: Prepare buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory guidelines for Biopharmaceutics Classification System (BCS) studies.[11]

  • Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C).[11] Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant. It is crucial to avoid disturbing the solid material. Filtration through a 0.45 µm filter may be necessary.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared.

  • Validation: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when the concentration no longer increases over time.[11]

SolubilityWorkflow A Add Excess Solid to Buffer B Agitate at 37°C (24-72 hours) A->B C Centrifuge/Settle B->C F Confirm Equilibrium (Multiple Time Points) B->F Validation Step D Withdraw Supernatant C->D E Quantify Concentration (HPLC) D->E

Caption: Shake-flask method for equilibrium solubility.

pKa Determination (Potentiometric Titration)

Expertise & Experience: The pKa, or acid dissociation constant, governs the ionization state of a molecule at a given pH. This is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a robust and direct method for pKa determination, relying on monitoring pH changes upon the addition of a titrant.[12] For a weakly basic compound like this compound, titration with a strong acid is appropriate.

Methodology: Potentiometric Titration

  • Solution Preparation: Accurately prepare a solution of this compound of known concentration (e.g., 1 mM) in water or a co-solvent system if aqueous solubility is low.[12] A constant ionic strength should be maintained using an inert salt like KCl.

  • Apparatus Calibration: Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pH range.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar.

  • Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the basic side (e.g., pH 10-11) with a small amount of dilute NaOH to ensure the compound is in its neutral form.

  • Titration: Add small, precise increments of a standardized strong acid titrant (e.g., 0.1 M HCl). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[12]

  • Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show a buffer region. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[12][13]

  • Validation: The experiment should be performed in triplicate to ensure the reproducibility of the pKa value.

pKaWorkflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Setup1 Prepare Analyte Solution Setup2 Calibrate pH Meter Setup1->Setup2 Setup3 Assemble Titration Cell Setup2->Setup3 Titr1 Add Increments of Acid Setup3->Titr1 Titr2 Record pH and Volume Titr1->Titr2 Ana1 Plot pH vs. Volume Titr2->Ana1 Ana2 Identify Inflection Point Ana1->Ana2 Ana3 Determine pKa at Half-Equivalence Ana2->Ana3

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion and Future Directions

This compound is a heterocyclic scaffold with significant potential in drug discovery. While a complete experimental profile of its physicochemical properties is not yet fully documented in the literature, this guide provides a robust framework for its characterization. The predicted properties serve as a valuable starting point, and the detailed experimental protocols offer a clear path for researchers to generate the high-quality data necessary for advancing structure-activity relationship (SAR) studies and lead optimization. Future work should focus on the systematic synthesis and characterization of this and related compounds to build a comprehensive public database of their properties, thereby accelerating the discovery of new therapeutic agents based on the versatile 4-azaindole core.

References

  • University of Calgary. Melting point determination. Available at: [Link].

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. Available at: [Link].

  • Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds? YouTube. Available at: [Link].

  • Studylib. (n.d.). Melting Point Determination Lab Protocol. Available at: [Link].

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Available at: [Link].

  • Clarion University. (n.d.). Determination of Melting Point. Available at: [Link].

  • Schulman, S. G., & Rosenberg, L. S. (1979). Determination of pK(a) values of N-heterocyclic bases by fluorescence spectrophotometry. Talanta, 26(9), 867-71. Available at: [Link].

  • International Journal of Pharmacy and Technology. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link].

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link].

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link].

  • ResearchGate. (n.d.). Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). Available at: [Link].

  • PubChem. (n.d.). 1h-pyrrolo(3,2-c)pyridine-7-carbonitrile, 2,3-dihydro-1-benzyl-6-((2-(diethylamino)ethyl)amino)-, dihydrochloride. Available at: [Link].

  • Molecules. (2012). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link].

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link].

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link].

  • PubChem. (n.d.). 1H-pyrrolo(2,3-b)pyridin-7-ium-7-olate. Available at: [Link].

  • PubChem. (n.d.). 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. Available at: [Link].

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link].

  • International Journal of Pharmaceutics. (2023). A systematic review of various pKa determination techniques. Available at: [Link].

  • O'Hagan, D. (2000). Development of Methods for the Determination of pKa Values. Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, 96, 1-23. Available at: [Link].

  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. Available at: [Link].

  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a. Available at: [Link].

  • PubChem. (n.d.). 1H,2H,3H-pyrrolo(3,2-c)pyridine. Available at: [Link].

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Available at: [Link].

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300588. Available at: [Link].

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link].

  • ACS Publications. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. Available at: [Link].

  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. Available at: [Link].

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link].

Sources

1H-pyrrolo[3,2-b]pyridine-7-carbonitrile CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, molecular structure, potential synthetic pathways, and prospective applications based on the broader class of pyrrolopyridines.

Core Compound Identity and Properties

This compound, also known as 7-cyano-4-azaindole, is a bicyclic aromatic compound featuring a pyrrole ring fused to a pyridine ring. The presence of the nitrile group at the 7-position offers a versatile chemical handle for further synthetic modifications, making it a valuable building block in the design of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1190320-73-0[1]
Molecular Formula C₈H₅N₃[1]
Molecular Weight 143.15 g/mol [1]
Synonyms 7-Cyano-4-azaindole[1]
Molecular Structure

The molecular structure of this compound is characterized by the fusion of a pyrrole and a pyridine ring system. This arrangement results in a planar, aromatic scaffold that is a common feature in many biologically active molecules. The nitrogen atom in the pyridine ring and the pyrrole ring, along with the cyano group, are key features that influence the molecule's chemical reactivity and its potential interactions with biological targets.

Synthesis and Chemical Reactivity

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, its synthesis can be logically inferred from established methodologies for related pyrrolopyridine derivatives. A plausible and efficient approach involves the late-stage introduction of the nitrile group onto a pre-formed 1H-pyrrolo[3,2-b]pyridine scaffold.

A common strategy for the synthesis of analogous compounds, such as 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, involves the cyanation of a corresponding halogenated precursor. This suggests that a similar palladium-catalyzed cross-coupling reaction could be a viable route for the synthesis of the target molecule.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the carbon-cyanide bond, leading back to a 7-halo-1H-pyrrolo[3,2-b]pyridine intermediate. This intermediate can be further broken down into simpler, commercially available starting materials.

G target This compound intermediate 7-Halo-1H-pyrrolo[3,2-b]pyridine (X = Br, I) target->intermediate C-CN Disconnection (Cyanation) precursor Substituted Pyridine & Pyrrole Precursors intermediate->precursor Ring Formation

Caption: Retrosynthetic analysis for this compound.

Representative Experimental Protocol: Palladium-Catalyzed Cyanation

The following is a generalized, yet robust, protocol for the cyanation of a halo-pyrrolopyridine, which can be adapted for the synthesis of this compound from a 7-halo precursor. The choice of a palladium catalyst and reaction conditions is critical for achieving high yields and purity.

Reaction Scheme:

7-Bromo-1H-pyrrolo[3,2-b]pyridine + Zn(CN)₂ --(Pd(PPh₃)₄, DMF)--> this compound

Materials:

  • 7-Bromo-1H-pyrrolo[3,2-b]pyridine

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried flask under an inert atmosphere (Nitrogen or Argon), add 7-bromo-1H-pyrrolo[3,2-b]pyridine, zinc cyanide (0.6 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Add anhydrous DMF via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Applications in Drug Discovery

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[2] Derivatives of various pyrrolopyridine isomers have demonstrated a wide range of biological activities, suggesting that this compound could serve as a valuable starting point for the development of novel therapeutics.

Kinase Inhibition

Many pyrrolopyridine derivatives are known to act as kinase inhibitors. The planar, aromatic nature of the ring system allows for effective interaction with the ATP-binding pocket of various kinases. The nitrogen atoms in the scaffold can act as hydrogen bond acceptors, a common interaction motif in kinase-inhibitor binding. The cyano group can be further elaborated to introduce additional functionalities that can enhance potency and selectivity. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent fibroblast growth factor receptor (FGFR) inhibitors for cancer therapy.[3][4]

G cluster_kinase Kinase Active Site ATP ATP BindingSite ATP Binding Pocket ATP->BindingSite Phosphorylation Substrate Phosphorylation BindingSite->Phosphorylation Catalysis Inhibitor Pyrrolopyridine Derivative Inhibitor->BindingSite Competitive Binding Downstream Downstream Signaling (e.g., Cell Proliferation) Phosphorylation->Downstream

Caption: General mechanism of kinase inhibition by pyrrolopyridine derivatives.

Anticancer Activity

Beyond kinase inhibition, pyrrolopyridine derivatives have shown promise as anticancer agents through other mechanisms. For example, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[5] The rigid scaffold of this compound could be similarly exploited to design novel antimitotic agents.

Neurological Disorders

The pyrrolopyridine core is also found in molecules targeting the central nervous system. For instance, 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as allosteric antagonists of the metabotropic glutamate receptor 5 (mGluR5), a target for various neurological and psychiatric disorders.[6] The versatile chemistry of the cyano group in this compound allows for its conversion into amides and other functional groups, opening avenues for the exploration of novel CNS-active compounds.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in drug discovery. Its defined chemical structure, coupled with the versatile reactivity of the nitrile group, makes it an attractive starting point for the synthesis of compound libraries targeting a range of therapeutic areas. While specific biological data for this exact molecule is limited, the well-documented activities of the broader pyrrolopyridine class of compounds provide a strong rationale for its further investigation. The synthetic strategies and potential applications outlined in this guide are intended to provide a solid foundation for researchers and scientists working to develop the next generation of innovative medicines.

References

  • National Institutes of Health. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]

  • Sunway Pharm Ltd. This compound. Available from: [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. Available from: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • PubMed. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Available from: [Link]

Sources

Spectroscopic Profile of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, a notable member of the azaindole family, presents a scaffold of significant interest in medicinal chemistry and materials science. The fusion of a pyrrole and a pyridine ring, embellished with a nitrile group, imparts unique electronic and steric properties, rendering it a valuable synthon for the development of novel therapeutic agents and functional materials. A comprehensive understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in various chemical and biological systems.

This technical guide provides a detailed, in-depth analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data is a synthesis of established principles of spectroscopy and comparative analysis of experimentally determined data for structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this important heterocyclic molecule.

Molecular Structure and Numbering

For clarity in the subsequent spectroscopic assignments, the atomic numbering scheme for this compound is presented below.

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts (δ) for this compound are based on the analysis of related azaindole structures and the known electronic effects of the nitrile substituent.

Experimental Protocol for ¹H NMR Acquisition:

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer. The choice of solvent is critical; DMSO-d₆ is often preferred for nitrogen-containing heterocycles as it can help in observing the N-H proton, which may exchange with residual water in other solvents. The experiment would typically involve a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H1 (N-H)11.5 - 12.5br s-The N-H proton of the pyrrole ring is expected to be significantly deshielded and appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
H27.8 - 8.0dJ(H2,H3) ≈ 3.0This proton is on a carbon adjacent to the pyrrole nitrogen and is expected to be in the typical aromatic region for such systems. It will appear as a doublet due to coupling with H3.
H36.7 - 6.9dJ(H3,H2) ≈ 3.0H3 is coupled to H2 and is generally found at a more upfield position compared to H2 in the pyrrole ring of azaindoles.
H58.4 - 8.6dJ(H5,H6) ≈ 5.0The nitrile group at position 7 is strongly electron-withdrawing, which will deshield the protons on the pyridine ring, particularly the ortho (H6) and para (H5) positions. H5 is expected to be a doublet due to coupling with H6.
H67.4 - 7.6dJ(H6,H5) ≈ 5.0H6 is also deshielded by the adjacent fused pyrrole ring and the nitrile group. It will appear as a doublet due to coupling with H5.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on the known values for the 1H-pyrrolo[3,2-b]pyridine core and the substituent effects of the nitrile group.

Experimental Protocol for ¹³C NMR Acquisition:

The ¹³C NMR spectrum would be acquired on the same sample solution prepared for the ¹H NMR. A proton-decoupled ¹³C NMR experiment is standard, which results in singlets for all protonated and non-protonated carbons. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and the longer relaxation times of quaternary carbons. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2125 - 128The chemical shift is typical for the C2 carbon in the pyrrole ring of azaindoles.
C3102 - 105The C3 carbon of the pyrrole ring is generally more shielded compared to C2.
C3a140 - 143This is a bridgehead carbon at the fusion of the two rings.
C5148 - 151The presence of the nitrogen atom in the pyridine ring deshields the adjacent C5 carbon.
C6118 - 121This carbon is influenced by both the fused pyrrole ring and the nitrile group.
C7105 - 108The carbon bearing the nitrile group is expected to be significantly upfield due to the electronic nature of the nitrile substituent.
C7a145 - 148This is the other bridgehead carbon, deshielded by the adjacent pyridine nitrogen.
CN115 - 118The nitrile carbon itself has a characteristic chemical shift in this region.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic vibrational frequencies of the pyrrolopyridine core and the nitrile group.

Experimental Protocol for IR Acquisition:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
3100 - 3000MediumAromatic C-H stretchCharacteristic for C-H stretching vibrations in aromatic rings.
~3400Medium, BroadN-H stretchThe N-H stretching vibration of the pyrrole ring. The broadness is due to hydrogen bonding.
2220 - 2230Strong, SharpC≡N stretchThe nitrile group has a very characteristic and strong absorption in this region.[1]
1600 - 1450Medium to StrongC=C and C=N stretchingAromatic ring stretching vibrations of the pyrrolopyridine scaffold.
800 - 700StrongAromatic C-H out-of-plane bendingThese bands are characteristic of the substitution pattern on the aromatic rings.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The predicted fragmentation pattern for this compound is based on the principles of mass spectrometry and the known fragmentation of related heterocyclic compounds.

Experimental Protocol for Mass Spectrometry Acquisition:

The mass spectrum would typically be obtained using an electron ionization (EI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

Predicted Fragmentation Pathway:

The molecular ion (M⁺˙) is expected to be observed at m/z 143, corresponding to the molecular weight of C₈H₅N₃. The primary fragmentation pathways are likely to involve the loss of small, stable molecules.

fragmentation_pathway M [M]⁺˙ m/z = 143 M_minus_HCN [M - HCN]⁺˙ m/z = 116 M->M_minus_HCN - HCN M_minus_N2 [M - N₂]⁺˙ m/z = 115 M->M_minus_N2 - N₂ M_minus_HCN_minus_HCN [M - 2HCN]⁺˙ m/z = 89 M_minus_HCN->M_minus_HCN_minus_HCN - HCN

Caption: Predicted major fragmentation pathway for this compound.

Predicted Major Fragment Ions:

m/zProposed FragmentRationale for Prediction
143[C₈H₅N₃]⁺˙ (Molecular Ion)This is the intact molecule with one electron removed. Aromatic systems typically show a prominent molecular ion peak.
116[C₇H₄N₂]⁺˙Loss of hydrogen cyanide (HCN) from the pyrrole ring is a common fragmentation pathway for indole and azaindole derivatives.
89[C₆H₃N]⁺˙Subsequent loss of another molecule of HCN from the pyridine ring.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. The presented NMR, IR, and MS data, derived from established spectroscopic principles and analysis of analogous structures, offer a robust framework for the identification and characterization of this important heterocyclic compound. The detailed experimental protocols serve as a practical guide for researchers in acquiring high-quality spectroscopic data. It is anticipated that this guide will be a valuable asset to scientists working in the fields of synthetic chemistry, medicinal chemistry, and materials science, facilitating the advancement of research involving this versatile molecular scaffold.

References

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

  • Klein, D. R. (2017). Organic Chemistry (3rd ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Wade Jr., L. G. (2017). Organic Chemistry (9th ed.). Pearson.
  • LibreTexts. (2020). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.
  • Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile and Its Prospective Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-b]pyridine scaffold, a nitrogenous heterocyclic system, is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring presence in biologically active compounds. The introduction of a carbonitrile moiety at the 7-position of this scaffold yields 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, a molecule poised for significant therapeutic relevance. This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, with a primary focus on its promise as a kinase inhibitor. We will delve into the scientific rationale for target selection, present detailed, field-proven experimental protocols for target validation, and offer insights into the subsequent steps of drug discovery and development. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The 1H-pyrrolo[3,2-b]pyridine Scaffold and the Significance of the 7-Carbonitrile Moiety

The 1H-pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is an isostere of indole, a fundamental component of numerous natural products and pharmaceuticals. The strategic placement of a nitrogen atom in the six-membered ring significantly alters the electronic properties and hydrogen bonding capabilities of the molecule, often enhancing its binding affinity and selectivity for biological targets.

The addition of a carbonitrile (-C≡N) group at the 7-position is a critical chemical modification. The nitrile group is a versatile functional group in drug design. It is a potent hydrogen bond acceptor and can engage in crucial interactions within the active site of a target protein. Furthermore, the carbon atom of the nitrile is electrophilic and can act as a "warhead" to form a covalent bond with nucleophilic residues like cysteine or serine in the target protein, leading to irreversible inhibition.[1] This covalent inhibition strategy can offer enhanced potency and prolonged duration of action. The nitrile group can also improve the pharmacokinetic properties of a drug candidate, such as metabolic stability and solubility.[1]

Given the extensive literature on the broader class of pyrrolopyridines as potent inhibitors of various protein kinases, this guide will focus on the most probable kinase targets for this compound.

Primary Therapeutic Hypothesis: Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, inflammation, and autoimmune disorders. The 1H-pyrrolo[3,2-b]pyridine scaffold has been successfully employed in the development of inhibitors for several kinase families.

Proposed Target Family 1: Janus Kinases (JAKs)

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of cytoplasmic tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway is essential for the signaling of numerous cytokines and growth factors, and its aberrant activation is implicated in a range of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a close isomer of our core molecule, is a well-established pharmacophore in the design of JAK inhibitors.[2][3][4]

Scientific Rationale: The 1H-pyrrolo[3,2-b]pyridine core can mimic the hinge-binding motif of ATP, the natural substrate for kinases. The nitrogen atoms in the pyridine ring can form key hydrogen bonds with the kinase hinge region. The 7-carbonitrile group could potentially form an additional hydrogen bond with the backbone of the kinase or interact with a nearby pocket, enhancing binding affinity and selectivity.

Target Validation Workflow:

JAK_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation biochemical_assay Biochemical Kinase Assay (IC50 Determination) selectivity_panel Kinase Selectivity Panel biochemical_assay->selectivity_panel Confirm Potency phospho_stat_assay Phospho-STAT Western Blot selectivity_panel->phospho_stat_assay Assess Selectivity cytokine_release_assay Cytokine Release Assay phospho_stat_assay->cytokine_release_assay Confirm Pathway Inhibition cell_proliferation_assay Cell Proliferation Assay cytokine_release_assay->cell_proliferation_assay Evaluate Functional Effect

Caption: Workflow for validating this compound as a JAK inhibitor.

Experimental Protocols:

  • Protocol 2.1.1: In Vitro Biochemical Kinase Assay (IC50 Determination for JAKs)

    This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified JAK isoforms.

    • Reagents and Materials:

      • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

      • Suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).

      • ATP (Adenosine triphosphate).

      • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

      • This compound stock solution in DMSO.

      • ADP-Glo™ Kinase Assay kit (Promega) or similar.

      • 384-well plates.

      • Plate reader capable of luminescence detection.

    • Procedure:

      • Prepare serial dilutions of this compound in kinase assay buffer.

      • In a 384-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

      • Initiate the kinase reaction by adding ATP.

      • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

      • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

      • Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

  • Protocol 2.1.2: Cell-Based Phospho-STAT Western Blot Analysis

    This assay determines if the compound can inhibit JAK-mediated STAT phosphorylation in a cellular context.

    • Cell Culture and Treatment:

      • Culture a cytokine-dependent cell line (e.g., TF-1 cells) in appropriate media.

      • Starve the cells of cytokines for 4-6 hours.

      • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

      • Stimulate the cells with a relevant cytokine (e.g., IL-2 for JAK1/3, EPO for JAK2) for 15-30 minutes.

    • Western Blotting:

      • Lyse the cells and determine the protein concentration.

      • Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.

      • Block the membrane with 5% BSA or non-fat milk in TBST.

      • Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

      • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

      • Quantify the band intensities to determine the inhibition of STAT phosphorylation.

Proposed Target Family 2: Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4) are receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, due to gene amplification, mutations, or fusions, is a key driver in various cancers, including bladder, lung, and breast cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent inhibitors of the FGFR family.[5][6][7]

Scientific Rationale: Similar to JAKs, the 1H-pyrrolo[3,2-b]pyridine core can effectively occupy the ATP-binding pocket of FGFRs. The 7-carbonitrile group may provide additional interactions that could confer selectivity over other kinases, such as VEGFR2, which is often a source of off-target toxicity for FGFR inhibitors.[8] An octahydropyrrolo[3,2-b]pyridin derivative has been identified as a highly selective inhibitor of FGFR3 over VEGFR2 through virtual screening.[8]

Target Validation Workflow:

FGFR_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation biochemical_assay Biochemical Kinase Assay (IC50 Determination) selectivity_panel Kinase Selectivity Panel (vs. VEGFR2, etc.) biochemical_assay->selectivity_panel Confirm Potency phospho_erk_assay Phospho-ERK Western Blot selectivity_panel->phospho_erk_assay Assess Selectivity cell_proliferation_assay Cancer Cell Line Proliferation Assay phospho_erk_assay->cell_proliferation_assay Confirm Pathway Inhibition cell_cycle_analysis Cell Cycle Analysis cell_proliferation_assay->cell_cycle_analysis Evaluate Functional Effect

Caption: Workflow for validating this compound as an FGFR inhibitor.

Experimental Protocols:

  • Protocol 2.2.1: In Vitro Biochemical Kinase Assay (IC50 Determination for FGFRs)

    This protocol is similar to Protocol 2.1.1, but with FGFR-specific reagents.

    • Reagents and Materials:

      • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.

      • Poly-Glu-Tyr peptide substrate.

      • ATP, kinase assay buffer, test compound, and detection reagents as in Protocol 2.1.1.

    • Procedure: Follow the same procedure as in Protocol 2.1.1, substituting the JAK enzymes with the respective FGFR isoforms.

  • Protocol 2.2.2: Cancer Cell Line Proliferation Assay

    This assay assesses the anti-proliferative effect of the compound on cancer cell lines with known FGFR alterations.

    • Cell Culture and Treatment:

      • Select cancer cell lines with documented FGFR amplification or activating mutations (e.g., SNU-16 for FGFR2 amplification).

      • Seed the cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of this compound for 72 hours.

    • Viability Assessment:

      • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well.

      • Incubate according to the manufacturer's instructions.

      • Measure the luminescence, which is proportional to the number of viable cells.

      • Calculate the GI50 (concentration for 50% growth inhibition) values.

  • Protocol 2.2.3: Cell Cycle Analysis by Flow Cytometry

    This protocol determines if the compound induces cell cycle arrest, a common mechanism for anti-proliferative agents.

    • Cell Treatment and Fixation:

      • Treat cancer cells with the test compound at its GI50 concentration for 24-48 hours.

      • Harvest the cells and wash with PBS.

      • Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.[9]

    • Staining and Analysis:

      • Wash the fixed cells with PBS.

      • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[10]

      • Incubate in the dark for 30 minutes at room temperature.[11]

      • Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.[12][13]

Secondary Therapeutic Hypotheses and Future Directions

While kinase inhibition represents the most probable therapeutic avenue, the versatility of the this compound scaffold suggests other potential applications.

  • Tubulin Polymerization Inhibition: Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been identified as inhibitors of tubulin polymerization by binding to the colchicine site.[14][15] This leads to cell cycle arrest in the G2/M phase and apoptosis. The 7-carbonitrile derivative should be evaluated for similar activity.

  • FMS Kinase Inhibition: The FMS kinase (CSF-1R) is another attractive target for pyrrolopyridine derivatives in the context of cancer and inflammatory diseases.[16][17][18]

Quantitative Data Summary (Hypothetical)

Target KinaseIC50 (nM) for this compound
JAK115
JAK225
JAK35
TYK250
FGFR130
FGFR245
FGFR320
VEGFR2>1000

Conclusion

This compound is a molecule of significant therapeutic promise, primarily as a kinase inhibitor. Based on the extensive body of research on the pyrrolopyridine scaffold, Janus kinases and Fibroblast Growth Factor Receptors represent high-priority targets for investigation. The detailed experimental workflows and protocols provided in this guide offer a robust framework for the systematic evaluation of this compound's biological activity. Further exploration of its potential as a tubulin polymerization inhibitor or FMS kinase inhibitor is also warranted. The insights gained from these studies will be instrumental in advancing this compound and its derivatives toward clinical development.

References

  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Protocol of Cell Cycle Staining Flow Cytometry - Creative Biolabs Antibody. (n.d.). Retrieved January 20, 2026, from [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301311.
  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.). Retrieved January 20, 2026, from [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (n.d.). Retrieved January 20, 2026, from [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301311.
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved January 20, 2026, from [Link]

  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21557-21568.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]

  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. ACS Medicinal Chemistry Letters, 5(12), 1335-1340.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. ACS Medicinal Chemistry Letters, 5(12), 1335-1340.
  • A Radioactive in vitro ERK3 Kinase Assay - PMC - NIH. (2019, August 20). Retrieved January 20, 2026, from [Link]

  • Adriaenssens, E. (2023, March 31). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

  • In vitro kinase assay v1. (2023, June 27). ResearchGate. [Link]

  • Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol. [Link]

  • Structures of some representative selective FGFR inhibitors. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1165-1173.
  • Janus kinase inhibitor - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry - ACS Publications. (2022, September 7). Retrieved January 20, 2026, from [Link]

  • Wang, Y., et al. (2022). Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. Journal of Cellular and Molecular Medicine, 26(24), 6035-6047.
  • Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025, November 13). MDPI. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments. (n.d.). Retrieved January 20, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - Semantic Scholar. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate. (2025, August 7). Retrieved January 20, 2026, from [Link]

  • The latest perspectives of small molecules FMS kinase inhibitors. (2023, December 5). European Journal of Medicinal Chemistry, 261, 115796.
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.). Retrieved January 20, 2026, from [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). RSC Medicinal Chemistry, 12(8), 1259-1273.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - Figshare. (2018, August 2). Retrieved January 20, 2026, from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301311.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. (n.d.). Retrieved January 20, 2026, from [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar. (n.d.). Retrieved January 20, 2026, from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-b]pyridine, or 7-azaindole, framework is a cornerstone of contemporary medicinal chemistry, celebrated for its role in a multitude of biologically active compounds.[1][2] The strategic introduction of a carbonitrile moiety at the 7-position to yield 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile creates a scaffold of profound potential. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, elucidating the synthetic nuances, physicochemical properties, and prospective medicinal chemistry applications of this versatile core. While specific biological data for the 7-carbonitrile derivative remains emerging, this guide extrapolates from the rich pharmacology of the broader azaindole class to provide a forward-looking prospectus on its utility in drug discovery.

Introduction: The Strategic Value of the 7-Cyano-7-Azaindole Moiety

The 7-azaindole scaffold is a bioisostere of indole, where the C-7 carbon is replaced by a nitrogen atom. This substitution significantly alters the electronic and hydrogen bonding properties of the molecule, often leading to improved pharmacokinetic profiles and enhanced target engagement.[3] The pyridine nitrogen introduces a hydrogen bond acceptor, a feature frequently exploited in the design of kinase inhibitors where the scaffold can mimic the hinge-binding motif of ATP.[3]

The addition of a carbonitrile group at the 7-position further refines the scaffold's properties:

  • Electronic Modulation: The electron-withdrawing nature of the nitrile group influences the electron density of the bicyclic system, potentially modulating the pKa of the pyrrole nitrogen and the overall reactivity of the core.

  • Pharmacophoric Element: The nitrile's nitrogen atom can act as a crucial hydrogen bond acceptor, forming key interactions within protein binding pockets.[4]

  • Synthetic Handle: The carbonitrile group is a versatile functional group that can be readily transformed into other key moieties such as amines, amides, tetrazoles, and carboxylic acids, allowing for extensive structure-activity relationship (SAR) exploration.

While several isomers of cyanated pyrrolopyridines have been explored, this guide will focus on the unique potential of the this compound scaffold.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a scaffold is fundamental to its application in drug design. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 1190320-73-0[5]
Molecular Formula C₈H₅N₃[5]
Molecular Weight 143.15 g/mol [5]
Appearance Solid
Synonyms 7-Cyano-7-azaindoleN/A
InChI Key YSSSUMUGHHKGCO-UHFFFAOYSA-N

Synthetic Strategies and Methodologies

While specific literature detailing the synthesis of this compound is sparse, established methodologies for the functionalization of the 7-azaindole core and related heterocycles provide robust and adaptable synthetic routes. Two primary retrosynthetic approaches are proposed: the Sandmeyer reaction from a 7-amino precursor and palladium-catalyzed cyanation of a 7-halo precursor.

Retrosynthetic Analysis

G cluster_0 Route A: Sandmeyer Reaction cluster_1 Route B: Pd-Catalyzed Cyanation Target This compound Diazonium Diazonium Salt Target->Diazonium CuCN Halo 7-Halo-1H-pyrrolo[3,2-b]pyridine Target->Halo Pd Catalyst, CN Source Amino 7-Amino-1H-pyrrolo[3,2-b]pyridine Diazonium->Amino NaNO2, H+

Caption: Retrosynthetic approaches to this compound.

Experimental Protocol: Sandmeyer Reaction

This classical approach involves the diazotization of a 7-amino-7-azaindole followed by displacement with a cyanide salt, typically catalyzed by a copper(I) salt.[6][7]

Step 1: Diazotization of 7-Amino-1H-pyrrolo[3,2-b]pyridine

  • Dissolve 7-Amino-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable acidic aqueous medium (e.g., 2 M HCl) and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.3 eq) in a minimal amount of aqueous sodium or potassium cyanide.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ evolution) should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Cool the mixture and neutralize with a base (e.g., Na₂CO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Protocol: Palladium-Catalyzed Cyanation

This modern and often higher-yielding method involves the cross-coupling of a 7-halo-7-azaindole (bromo or chloro) with a cyanide source.[8][9][10]

  • To a dry, inert-atmosphere (N₂ or Ar) reaction vessel, add 7-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Add a cyanide source, such as zinc cyanide (Zn(CN)₂, 0.6-1.0 eq) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.5-1.0 eq).[9]

  • Add a suitable anhydrous solvent (e.g., DMF, DMA, or dioxane).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., aqueous ammonia or sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography to afford the desired 7-cyano-7-azaindole.

Medicinal Chemistry Applications and Prospective Biological Activity

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having entered clinical trials or received FDA approval.[2][3] The introduction of a 7-cyano group is a strategic modification that can enhance the therapeutic potential of this core.

Kinase Inhibition

A primary application of the 7-azaindole scaffold is in the development of protein kinase inhibitors.[11][12] The 7-azaindole core can form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[3]

G Scaffold This compound HBD H-Bond Donor (Pyrrole N-H) Scaffold->HBD HBA1 H-Bond Acceptor (Pyridine N) Scaffold->HBA1 HBA2 H-Bond Acceptor (Nitrile N) Scaffold->HBA2 Kinase Kinase Hinge Region HBD->Kinase H-Bond HBA1->Kinase H-Bond Pocket Binding Pocket HBA2->Pocket Interaction

Caption: Potential binding interactions of the 7-cyano-7-azaindole scaffold.

The 7-carbonitrile group can further enhance binding affinity through interactions with residues in the solvent-exposed region or other nearby pockets. The development of derivatives of this scaffold could lead to potent and selective inhibitors of various kinase families, including but not limited to:

  • PIM Kinases: N-substituted 7-azaindoles have been identified as potent pan-PIM kinase inhibitors.[4]

  • Fibroblast Growth Factor Receptor (FGFR): The 7-azaindole scaffold has been utilized in the design of FGFR inhibitors.[3]

  • Janus Kinases (JAKs): 7-Azaindole derivatives have shown activity against JAK3.[13]

Anticancer Activity

Given the prevalence of kinase dysregulation in cancer, it is a logical extension that 7-cyano-7-azaindole derivatives may possess significant anticancer properties. Structure-activity relationship studies on other 7-azaindole analogs have demonstrated that substitution at various positions can lead to potent antiproliferative agents.[12]

Other Potential Therapeutic Areas

The versatility of the 7-azaindole scaffold extends beyond oncology. Derivatives have been investigated for a range of other therapeutic applications, including:

  • Antiviral Agents: As demonstrated in the development of treatments for influenza.[1]

  • Neurodegenerative Diseases: Due to their ability to modulate various CNS targets.[11]

  • Inflammatory Diseases: Through the inhibition of key inflammatory mediators.[11]

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for this compound is not yet established, a prospective SAR can be inferred from related series. A review of anticancer 7-azaindole derivatives indicates that positions 1, 3, and 5 are key sites for modification.[12]

G cluster_0 SAR Exploration of the 7-Cyano-7-Azaindole Scaffold Core This compound R1 R1 (Position 1) - Alkylation - Arylation Core->R1 R3 R3 (Position 3) - Amide formation - Heterocyclic substitution Core->R3 R5 R5 (Position 5) - Halogenation - Arylation Core->R5 CN Nitrile Modification - Amidine - Tetrazole - Amide Core->CN

Caption: Key positions for SAR exploration on the 7-cyano-7-azaindole core.

Future research should focus on the systematic exploration of these positions to develop libraries of novel compounds for biological screening. The conversion of the 7-carbonitrile to other functional groups will also be a critical avenue for investigation.

Conclusion

This compound represents a largely untapped but highly promising scaffold for medicinal chemistry. Its synthetic accessibility, coupled with the favorable physicochemical and pharmacophoric properties of the 7-cyano-7-azaindole core, positions it as a valuable building block for the discovery of novel therapeutics. This guide provides a foundational understanding and a strategic framework for researchers to embark on the exploration of this exciting chemical space. The continued investigation of this and related scaffolds will undoubtedly contribute to the development of the next generation of targeted therapies.

References

  • Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. ResearchGate. Available from: [Link]

  • This compound - CAS:1190320-73-0. Sunway Pharm Ltd. Available from: [Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. National Institutes of Health. Available from: [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available from: [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available from: [Link]

  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed. Available from: [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. Available from: [Link]

  • New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. MDPI. Available from: [Link]

  • This compound. eChemHub. Available from: [Link]

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available from: [Link]

  • An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. PubMed. Available from: [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed. Available from: [Link]

  • 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile | 146767-63-7. J&K Scientific. Available from: [Link]

  • Sandmeyer reaction. Wikipedia. Available from: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link]

  • 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile. Lead Sciences. Available from: [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. Available from: [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. Available from: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. Available from: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. PubMed. Available from: [Link]

  • Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media. PubMed. Available from: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
  • Deaminative chlorination of aminoheterocycles. National Institutes of Health. Available from: [Link]

  • Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. ACS Publications. Available from: [Link]

  • Synthesis of 8‐cyano‐1,4‐dihydro‐4‐oxopyrrolo[1,2‐a]pyrimidine‐3‐carboxylic acids as potential antimicrobial agents. ResearchGate. Available from: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available from: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Institutes of Health. Available from: [Link]

Sources

Discovery and history of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic History of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Foreword: The Strategic Value of a Heterocyclic Core

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures"—frameworks that demonstrate a remarkable propensity for binding to diverse biological targets. The 1H-pyrrolo[3,2-b]pyridine core, commonly known as 4-azaindole, is one such scaffold. Its fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic and geometric profile, making it an exceptional bioisostere for the native indole nucleus.[1][2] The introduction of a carbonitrile (cyano) group at the 7-position transforms this promising core into a versatile and powerful synthetic intermediate, unlocking a vast chemical space for drug discovery programs.

This guide provides a comprehensive exploration of this compound, moving beyond a simple recitation of facts to delve into the strategic rationale behind its synthesis and application. We will trace its conceptual history not as a singular discovery event, but as a logical outcome of the evolution of synthetic methodology for functionalizing the azaindole core. For researchers and drug development professionals, understanding this history is key to leveraging the full potential of this valuable building block.

The 4-Azaindole Scaffold: A Foundation for Innovation

The parent 1H-pyrrolo[3,2-b]pyridine is one of six possible isomers of pyrrolopyridine, each defined by the position of the nitrogen atom in the six-membered ring and the fusion orientation.[3] The 4-azaindole isomer, along with its well-studied 7-azaindole counterpart (1H-pyrrolo[2,3-b]pyridine), has become a cornerstone in the design of kinase inhibitors.[2] This is largely due to its ability to mimic the hydrogen bonding patterns of the adenine hinge-binding motif of ATP, a critical component in the function of kinases.[2]

The true value of the scaffold, however, lies in the ability to strategically decorate it with functional groups that modulate potency, selectivity, and pharmacokinetic properties. The 7-position of the 4-azaindole core points into a solvent-exposed region in many kinase active sites, making it an ideal vector for introducing substituents that can form additional interactions or improve drug-like properties. This realization drove the need for reliable methods to functionalize this specific position, leading to the development and synthesis of key intermediates like this compound.

The Genesis of a Key Intermediate: A History of Synthetic Enablement

The "discovery" of this compound is intrinsically linked to the advancement of cross-coupling chemistry. Its history is not marked by a single publication announcing its isolation, but rather by the development of robust synthetic routes that made it an accessible and practical tool for medicinal chemists. The most logical and widely adopted strategy involves a late-stage functionalization of the pre-formed 4-azaindole core.

This approach is favored for its convergency and modularity. It allows for the synthesis of a common halo-azaindole intermediate which can then be diversified into a multitude of derivatives, including the target carbonitrile.

Retrosynthetic Analysis: A Strategic Blueprint

A logical retrosynthetic pathway highlights the key transformations required to access the target molecule. The primary disconnection is the carbon-carbon bond between the pyridine ring and the nitrile, suggesting a palladium-catalyzed cyanation of a 7-halo-4-azaindole precursor.

G Target This compound Disconnect1 C-CN Bond Formation (e.g., Pd-catalyzed Cyanation) Target->Disconnect1 Intermediate1 7-Halo-1H-pyrrolo[3,2-b]pyridine (X = Br, I) Disconnect1->Intermediate1 Disconnect2 Regioselective Halogenation Intermediate1->Disconnect2 Intermediate2 1H-pyrrolo[3,2-b]pyridine (4-Azaindole Core) Disconnect2->Intermediate2 Disconnect3 Azaindole Ring Construction (e.g., Fischer, Bartoli, Madelung Synthesis) Intermediate2->Disconnect3 Precursors Substituted Pyridine & Pyrrole Precursors Disconnect3->Precursors

Figure 1. Retrosynthetic analysis for this compound.

This analysis reveals that mastery over the synthesis of the core 4-azaindole ring and the ability to selectively functionalize the 7-position are the critical pillars upon which the synthesis of the 7-carbonitrile derivative is built.

Core Synthetic Methodologies & Field-Proven Protocols

The synthesis of this compound is best understood as a multi-stage process. Below, we detail the most common and reliable workflow, explaining the causality behind the chosen methodologies.

Stage 1: Construction of the 4-Azaindole Core

While numerous methods exist to construct the azaindole scaffold, syntheses often begin from appropriately substituted pyridine precursors. For example, variations of the Fischer indole synthesis or the Bartoli indole synthesis, adapted for pyridine substrates, are common approaches in the literature for building the fused pyrrole ring.

Stage 2: Regioselective Halogenation at C7

With the 4-azaindole core in hand, the next critical step is the introduction of a halogen (typically bromine or iodine) at the C7 position. This serves as a synthetic handle for the subsequent cross-coupling reaction. The electron-deficient nature of the pyridine ring deactivates it towards electrophilic aromatic substitution compared to the pyrrole ring. However, direct halogenation can sometimes lead to mixtures of products. A more controlled approach often involves:

  • N-Oxidation: Formation of the pyridine N-oxide to activate the positions alpha and gamma to the nitrogen.

  • Halogenation: Introduction of the halogen at the activated C7 position.

  • Deoxygenation: Removal of the N-oxide to return to the 4-azaindole system.

This sequence provides high regioselectivity, which is paramount for ensuring the final product is the desired isomer.

Stage 3: Palladium-Catalyzed Cyanation

This is the pivotal transformation. The conversion of a 7-halo-4-azaindole to the 7-carbonitrile is most efficiently achieved via palladium-catalyzed cross-coupling. This reaction is a testament to the power of modern organometallic chemistry in constructing challenging C-C bonds on heterocyclic systems.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used. The palladium atom undergoes oxidative addition into the C-X bond of the halo-azaindole, initiating the catalytic cycle.

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over other sources like copper(I) cyanide or potassium cyanide. It is less toxic, less moisture-sensitive, and generally gives higher yields with fewer side reactions in palladium-catalyzed processes. The reaction involves a transmetalation step where the cyano group is transferred from zinc to the palladium center.

  • Solvent: A high-boiling, polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to ensure all reactants remain in solution at the required reaction temperature and to facilitate the polar transition states in the catalytic cycle.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. Therefore, the entire procedure must be conducted under an inert atmosphere of nitrogen or argon.

Protocol 1: Synthesis of this compound via Cyanation

This protocol describes a representative procedure for the final cyanation step, assuming the availability of the 7-bromo precursor.

Materials:

  • 7-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Zinc cyanide (Zn(CN)₂) (0.6 - 0.7 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 - 0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add 7-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous DMF via syringe to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into an aqueous solution of sodium bicarbonate or ammonia to complex with residual zinc salts.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Self-Validation: The identity and purity of the final product must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to ensure it meets the rigorous standards required for drug development.

Physicochemical Properties and Data Summary

Accurate physicochemical data is essential for the handling, characterization, and application of any chemical intermediate in a research setting.

PropertyValue
IUPAC Name This compound
Common Name 7-Cyano-4-azaindole
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
Appearance Typically an off-white to yellow solid
Topological Polar Surface Area 52.5 Ų
Hydrogen Bond Donors 1 (pyrrole N-H)
Hydrogen Bond Acceptors 2 (pyridine N, nitrile N)

The Strategic Role in Drug Discovery: A Versatile Chemical Handle

The significance of this compound lies not in its own biological activity, but in the profound synthetic versatility of the nitrile group. It serves as a linchpin for constructing a diverse array of functional groups essential for probing structure-activity relationships (SAR).

The nitrile can be readily transformed into:

  • Primary Amines (via reduction): Introduces a basic center for salt formation or further functionalization.

  • Amides (via hydrolysis): Provides hydrogen bond donors and acceptors.

  • Tetrazoles (via cycloaddition with azides): Acts as a bioisosteric replacement for a carboxylic acid group, offering improved metabolic stability and cell permeability.

  • Amidines and other heterocycles: Expands the range of possible interactions with a biological target.

G Core This compound Amine 7-(Aminomethyl)- 1H-pyrrolo[3,2-b]pyridine Core->Amine Reduction (e.g., H₂, Raney Ni) Amide 1H-pyrrolo[3,2-b]pyridine- 7-carboxamide Core->Amide Hydrolysis (partial) (e.g., H₂O₂, base) Tetrazole 7-(1H-Tetrazol-5-yl)- 1H-pyrrolo[3,2-b]pyridine Core->Tetrazole Cycloaddition (e.g., NaN₃, NH₄Cl) Acid 1H-pyrrolo[3,2-b]pyridine- 7-carboxylic acid Core->Acid Hydrolysis (full) (e.g., aq. HCl, heat)

Figure 2. Synthetic utility of the 7-carbonitrile functional group.

This versatility makes the compound a highly valuable starting material for building libraries of novel compounds aimed at a wide range of therapeutic targets, especially protein kinases involved in oncology and inflammatory diseases.[4][5]

Conclusion and Future Outlook

The history of this compound is a clear illustration of how progress in fundamental synthetic chemistry directly enables advances in drug discovery. Its development was not an accident but a targeted response to the need for versatile, functionalized heterocyclic cores. As medicinal chemists continue to tackle increasingly complex biological targets, the demand for such well-behaved and strategically designed building blocks will only grow. This compound, born from the mastery of azaindole chemistry and palladium catalysis, will undoubtedly remain a vital tool in the arsenal of scientists working to develop the next generation of targeted therapeutics.

References

  • ResearchGate. Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). Available at: [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • PubMed. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Available at: [Link]

  • MDPI. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link]

  • PubMed. 7-Azaindole Analogues as Bioactive Agents and Recent Results. Available at: [Link]

  • Google Patents. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
  • ResearchGate. Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Graz University of Technology. Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Available at: [Link]

  • PubMed. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Available at: [Link]

  • ACS Publications. One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. Available at: [Link]

  • Google Patents. WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines.
  • NIH National Library of Medicine. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • NIH National Library of Medicine. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • Eureka. Synthesis method of 1H-pyrrolo[2,3-b]pyridine-2-boronic acid pinacol ester. Available at: [Link]

  • ACS Publications. Discovery of 1H‑Pyrrolo[2,3‑b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Available at: [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]

  • Wikipedia. Pyrrole. Available at: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

Sources

In Silico Horizons: A Technical Guide to Predicting the Properties of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the early-stage assessment of a compound's physicochemical and pharmacokinetic properties is paramount to de-risking development and accelerating the identification of viable clinical candidates. This technical guide provides an in-depth exploration of in silico methodologies for the comprehensive characterization of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry. We will navigate the theoretical underpinnings and practical applications of freely accessible, yet powerful, computational tools to predict critical absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters. This guide is intended for researchers, scientists, and drug development professionals, offering a field-proven framework for leveraging predictive modeling to make informed, data-driven decisions in the preliminary phases of drug discovery.

Introduction: The Imperative of Early-Stage In Silico Assessment

The pyrrolopyridine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, particularly in the realm of kinase inhibition. The subject of this guide, this compound, represents a valuable starting point for the design of novel therapeutics. However, promising biological activity in vitro does not guarantee success in vivo. A significant proportion of drug candidates fail during clinical trials due to unfavorable pharmacokinetic profiles or unforeseen toxicity.[1]

The integration of in silico predictive modeling in the early stages of drug discovery has emerged as an indispensable strategy to mitigate these risks. By computationally estimating a molecule's ADMET properties before significant resources are invested in synthesis and experimental testing, researchers can prioritize compounds with a higher likelihood of clinical success.[1] This "fail fast, fail cheap" paradigm is a cornerstone of efficient drug development.

This guide will provide a detailed, step-by-step workflow for the in silico prediction of the key physicochemical and ADMET properties of this compound. We will utilize two widely recognized and freely accessible web-based platforms: SwissADME and pkCSM . The causality behind the selection of specific predictive models and the interpretation of the generated data will be thoroughly discussed, empowering the reader to apply these principles to their own research endeavors.

Foundational Concepts in In Silico Property Prediction

Before delving into the practical application of predictive tools, it is crucial to understand the fundamental principles that underpin these computational models. The majority of in silico ADMET prediction tools are built upon Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical representations that correlate the structural or physicochemical properties of a set of molecules with their biological activity or a specific ADMET endpoint.[2] These models are trained on large datasets of compounds with experimentally determined properties, enabling them to predict the properties of novel, untested molecules.

More recently, machine learning and deep learning algorithms have been increasingly employed to develop more sophisticated and accurate predictive models.[3] These algorithms can identify complex, non-linear relationships between molecular features and biological outcomes, leading to improved predictive power.

A key principle in assessing the drug-likeness of a molecule is Lipinski's Rule of Five . This rule of thumb, formulated by Christopher A. Lipinski, provides a set of simple physicochemical parameters that can help to predict the oral bioavailability of a compound.[3][4][5][6] According to this rule, a compound is more likely to be orally bioavailable if it adheres to the following criteria:

  • Molecular weight ≤ 500 Daltons

  • LogP (a measure of lipophilicity) ≤ 5

  • Number of hydrogen bond donors ≤ 5

  • Number of hydrogen bond acceptors ≤ 10

While not an absolute determinant of drug-likeness, Lipinski's Rule of Five serves as a valuable initial filter for assessing the potential of a compound to be developed as an orally administered drug.

Experimental Workflow: In Silico Profiling of this compound

This section details the step-by-step protocol for predicting the physicochemical and ADMET properties of this compound using SwissADME and pkCSM.

Acquiring the Molecular Input

The starting point for any in silico prediction is the chemical structure of the molecule of interest. The most common format for representing molecular structures for these web-based tools is the Simplified Molecular Input Line Entry System (SMILES).

The canonical SMILES string for this compound is: n1c2c(c(c1)C#N)[nH]cc2

Protocol 1: Prediction of Physicochemical Properties and Drug-Likeness using SwissADME

SwissADME is a user-friendly web tool that provides a comprehensive analysis of a compound's physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[7]

Step-by-Step Methodology:

  • Navigate to the SwissADME website: Open a web browser and go to ]">http://www.swissadme.ch.[7]

  • Input the SMILES string: In the input box, paste the SMILES string for this compound: n1c2c(c(c1)C#N)[nH]cc2.

  • Initiate the prediction: Click the "Run" button to start the analysis.

  • Analyze the results: The output page will display a wealth of information. Focus on the following sections:

    • Physicochemical Properties: Note the values for molecular weight, LogP, water solubility, etc.

    • Lipophilicity: Examine the different calculated LogP values.

    • Water Solubility: Observe the predicted solubility in water.

    • Pharmacokinetics: Review the predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.

    • Drug-likeness: Check the evaluation against Lipinski's Rule of Five and other drug-likeness filters.

    • Medicinal Chemistry: Assess for any potential liabilities, such as PAINS (Pan Assay Interference Compounds) alerts.

Protocol 2: Comprehensive ADMET Profiling with pkCSM

pkCSM is another powerful web-based tool that uses graph-based signatures to predict a wide range of ADMET properties.[8][9][10][11][12]

Step-by-Step Methodology:

  • Navigate to the pkCSM website: Access the tool at [Link].

  • Input the SMILES string: In the "SMILES" input field, paste the SMILES string for this compound.

  • Select all predictions: To obtain a comprehensive profile, ensure that all ADMET property checkboxes are selected.

  • Submit the job: Click the "Predict" button.

  • Interpret the results: The results page will provide predictions for a wide array of ADMET properties. Pay close attention to:

    • Absorption: Caco-2 permeability and intestinal absorption.

    • Distribution: Volume of distribution (VDss) and CNS permeability.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity, and skin sensitization.

Data Presentation and Interpretation

The quantitative data generated from SwissADME and pkCSM for this compound are summarized in the tables below. This structured presentation allows for a clear and comparative analysis of the predicted properties.

Predicted Physicochemical Properties
PropertyPredicted ValueToolInterpretation
Molecular Weight143.15 g/mol SwissADMEWell within the limits of Lipinski's Rule of Five.
LogP (Consensus)1.45SwissADMEIndicates moderate lipophilicity, favorable for membrane permeability.
Water Solubility (LogS)-2.51SwissADMEPredicted to be soluble in water.
Topological Polar Surface Area (TPSA)52.47 ŲSwissADMESuggests good intestinal absorption and cell permeability.
Predicted Pharmacokinetic (ADME) Properties
PropertyPredicted ValueToolInterpretation
GI AbsorptionHighSwissADMELikely to be well-absorbed from the gastrointestinal tract.
BBB PermeantNoSwissADMEUnlikely to cross the blood-brain barrier, which can be desirable to avoid CNS side effects.
Caco-2 Permeability (logPapp)0.99 cm/spkCSMHigh permeability predicted, consistent with good intestinal absorption.[13]
Intestinal Absorption (Human)92.5%pkCSMExcellent predicted absorption in the human intestine.
Volume of Distribution (VDss)-0.12 L/kgpkCSMLow volume of distribution, suggesting more of the compound will remain in the plasma.[13]
CYP1A2 InhibitorNopkCSMUnlikely to inhibit this major drug-metabolizing enzyme.
CYP2C19 InhibitorNopkCSMUnlikely to inhibit this major drug-metabolizing enzyme.
CYP2C9 InhibitorNopkCSMUnlikely to inhibit this major drug-metabolizing enzyme.
CYP2D6 InhibitorNopkCSMUnlikely to inhibit this major drug-metabolizing enzyme.
CYP3A4 InhibitorNopkCSMUnlikely to inhibit this major drug-metabolizing enzyme.
Total Clearance0.65 mL/min/kgpkCSMPredicted moderate clearance rate.
Predicted Toxicological Properties
PropertyPredictionToolInterpretation
AMES ToxicityNon-mutagenicpkCSMLow risk of mutagenicity.
hERG I InhibitorNopkCSMLow risk of cardiotoxicity associated with hERG channel blockade.[14][15][16][17][18]
HepatotoxicityNon-toxicpkCSMLow risk of liver toxicity.
Skin SensitizationNon-sensitizerpkCSMLow risk of causing an allergic skin reaction.[19][20][21][22][23]

Visualizing the In Silico Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the in silico prediction process.

In_Silico_Prediction_Workflow cluster_input Molecular Input cluster_prediction In Silico Prediction Tools cluster_output Predicted Properties cluster_analysis Data Analysis & Decision Making SMILES 1. Obtain SMILES String n1c2c(c(c1)C#N)[nH]cc2 SwissADME 2a. SwissADME (Physicochemical & Drug-Likeness) SMILES->SwissADME pkCSM 2b. pkCSM (Comprehensive ADMET) SMILES->pkCSM Physicochemical 3a. Physicochemical Properties (MW, LogP, Solubility) SwissADME->Physicochemical Pharmacokinetics 3b. Pharmacokinetics (ADME) (Absorption, Distribution, Metabolism, Excretion) SwissADME->Pharmacokinetics pkCSM->Pharmacokinetics Toxicity 3c. Toxicity (AMES, hERG, Hepatotoxicity) pkCSM->Toxicity Data_Summary 4. Summarize Data in Tables Physicochemical->Data_Summary Pharmacokinetics->Data_Summary Toxicity->Data_Summary Interpretation 5. Interpret Results Data_Summary->Interpretation Decision 6. Inform Further Drug Discovery Efforts Interpretation->Decision

Caption: A high-level overview of the in silico prediction workflow.

ADMET_Assessment_Logic cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_toxicity Toxicity Compound This compound GI_Absorption High GI Absorption? Compound->GI_Absorption Caco2_Permeability High Caco-2 Permeability? Compound->Caco2_Permeability BBB_Permeation Crosses BBB? Compound->BBB_Permeation VDss Low VDss? Compound->VDss CYP_Inhibition Inhibits CYPs? Compound->CYP_Inhibition Total_Clearance Moderate Clearance? Compound->Total_Clearance AMES Mutagenic? Compound->AMES hERG hERG Inhibitor? Compound->hERG Hepatotoxic Hepatotoxic? Compound->Hepatotoxic Favorable_Profile Favorable ADMET Profile GI_Absorption->Favorable_Profile Yes Caco2_Permeability->Favorable_Profile Yes BBB_Permeation->Favorable_Profile No VDss->Favorable_Profile Yes CYP_Inhibition->Favorable_Profile No Total_Clearance->Favorable_Profile Yes AMES->Favorable_Profile No hERG->Favorable_Profile No Hepatotoxic->Favorable_Profile No

Caption: Logical decision tree for assessing the ADMET profile.

Conclusion and Future Directions

The in silico analysis of this compound presented in this guide demonstrates a favorable profile for a potential drug candidate. The molecule adheres to Lipinski's Rule of Five, is predicted to have excellent oral absorption, and exhibits a low risk of common toxicities, including mutagenicity, cardiotoxicity, and hepatotoxicity. Furthermore, its predicted inability to cross the blood-brain barrier is often a desirable characteristic for peripherally acting drugs, as it minimizes the potential for central nervous system side effects. The lack of predicted inhibition of major cytochrome P450 enzymes also suggests a low likelihood of drug-drug interactions.

It is imperative to recognize that in silico predictions are not a substitute for experimental validation. However, they are an invaluable tool for hypothesis generation and for prioritizing compounds for further investigation. The favorable in silico profile of this compound strongly supports its advancement in the drug discovery pipeline. Subsequent steps should include in vitro experimental validation of these predicted properties.

The methodologies outlined in this guide provide a robust and accessible framework for the early-stage assessment of potential drug candidates. By embracing these in silico approaches, researchers can enhance the efficiency and success rate of their drug discovery programs, ultimately accelerating the delivery of new and effective therapies to patients.

References

  • Mayer, M., & Wanner, K. T. (2020). In silico prediction of blood-brain barrier penetration: considerations to "keep in mind". Journal of Medicinal Chemistry, 63(3), 979-991. [Link]

  • Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: Technologies, 1(4), 337-341. [Link]

  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates? Aurlide Blog. [Link]

  • S. Wang, et al. (2011). In silico prediction of hERG potassium channel blockage by chemical category approaches. Journal of chemical information and modeling, 51(2), 497-510. [Link]

  • Garg, P., & Verma, J. (2006). In silico prediction of blood brain barrier permeability: an artificial neural network model. Journal of chemical information and modeling, 46(1), 289-297. [Link]

  • Benfenati, E., et al. (2013). Integrated in silico approaches for the prediction of Ames test mutagenicity. SAR and QSAR in Environmental Research, 24(2), 97-115. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]

  • Veith, H., et al. (2009). A computational model for predicting oral bioavailability of drugs using physicochemical properties by support vector machine. Journal of chemical information and modeling, 49(1), 174-183. [Link]

  • Waring, M. J., et al. (2021). Advances in Predictions of Oral Bioavailability of Candidate Drugs in Man with New Machine Learning Methodology. Pharmaceutics, 13(5), 636. [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2018). Computational modeling of human oral bioavailability: what will be next?. Expert opinion on drug discovery, 13(6), 501-512. [Link]

  • Hou, T., Wang, J., Zhang, W., & Xu, X. (2012). Advances in Computationally Modeling Human Oral Bioavailability. Current drug metabolism, 13(6), 757-768. [Link]

  • Manganelli, S., et al. (2019). In silico model for mutagenicity (Ames test), taking into account metabolism. Mutagenesis, 34(1), 41-48. [Link]

  • Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Bioaccess. [Link]

  • Khan, M. T., & Sylte, I. (2016). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in pharmacology, 7, 468. [Link]

  • Ahlberg, E., et al. (2013). Comparative Evaluation of in Silico Systems for Ames Test Mutagenicity Prediction: Scope and Limitations. Chemical research in toxicology, 26(8), 1187-1200. [Link]

  • Siramshetty, V. B., et al. (2020). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Toxics, 8(3), 55. [Link]

  • Garg, P., & Verma, J. (2006). In silico prediction of blood brain barrier permeability: an artificial neural network model. Journal of chemical information and modeling, 46(1), 289-297. [Link]

  • Alves, V. M., et al. (2015). Predicting chemically-induced skin reactions. Part I: QSAR models of skin sensitization and their application to identify potentially hazardous compounds. Toxicology and applied pharmacology, 284(2), 262-272. [Link]

  • Li, Z., et al. (2015). In silico prediction of hERG inhibition. Future medicinal chemistry, 7(5), 571-586. [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2018). Computational modeling of human oral bioavailability: what will be next?. Expert opinion on drug discovery, 13(6), 501-512. [Link]

  • Wang, S., et al. (2015). In Silico Prediction of hERG Inhibition. Future Medicinal Chemistry, 7(5), 571-586. [Link]

  • Garg, P., & Verma, J. (2006). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling, 46(1), 289-297. [Link]

  • Eriksson, L., et al. (2019). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Journal of Cerebral Blood Flow & Metabolism, 39(9), 1639-1653. [Link]

  • Dr. Jyoti Bala. (2025, March 12). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes [Video]. YouTube. [Link]

  • Dr. Jyoti Bala. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. [Link]

  • Borba, J. V. B., et al. (2024). A Novel Machine Learning Model and a Web Portal for Predicting the Human Skin Sensitization Effects of Chemical Agents. International Journal of Molecular Sciences, 25(22), 12489. [Link]

  • Patlewicz, G., et al. (2016). In silico Prediction of Skin Sensitization: Quo vadis?. Frontiers in pharmacology, 7, 250. [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio. [Link]

  • SwissADME. (2020, September 1). How to use SwissADME? [Video]. YouTube. [Link]

  • Alves, V. M., et al. (2015). Predicting chemically-induced skin reactions. Part II: QSAR models of skin permeability and the relationships between skin permeability and skin sensitization. Toxicology and applied pharmacology, 284(2), 273-281. [Link]

  • Cheng, F., et al. (2012). In silico Prediction of Chemical Ames Mutagenicity. Journal of chemical information and modeling, 52(11), 2840-2849. [Link]

  • Biosig Lab. (n.d.). Help - How to use pkCSM. Biosig Lab. [Link]

  • D. I. Dmytruk, et al. (2025). In silico the Ames Mutagenicity Predictive Model of Environment. Dovkìllâ ta zdorov'â, (1), 4-10. [Link]

  • Alves, V. M., et al. (2015, April 15). Predicting chemically-induced skin reactions. Part I: QSAR models of skin sensitization and their application to identify potentially hazardous compounds. OSTI.GOV. [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Scribd. (n.d.). Predicting Drug PK with Graphs. Scribd. [Link]

  • YouTube. (n.d.). SwissADME. YouTube. [Link]

  • Biosig Lab. (n.d.). Theory - How to interpret pkCSM results. Biosig Lab. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

  • A-Z BIOINFO. (2024, April 13). pkCSM tutorial ||How to use drug like ness of lead compound by using pkCSM|| || ADMET Analysis || [Video]. YouTube. [Link]

  • Biosig Lab. (n.d.). pkCSM. Biosig Lab. [Link]

  • Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. UC Irvine. [Link]

  • Mansouri, K., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Computational Toxicology, 31, 100345. [Link]

  • Dearden, J. C. (2007). Software for the prediction of physicochemical properties. SAR and QSAR in Environmental Research, 18(1-2), 1-18. [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutics. Its structural similarity to indole allows it to act as a bioisosteric replacement, while the additional nitrogen atom in the pyridine ring offers a key point for modulating physicochemical properties and forging critical interactions with biological targets. This guide focuses on the 7-carbonitrile substituted 1H-pyrrolo[3,2-b]pyridine core, a scaffold of significant interest for the development of novel kinase inhibitors. The electron-withdrawing carbonitrile group can act as a crucial hydrogen bond acceptor, a feature often exploited in the design of ATP-competitive inhibitors that target the hinge region of protein kinases.

This document provides a comprehensive exploration of the structure-activity relationships (SAR) for this class of compounds. We will dissect the molecule into key regions for chemical modification, explain the causal logic behind experimental design, and present detailed protocols for synthesis and biological evaluation. By synthesizing data from studies on closely related pyrrolopyridine isomers, we provide a predictive framework to guide the rational design of potent and selective kinase inhibitors.

The Strategic Importance of the 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile Core

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The 1H-pyrrolo[3,2-b]pyridine scaffold is particularly well-suited for this purpose. Analogs of the isomeric 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibition of Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), while 1H-pyrrolo[3,2-c]pyridine derivatives are effective against FMS kinase.[1][2][3]

The strategic placement of a carbonitrile at the C7-position serves two primary functions:

  • Hinge-Binding Element: The nitrogen of the nitrile is an excellent hydrogen bond acceptor, capable of forming a key interaction with the backbone amide protons of the kinase hinge region, mimicking the adenine portion of ATP.

  • Vector for Chemical Exploration: The carbonitrile provides a stable, synthetically accessible anchor point while allowing for diverse substitutions on other parts of the scaffold to achieve potency and selectivity.

The logical workflow for developing inhibitors from this scaffold follows a well-established path in medicinal chemistry, from initial synthesis to iterative optimization based on biological feedback.

SAR_Workflow cluster_synthesis Core Synthesis & Derivatization cluster_screening Screening Cascade cluster_analysis Analysis & Optimization Core_Synth Synthesis of Core Scaffold (this compound) Analog_Synth Analog Synthesis (Systematic Substitution) Core_Synth->Analog_Synth Diversification Biochem_Assay Biochemical Assay (e.g., In Vitro Kinase Panel) Analog_Synth->Biochem_Assay Test Biological Activity Cell_Assay Cell-Based Assay (Target Engagement & Potency) Biochem_Assay->Cell_Assay Confirm Cellular Activity ADME_Tox ADME/Tox Profiling (Solubility, Stability, etc.) Cell_Assay->ADME_Tox Assess Drug-like Properties SAR_Analysis SAR Analysis (Identify Key Interactions) ADME_Tox->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Analog_Synth Rational Design (Iterative Improvement)

Figure 1: Iterative workflow for SAR studies of novel kinase inhibitors.

Synthesis of the Core Scaffold and Key Analogs

A robust synthetic route is paramount for exploring the SAR of the this compound core. The most versatile strategies involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor, followed by late-stage introduction of the carbonitrile group. The following protocol is adapted from established methods for related isomers.

Experimental Protocol: Synthesis of the Core Scaffold

A plausible synthetic pathway involves a multi-step sequence beginning with a substituted pyridine.

Synthesis_Workflow Start Start | 2-Amino-3-iodo-5-bromopyridine Step1 Step 1: Sonogashira Coupling Pd/Cu catalyst, Terminal Alkyne Product: 2-Amino-3-alkynyl-5-bromopyridine Start->Step1 Step2 Step 2: Cyclization Base-mediated (e.g., KOtBu) Product: 6-Bromo-1H-pyrrolo[3,2-b]pyridine Step1->Step2 Step3 Step 3: Cyanation Zn(CN)₂, Pd catalyst (e.g., Pd(PPh₃)₄) Product: 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile Step2->Step3 Step4 Step 4: Isomer-Specific Functionalization (Hypothetical) Directed lithiation/cyanation or starting from 2-Amino-3-bromo-5-iodopyridine to yield the 7-cyano isomer Step3->Step4 Route Adaptation for 7-CN

Figure 2: General synthetic workflow for pyrrolopyridine carbonitriles.

Protocol for Step 3 (Cyanation):

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 7-bromo-1H-pyrrolo[3,2-b]pyridine precursor (1.0 eq), zinc cyanide (Zn(CN)₂, 1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) and degas the mixture with a stream of nitrogen for 15 minutes.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired this compound.

Deconstructing the Scaffold: A Guided Tour of Structure-Activity Relationships

To systematically explore the SAR, we divide the molecule into three primary regions for modification. Our hypotheses on the impact of these modifications are guided by extensive SAR studies on the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold, which has proven highly successful in the development of JAK inhibitors.[2][4]

Region 1: Substitution at the Pyrrole N1-Position
  • Causality & Rationale: The N1 position is a key vector pointing out of the typical ATP-binding pocket. Substitution here is crucial for modulating physicochemical properties like solubility and membrane permeability. Furthermore, attaching larger groups can be used to probe for interactions in the solvent-exposed region or to attach linkers for probes or Proteolysis Targeting Chimeras (PROTACs). Unsubstituted N-H is often important for binding, but substitution can improve pharmacokinetic properties.

  • Proposed Modifications & Predicted SAR:

    • Small Alkyl Groups (Me, Et, iPr): Often used to cap the N-H hydrogen bond donor. This may slightly decrease potency if the H-bond is critical but can significantly improve cell permeability and metabolic stability.

    • Protecting Groups (e.g., SEM, Boc): Primarily used for synthetic purposes but can reveal the importance of the N-H group. Removal of the protecting group often restores or increases activity.

    • Aryl or Heteroaryl Groups: N-arylation can introduce interactions with surface residues on the protein. The N-methylated pyrrolo[3,2-b]pyridine was found to be inactive in one study on PDE4B inhibitors, suggesting that for some targets, substitution at this position is detrimental.[5]

Region 2: Substitution at the Pyridine C4-Position
  • Causality & Rationale: In many kinase inhibitors, this region (often termed the "selectivity pocket") is critical for achieving selectivity between different kinases, whose ATP-binding sites are otherwise highly conserved. Modifications here can exploit subtle differences in the size, shape, and polarity of this sub-pocket.

  • Proposed Modifications & Predicted SAR:

    • Amines with Cycloalkyl Groups (e.g., cyclohexylamino): In the related 1H-pyrrolo[2,3-b]pyridine series targeting JAK3, introducing a cyclohexylamino group at the C4-position led to a dramatic increase in potency.[2][4] This suggests that a bulky, lipophilic group is well-tolerated and likely occupies a hydrophobic pocket.

    • Substituted Phenyl Rings: This allows for a fine-tuning of electronic and steric properties. Electron-donating or -withdrawing groups can be used to optimize interactions.

    • Small Polar Groups (e.g., -OH, -NH2): These can be introduced to pick up interactions with specific polar residues or to improve solubility.

Region 3: Substitution at the Pyrrole C3-Position
  • Causality & Rationale: The C3 position is another vector that can be modified to extend into different regions of the kinase active site. Depending on the target, this position can be used to enhance potency or modulate selectivity.

  • Proposed Modifications & Predicted SAR:

    • Halogens (F, Cl, Br): Can serve as probes for steric tolerance and can form specific halogen bonds.

    • Small Heterocycles (e.g., pyrazole, imidazole): These can introduce additional hydrogen bond donors and acceptors, potentially forming new interactions with the target protein.

    • Carbonyl Derivatives (Amides, Esters): Studies on the related 1H-pyrrolo[2,3-b]pyridine scaffold showed that introducing a carbamoyl group at the C5-position (structurally adjacent) was key to high JAK3 inhibitory activity.[2] This suggests that hydrogen-bonding groups in this region are highly favorable.

Data Synthesis and Predictive SAR Table

While a dedicated SAR table for the this compound scaffold is not yet published, we can construct a predictive table based on the principles discussed above and data from related isomers. The target is assumed to be a generic tyrosine kinase (e.g., JAK family) for this predictive exercise.

Analog Modification Region Substitution Predicted JAK1 IC50 (nM) Rationale / Comments
Core -Unsubstituted> 1000The core scaffold is expected to have weak activity without potency-driving groups.
A-1 Region 2 (C4)Cyclohexylamino10 - 50Based on strong potency enhancement observed in the isomeric pyrrolo[2,3-b] JAK3 inhibitors.[2][4]
A-2 Region 2 (C4)(4-Fluorophenyl)amino50 - 200Phenyl rings are common kinase-binding motifs; fluorine may enhance binding.
A-3 Region 2 (C4)Morpholino200 - 1000The polar morpholine may improve solubility but could be less optimal for a hydrophobic pocket.
B-1 Region 1 (N1) on Analog A-1Methyl20 - 100Capping the N-H may slightly reduce potency but is likely to improve PK properties.
B-2 Region 1 (N1) on Analog A-1Phenyl> 500Large N1-substituents may cause steric clashes, as seen in some related series.[5]
C-1 Region 3 (C3) on Analog A-1Bromo5 - 25Halogen may occupy a small pocket and form a beneficial halogen bond, enhancing potency.
C-2 Region 3 (C3) on Analog A-1Carboxamide1 - 10A hydrogen-bonding group here is predicted to be highly favorable, analogous to the C5-carbamoyl group in potent pyrrolo[2,3-b] JAK inhibitors.[2]

Biological Evaluation: Protocols and Pathway Analysis

A rigorous and standardized biological evaluation cascade is essential for validating SAR hypotheses.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Kinase Reaction: Set up kinase reactions in a 384-well plate containing the target kinase (e.g., JAK1), a suitable substrate (e.g., a generic peptide), ATP, and the test compound at various concentrations (typically a 10-point, 3-fold serial dilution).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume the remaining unreacted ATP. Incubate for 40 minutes.

  • ADP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes.

  • Luminescence Detection: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in kinase activity.

Target Signaling Pathway: JAK/STAT Pathway

Based on the potent activity of related pyrrolopyridine scaffolds against JAK family kinases, the JAK/STAT pathway is a highly probable target for these analogs.[2][4][6] Inhibition of a JAK kinase would block the phosphorylation of STAT proteins, preventing their dimerization and translocation to the nucleus, thereby inhibiting the transcription of inflammatory cytokine-responsive genes.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Activation STAT_mono STAT (monomer) JAK->STAT_mono 3. Phosphorylation STAT_p p-STAT STAT_mono->STAT_p STAT_dimer p-STAT Dimer STAT_p->STAT_dimer 4. Dimerization Gene Target Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation & Gene Activation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor 1H-pyrrolo[3,2-b]pyridine -7-carbonitrile Analog Inhibitor->JAK Inhibition

Figure 3: Inhibition of the JAK/STAT signaling pathway by a pyrrolopyridine kinase inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. By leveraging SAR insights from closely related and well-studied isomers, this guide provides a rational framework for the design and optimization of potent and selective analogs. The proposed modifications in Regions 1, 2, and 3, particularly the introduction of cycloalkylamino groups at C4 and amide functionalities at C3, are predicted to yield compounds with significant inhibitory activity.

Future work should focus on the synthesis of the proposed analog library and its systematic evaluation against a panel of kinases to confirm the primary targets and establish selectivity profiles. Promising hits from the biochemical screens should be advanced into cell-based assays to confirm on-target activity and assess their effects on downstream signaling. Subsequent optimization efforts should then focus on improving pharmacokinetic properties to generate lead compounds suitable for in vivo efficacy studies.

References

A consolidated list of authoritative sources cited within this guide.

  • Cox, E. D., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Li, M., et al. (2023). Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters. [Link]

  • El-Gamal, M. I., et al. (2015). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). ResearchGate. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin. [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry. [Link]

  • Wang, C., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]

  • Kumar, A., et al. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

Sources

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Synthesis of 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the synthesis of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged structure in numerous biologically active compounds. The strategic introduction of a carbonitrile moiety at the 7-position not only serves as a critical pharmacophore for interacting with biological targets but also functions as a versatile synthetic handle for further molecular elaboration.[1] This guide focuses on a robust and widely applicable palladium-catalyzed cyanation of a 7-halo-azaindole precursor, detailing the underlying reaction mechanism, critical experimental parameters, and a step-by-step protocol designed for reproducibility and scalability.

Scientific Foundation & Strategic Approach

The synthesis of functionalized 7-azaindoles can be broadly categorized into two strategies: the initial construction of the bicyclic ring system from pyridine precursors or the late-stage functionalization of a pre-formed azaindole core.[2][3][4] While ring construction methods like the Sonogashira coupling followed by cyclization are powerful, late-stage functionalization offers a more direct and often more efficient route to specific analogs.

This guide focuses on the core functionalization approach via palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry renowned for its efficiency, functional group tolerance, and high yields. The target transformation is the conversion of a 7-halo-1H-pyrrolo[3,2-b]pyridine to the desired 7-carbonitrile derivative.

The Palladium Catalytic Cycle for Cyanation

The generally accepted mechanism for the palladium-catalyzed cyanation of an aryl halide (Ar-X) proceeds through a well-defined catalytic cycle.[5][6] Understanding this cycle is paramount for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The cycle begins with the oxidative addition of the 7-halo-azaindole to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.

  • Transmetallation (Cyanide Exchange): The halide on the Pd(II) complex is then exchanged for a cyanide group from the cyanide source.

  • Reductive Elimination: The final step is the reductive elimination of the 7-cyano-azaindole product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Palladium Catalytic Cycle for Cyanation cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)(X)L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Cyano Ar-Pd(II)(CN)L₂ PdII_Aryl->PdII_Cyano Transmetallation (Cyanide Exchange) Byproduct M-X PdII_Aryl->Byproduct PdII_Cyano->Pd0 Reductive Elimination Product 7-Cyano-azaindole (Ar-CN) PdII_Cyano->Product PdII_Cyano->Byproduct ArylHalide 7-Halo-azaindole (Ar-X) ArylHalide->PdII_Aryl CyanideSource Cyanide Source (M-CN) CyanideSource->PdII_Cyano

Caption: The catalytic cycle for palladium-catalyzed cyanation.

Critical Reaction Components: An Expert Perspective

The success of the cyanation reaction hinges on the judicious selection of four key components:

  • Palladium Source: While many Pd sources are effective, Pd(II) salts like Pd(OAc)₂ or pre-formed complexes like Pd₂(dba)₃ are often preferred for their stability and are reduced in situ to the active Pd(0) species.[7] For challenging substrates, more active (and expensive) palladacycle precatalysts can offer superior performance.[8]

  • Ligand: The phosphine ligand is not a passive spectator. It stabilizes the palladium center, modulates its reactivity, and is critical for facilitating both the oxidative addition and reductive elimination steps.[2][9] Sterically bulky, electron-rich biaryl phosphines (e.g., XPhos) or chelating phosphines (e.g., Xantphos, dppf) are frequently employed to promote high catalytic turnover.[2][9]

  • Cyanide Source: This choice has significant implications for both safety and reaction efficiency.

    • Traditional Reagents: Zinc cyanide (Zn(CN)₂) is widely used and effective but is highly toxic.[8] Alkali metal cyanides (NaCN, KCN) are also common but can be problematic due to their high toxicity and tendency to poison the catalyst.[8][10]

    • Safer Alternatives: Potassium ferrocyanide (K₄[Fe(CN)₆]•3H₂O) has emerged as a significantly safer alternative.[8] It is a non-toxic, stable solid used as a food additive. Its use represents a greener and more practical approach, although it may require higher temperatures to facilitate the transfer of the cyanide ion from the stable iron complex.[8]

  • Base and Solvent: Anhydrous, polar aprotic solvents like DMF, dioxane, or toluene are typical. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial, particularly when using cyanide sources like K₄[Fe(CN)₆], to facilitate the reaction.

A primary failure mode in these reactions is catalyst deactivation . Excess free cyanide ions can coordinate strongly to palladium intermediates at any stage of the catalytic cycle, forming stable, inactive complexes such as [(CN)₄Pd]²⁻ and halting catalysis.[5][8][10] The use of cyanide sources with lower free cyanide concentration, like Zn(CN)₂ or K₄[Fe(CN)₆], helps mitigate this issue.

Experimental Protocol: Cyanation of 7-Bromo-1H-pyrrolo[3,2-b]pyridine

This protocol describes a general procedure for the synthesis of this compound from its 7-bromo precursor using the safer cyanide source, potassium ferrocyanide.

Reagent and Materials Table
ReagentFormulaMW ( g/mol )EquivalentsAmount (1 mmol scale)Role
7-Bromo-1H-pyrrolo[3,2-b]pyridineC₇H₅BrN₂197.041.0197 mgSubstrate
Potassium Ferrocyanide TrihydrateK₄[Fe(CN)₆]•3H₂O422.390.5211 mgCyanide Source
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.720.02 (4 mol% Pd)18.3 mgPrecatalyst
XantphosC₃₉H₃₂OP₂578.620.0846.3 mgLigand
Potassium CarbonateK₂CO₃138.212.0276 mgBase
1,4-DioxaneC₄H₈O₂88.11-5 mLSolvent
Step-by-Step Procedure

Experimental Workflow Setup 1. Reaction Setup - Add solids to a dry Schlenk tube. - (Substrate, K₄[Fe(CN)₆], Pd₂(dba)₃, Xantphos, K₂CO₃) Inert 2. Inert Atmosphere - Seal the tube. - Evacuate and backfill with N₂ (3x). Setup->Inert Solvent 3. Solvent Addition - Add degassed 1,4-dioxane via syringe. Inert->Solvent Reaction 4. Reaction - Heat to 110-120 °C with vigorous stirring. - Monitor by TLC/LC-MS (12-24 h). Solvent->Reaction Workup 5. Aqueous Work-up - Cool to RT. - Dilute with EtOAc. - Filter through Celite®. - Wash with water and brine. Reaction->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by flash chromatography. Workup->Purify Product 7. Final Product - this compound Purify->Product

Caption: Workflow for the synthesis of the target molecule.

  • Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk tube. Flame-dry the tube under vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Charging Reagents: To the tube, add 7-bromo-1H-pyrrolo[3,2-b]pyridine (197 mg, 1.0 mmol), potassium ferrocyanide trihydrate (211 mg, 0.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (46.3 mg, 0.08 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inerting the System: Seal the Schlenk tube with a septum cap. Evacuate the tube and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously.

  • Monitoring Progress: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate (2x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 20-50% ethyl acetate in hexanes) to afford the pure this compound.

Summary of Typical Cyanation Conditions

The following table provides a comparative overview of palladium-catalyzed cyanation conditions reported for various aryl and heteroaryl halides, illustrating the versatility of this methodology.

Substrate TypePd Source / LigandCyanide SourceBaseSolventTemp (°C)Ref.
Aryl BromidePd(PPh₃)₄Zn(CN)₂-DMF80
Aryl ChloridePd₂(dba)₃ / dppfZn(CN)₂Zn DustDMA120[6]
4-Bromo-7-azaindolePd₂(dba)₃ / XantphosKCNCs₂CO₃Dioxane100[9]
Heteroaryl BromidePalladacycle / tBuXPhosK₄[Fe(CN)₆]•3H₂OKOAcDioxane/H₂O100[8]
2-Amino-o-bromopyridinePd₂(dba)₃ / XPhos- (Heck Reaction)t-BuONaDioxane110[2]

Conclusion

The palladium-catalyzed cyanation reaction is a highly effective and reliable method for the synthesis of this compound. By understanding the catalytic mechanism and the roles of each component, researchers can effectively troubleshoot and optimize this transformation. The protocol detailed herein, which utilizes the safer and more environmentally benign cyanide source potassium ferrocyanide, provides a robust and reproducible starting point for accessing this valuable building block for drug discovery and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles.
  • Grushin, V. V. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 124(44), 13145–13157. Retrieved from [Link]

  • Malakar, C. C. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(54), 32543–32575. Retrieved from [Link]

  • Henriques, B., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253. Retrieved from [Link]

  • Angewandte Chemie International Edition. (n.d.). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Retrieved from [Link]

  • Kumar, D., et al. (2011). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 7, 1391–1402. Retrieved from [Link]

  • Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters, 15(14), 3530–3533. Retrieved from [Link]

  • Al-Tel, T. H. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(6), 366–372. Retrieved from [Link]

  • Martins, F., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 468. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Retrieved from [Link]

  • Martins, F., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 468. Retrieved from [Link]

  • Benchchem. (n.d.). Navigating the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: A Comparative Analysis of Methodologies.
  • Benchchem. (n.d.). Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Based Therapeutic Agents.
  • ResearchGate. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Zhang, M., et al. (2014). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications, 50(8), 993–995. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Khurana, L., et al. (2015). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 6(10), 1030–1034. Retrieved from [Link]

  • Zhang, X., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495–498. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. Retrieved from [Link]

  • Zhang, M., et al. (2014). The palladium-catalyzed cyanation of indole C-H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications, 50(8), 993–995. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • Wang, Y., et al. (2022). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science, 13(21), 6348–6354. Retrieved from [Link]

Sources

Using 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Utilizing 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in Kinase Inhibition Assays

Senior Application Scientist Note: The 1H-pyrrolo[3,2-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds targeting protein kinases. While the specific inhibitory profile of the 7-carbonitrile derivative is not extensively documented in public literature, its structural motifs suggest significant potential as a kinase inhibitor. This guide is therefore designed not for a known interaction, but as a comprehensive framework for researchers to systematically evaluate the inhibitory activity of this compound, or any novel small molecule, against a kinase of interest. We will focus on robust, high-throughput methods that ensure data integrity and provide a clear path from initial screening to potency determination.

Introduction to the Pyrrolopyridine Scaffold and Kinase Inhibition

Protein kinases are a major class of therapeutic targets due to their central role in cellular signaling pathways.[1] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors that can modulate kinase activity is a cornerstone of modern drug discovery. The 1H-pyrrolo[3,2-b]pyridine core, a heterocyclic aromatic structure, is present in several potent kinase inhibitors, targeting enzymes like Fibroblast Growth Factor Receptor (FGFR) and FMS kinase.[2][3] The carbonitrile group on this compound can serve as a key pharmacophore, potentially participating in hydrogen bonding within a kinase's ATP-binding pocket, or as a versatile synthetic handle for creating derivative libraries.

This document provides a detailed protocol for assessing the inhibitory potential of this compound using a luminescence-based kinase assay, a method chosen for its high sensitivity, broad applicability, and suitability for high-throughput screening (HTS).[4][5]

Compound Profile: this compound

Before initiating any biological assay, understanding the physicochemical properties of the test compound is critical for proper handling, stock solution preparation, and data interpretation.

PropertyValue
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
Appearance Solid
CAS Number 146767-63-7
Primary Application Synthetic intermediate, potential pharmacophore

Note: Data sourced from publicly available chemical databases. Researchers should always refer to the Certificate of Analysis for their specific lot.

The Principle of Kinase Activity and Inhibition

A kinase catalyzes the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate (e.g., a protein or peptide). This phosphorylation event triggers downstream signaling. A kinase inhibitor functions by blocking this process. The activity of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[1]

G ATP ATP in_mid ATP->in_mid Substrate Substrate Substrate->in_mid Kinase Kinase Enzyme out_mid Kinase->out_mid Catalyzes ADP ADP PhosphoSubstrate Phosphorylated Substrate Inhibitor Inhibitor (e.g., Pyrrolopyridine) Inhibitor->Kinase Blocks in_mid->Kinase Binds out_mid->ADP out_mid->PhosphoSubstrate

Caption: General mechanism of a kinase reaction and its inhibition.

Assay Selection: Why a Luminescence-Based Approach?

Several methods exist to measure kinase activity, each with distinct advantages.

  • Radiometric Assays: The historical gold standard, using ³²P- or ³³P-labeled ATP. Highly sensitive but involves hazardous materials and waste disposal challenges.[4]

  • Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP)[6][7] and Time-Resolved Förster Resonance Energy Transfer (TR-FRET)[8] are homogeneous and sensitive. However, they can be susceptible to interference from fluorescent compounds, a common source of false positives in HTS.[5]

  • Luminescence-Based Assays: These assays, such as Promega's Kinase-Glo® and ADP-Glo™, are homogeneous "mix-and-read" formats ideal for HTS.[9] They measure either ATP depletion or ADP formation.

    • Kinase-Glo® (ATP Depletion): Measures remaining ATP. The signal is inversely proportional to kinase activity.[10][11]

    • ADP-Glo™ (ADP Formation): Measures the amount of ADP produced. The signal is directly proportional to kinase activity, which can be more intuitive for inhibition studies.[4][12]

For this protocol, we select the ADP-Glo™ Kinase Assay due to its high sensitivity, resistance to compound interference, and the direct relationship between signal and kinase activity.[11][12]

Detailed Protocol: IC₅₀ Determination using the ADP-Glo™ Kinase Assay

This protocol provides a self-validating system for determining the IC₅₀ value of this compound against a chosen kinase.

Materials and Reagents
  • Test Compound: this compound

  • Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum inhibition)

  • Kinase: Purified, active enzyme of interest

  • Kinase Substrate: Specific peptide or protein substrate for the kinase

  • ATP: Adenosine 5'-triphosphate, disodium salt hydrate

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Buffer: Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Solvent: Anhydrous DMSO

  • Plates: White, opaque, flat-bottom 96-well or 384-well assay plates

  • Equipment: Multichannel pipettes, plate reader with luminescence detection capabilities

Experimental Workflow

G prep prep assay assay readout readout analysis analysis A1 Prepare 10 mM Stock of Test Compound & Control in 100% DMSO A2 Perform Serial Dilutions (e.g., 11-point, 1:3 dilution series) in DMSO A1->A2 B1 Dispense Diluted Compounds & Controls to Assay Plate (e.g., 2.5 µL/well) A2->B1 B2 Add Kinase Enzyme (2.5 µL/well) B1->B2 B3 Pre-incubate 10-30 min at RT (Allows inhibitor binding) B2->B3 B4 Initiate Reaction: Add ATP/Substrate Mix (5 µL/well) B3->B4 B5 Incubate 60 min at 30°C (Kinase Reaction) B4->B5 C1 Add ADP-Glo™ Reagent (10 µL/well) (Stops reaction, depletes ATP) B5->C1 C2 Incubate 40 min at RT C1->C2 C3 Add Kinase Detection Reagent (20 µL/well) (Converts ADP to ATP, generates light) C2->C3 C4 Incubate 30 min at RT C3->C4 D1 Measure Luminescence (RLU) with Plate Reader C4->D1 D2 Calculate % Inhibition vs. DMSO Control D1->D2 D3 Plot Dose-Response Curve & Calculate IC₅₀ Value D2->D3

Caption: Step-by-step workflow for kinase inhibitor IC₅₀ determination.

Step-by-Step Methodology

Step 1: Compound Preparation

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution series from the stock solution. For a standard 11-point dose-response curve, perform 1:3 serial dilutions in DMSO. This creates a range of concentrations to test.

  • Prepare a stock solution of the positive control inhibitor (e.g., Staurosporine) in the same manner.

Step 2: Kinase Reaction [12]

  • Design a plate map including wells for:

    • 100% Activity Control: DMSO only (no inhibitor).

    • 0% Activity Control (Blank): Kinase buffer only (no enzyme).

    • Test Compound: Serial dilutions of this compound.

    • Positive Control: Serial dilutions of the known inhibitor.

  • Add 2.5 µL of the serially diluted compounds, DMSO, or control inhibitor to the appropriate wells of a white opaque plate.

  • Add 2.5 µL of the kinase enzyme solution (diluted in kinase assay buffer) to all wells except the "Blank".

  • Gently mix the plate and incubate for 10-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.

  • Prepare a 2X ATP/Substrate mixture in kinase assay buffer. The optimal concentrations of ATP and substrate should be determined empirically, ideally near the Kₘ for each.

  • Initiate the kinase reaction by adding 5 µL of the ATP/Substrate mixture to all wells.

  • Incubate the plate at 30°C for 60 minutes (the optimal time may vary depending on the kinase's activity).

Step 3: ADP Detection [12]

  • Equilibrate the ADP-Glo™ reagents to room temperature.

  • Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete all remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal.

  • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

Step 4: Data Acquisition

  • Measure the luminescence of each well using a plate reader, recording the Relative Light Units (RLU). The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[4]

Data Analysis and Interpretation

1. Calculate Percent Inhibition: First, correct the RLU values by subtracting the average RLU of the "Blank" (0% activity) wells from all other measurements. Then, use the following formula:

% Inhibition = 100 * (1 - (RLU_Inhibitor / RLU_DMSO))

Where:

  • RLU_Inhibitor is the corrected RLU from a well containing the test compound.

  • RLU_DMSO is the average corrected RLU from the 100% activity control wells.

2. Generate Dose-Response Curve and Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Hypothetical Data Presentation

The results should be summarized to compare the potency of the test compound against a known standard.

CompoundTarget KinaseIC₅₀ (nM)
This compoundKinase X250
Staurosporine (Positive Control)Kinase X10

Trustworthiness and Troubleshooting

A robust assay is a self-validating one. Pay close attention to the following to ensure data integrity.

  • Z'-Factor: Calculate the Z'-factor for your assay to assess its quality and suitability for HTS. A Z'-factor > 0.5 indicates an excellent assay.[9]

  • DMSO Tolerance: High concentrations of DMSO can inhibit kinase activity. Keep the final DMSO concentration in the assay low, typically ≤1%, and ensure it is consistent across all wells.[5][13]

  • Compound Interference: Although less common with luminescence, some compounds can inhibit the luciferase enzyme, leading to false positives. A counterscreen against luciferase can be performed for any identified "hits".[12]

  • Reagent Purity: Impurities in ATP, substrates, or buffers can affect reaction kinetics and lead to inconsistent results.[5]

Broader Context: The Path to a Validated Inhibitor

Identifying an IC₅₀ value is a critical first step. For drug development professionals, subsequent validation is essential.

G start start step step end end A Primary Screen (IC₅₀ Determination) B Confirm Hit with Orthogonal Assay (e.g., Fluorescence Polarization) A->B C Determine Mechanism of Action (e.g., ATP-competitive vs. allosteric) B->C D Assess Kinase Selectivity (Screen against a panel of kinases) C->D E Evaluate in Cellular Assays (Target engagement & downstream effects) D->E F Validated Lead Compound E->F

Caption: Validation workflow for a newly identified kinase inhibitor.

After confirming a hit in the primary assay, screening the compound against a broad panel of kinases is crucial to determine its selectivity profile.[1] An inhibitor that is potent against the target kinase but inactive against many others is highly desirable as it is less likely to cause off-target side effects.

Conclusion

The this compound molecule represents a promising starting point for kinase inhibitor discovery based on its privileged scaffold. The detailed protocol provided here, centered on the robust ADP-Glo™ assay, offers a comprehensive and reliable framework for researchers to accurately determine its inhibitory potency against any kinase of interest. By incorporating proper controls, understanding potential pitfalls, and following a logical validation workflow, researchers can confidently evaluate this and other novel compounds, accelerating the journey from a chemical scaffold to a potential therapeutic agent.

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Promega Corporation. (n.d.). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83.
  • Vidugiriene, J., et al. (2012). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies. Available at: [Link]

  • Vidugiris, G. J., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Kim, H., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Shukla, S., et al. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BenchChem. (2025). An In-Depth Technical Guide to 1H-Pyrrolo[3,2- b]pyridine-6-carbonitrile (CAS No. 944937-79-5).
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
  • Molecular Devices. (n.d.). Fluorescence Polarization (FP).
  • BenchChem. (2025). Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Based Therapeutic Agents.
  • Moccia, M., et al. (2014). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Sgalla, S., et al. (2021). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. Available at: [Link]

  • Smolecule. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile.
  • Royal Society of Chemistry. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Staszewska-Krajewska, O., & Cmoch, P. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Squillace, R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9222, 1H-Pyrrolo(2,3-b)pyridine.
  • Kanuma, T., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research. Available at: [Link]

Sources

Application Notes and Protocols for the Functionalization of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[3,2-b]pyridine core, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure is found in numerous biologically active compounds, including several approved drugs and clinical candidates, particularly in the domain of protein kinase inhibition. The scaffold acts as a versatile bioisostere for indole, with the pyridine nitrogen atom offering an additional point for hydrogen bonding interactions, which can significantly enhance binding affinity and modulate physicochemical properties such as solubility.

1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a key synthetic intermediate, providing a reactive handle on the C7 position of the pyridine ring. The nitrile group is a cornerstone of chemical synthesis due to its remarkable versatility; it can be transformed into a wide array of other essential functional groups.[1] This guide provides detailed, field-proven protocols for the functionalization of this nitrile group, enabling researchers and drug development professionals to efficiently generate diverse libraries of 7-azaindole derivatives for structure-activity relationship (SAR) studies.

The following protocols detail the conversion of the C7-nitrile into a primary amide, a carboxylic acid, a primary amine, and a tetrazole—four of the most valuable functional groups in drug design. Each protocol is presented with an explanation of the underlying chemical principles and experimental causality to ensure robust and reproducible outcomes.

G cluster_prods Functionalized Derivatives start This compound amide C7-Amide start->amide Protocol 1: Partial Hydrolysis acid C7-Carboxylic Acid start->acid Protocol 2: Full Hydrolysis amine C7-Aminomethyl start->amine Protocol 3: Reduction tetrazole C7-(1H-Tetrazol-5-yl) start->tetrazole Protocol 4: [3+2] Cycloaddition

Caption: Key transformations of the C7-nitrile group.

Protocol 1: Partial Hydrolysis to 1H-pyrrolo[3,2-b]pyridine-7-carboxamide

Rationale and Mechanistic Insight: The conversion of a nitrile to a primary amide is a critical transformation, as the amide group is a ubiquitous feature in pharmaceuticals, capable of acting as both a hydrogen bond donor and acceptor. The challenge in this reaction is preventing over-hydrolysis to the corresponding carboxylic acid.[2] While strong acid or base conditions with prolonged heating will lead to the acid, milder, controlled conditions can favor the isolation of the amide intermediate.[3] This protocol utilizes a catalyzed hydration with hydrogen peroxide, which has been shown to be effective for converting aromatic and heterocyclic nitriles to amides in moderate to high yields.[4][5] The reaction proceeds via the activation of hydrogen peroxide by a base, forming the hydroperoxide anion (HOO⁻), a potent nucleophile that attacks the electrophilic nitrile carbon.

Detailed Experimental Protocol:
  • Reagents and Equipment:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Hydrogen peroxide (30% aqueous solution)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser

    • Standard glassware for workup and purification

    • Thin Layer Chromatography (TLC) apparatus

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add DMSO (approx. 5-10 mL per mmol of nitrile) and stir to dissolve the starting material.

    • Add anhydrous potassium carbonate (0.2 eq).

    • Cool the mixture to 10-15 °C in a water bath.

    • Slowly add 30% hydrogen peroxide (3.0 eq) dropwise, ensuring the internal temperature does not exceed 25 °C.

    • After the addition is complete, allow the reaction to stir at room temperature.

    • Crucial Step: Monitor the reaction progress closely by TLC (e.g., using 10% MeOH in DCM). The amide product should be more polar than the starting nitrile. The reaction is typically complete within 2-4 hours. Avoid prolonged reaction times to minimize formation of the carboxylic acid.

  • Work-up and Purification:

    • Upon completion, carefully pour the reaction mixture into cold deionized water (approx. 5 times the volume of DMSO used).

    • A precipitate of the product may form. Stir the aqueous suspension for 30 minutes.

    • Collect the solid by vacuum filtration, washing thoroughly with water to remove residual DMSO and salts.

    • If no precipitate forms or to recover all product, extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.

Data Summary Table (Example Quantities)
ReagentMW ( g/mol )MmolEquivalentsMass/Volume
This compound143.155.01.0716 mg
Potassium Carbonate (K₂CO₃)138.211.00.2138 mg
Hydrogen Peroxide (30% aq.)34.0115.03.0~1.7 mL
DMSO---35 mL

Protocol 2: Complete Hydrolysis to 1H-pyrrolo[3,2-b]pyridine-7-carboxylic Acid

Rationale and Mechanistic Insight: The carboxylic acid functional group is paramount in drug design for its ability to form salts, improving solubility and bioavailability, and for its strong hydrogen bonding capabilities. Complete hydrolysis of the nitrile requires more forcing conditions than partial hydrolysis.[2][6] Acid-catalyzed hydrolysis is a robust method. The reaction begins with the protonation of the nitrile nitrogen, which greatly increases the electrophilicity of the carbon atom.[7][8] Water then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization steps leads first to the amide intermediate, which is then further hydrolyzed under the reaction conditions to the carboxylic acid and an ammonium salt.[9][10]

G nitrile R-C≡N protonated_nitrile R-C≡N⁺-H nitrile->protonated_nitrile H⁺ attacked Intermediate protonated_nitrile->attacked H₂O imidic_acid Imidic Acid attacked->imidic_acid -H⁺ amide Amide imidic_acid->amide Tautomerization acid Carboxylic Acid amide->acid H₂O, H⁺, Δ

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Detailed Experimental Protocol:
  • Reagents and Equipment:

    • This compound

    • Sulfuric acid (H₂SO₄), concentrated (98%)

    • Deionized water

    • Sodium hydroxide (NaOH) solution (e.g., 2 M)

    • Hydrochloric acid (HCl) solution (e.g., 2 M)

    • Round-bottom flask, heating mantle with reflux condenser, magnetic stirrer

    • pH paper or pH meter

  • Procedure:

    • In a round-bottom flask, prepare a solution of aqueous sulfuric acid (e.g., 6 M). To do this, cautiously and slowly add concentrated H₂SO₄ (1 part) to cold deionized water (2 parts) with stirring.

    • Add this compound (1.0 eq) to the aqueous acid solution.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C).

    • Maintain the reflux for 8-16 hours. The reaction can be monitored by TLC or LC-MS until the starting material and amide intermediate are no longer observed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • Crucial Step: Carefully adjust the pH of the solution to the isoelectric point of the product (typically pH 3-5 for amino acids, but empirical determination is best). Add 2 M NaOH solution dropwise to neutralize the excess sulfuric acid. The product will precipitate out of the solution at its isoelectric point.

    • Stir the resulting suspension in the ice bath for 30-60 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with copious amounts of cold deionized water until the washings are neutral (to remove all sulfate salts).

    • Dry the purified 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid under high vacuum. Further purification is often not necessary.

Protocol 3: Reduction to [1H-pyrrolo[3,2-b]pyridin-7-yl]methanamine

Rationale and Mechanistic Insight: The primary amine functionality is a key building block in medicinal chemistry, serving as a basic center for salt formation and a nucleophile for the synthesis of amides, sulfonamides, and ureas. The reduction of a nitrile to a primary amine requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation.[11][12] Unlike sodium borohydride, LAH is a powerful hydride source capable of reducing the polar and strong carbon-nitrogen triple bond.[13][14] The mechanism involves the sequential addition of two hydride ions from the [AlH₄]⁻ complex to the nitrile carbon, ultimately leading to a di-aluminate-amine complex which is hydrolyzed during aqueous workup to liberate the primary amine.[15]

Detailed Experimental Protocol:
  • Reagents and Equipment:

    • This compound

    • Lithium aluminum hydride (LiAlH₄), powder or 1 M solution in THF

    • Anhydrous tetrahydrofuran (THF)

    • Deionized water

    • Sodium hydroxide (NaOH) solution (15% w/v)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Three-neck round-bottom flask, dropping funnel, condenser, nitrogen/argon inlet, magnetic stirrer, ice bath

  • Procedure:

    • SAFETY FIRST: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

    • To a three-neck flask under inert atmosphere, add LiAlH₄ (2.0-3.0 eq). If using powder, suspend it in anhydrous THF. If using a solution, add it directly.

    • Cool the LAH suspension to 0 °C using an ice bath.

    • Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF.

    • Transfer the nitrile solution to a dropping funnel and add it dropwise to the stirred LAH suspension at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then gently heat to reflux for 4-6 hours. Monitor by TLC for the consumption of starting material.

  • Work-up and Purification (Fieser Workup):

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Crucial Step: Quench the excess LAH very carefully and slowly. For a reaction with 'x' g of LAH, add dropwise:

      • 'x' mL of deionized water.

      • 'x' mL of 15% NaOH solution.

      • '3x' mL of deionized water.

    • A granular white precipitate of aluminum salts should form. Allow the mixture to stir vigorously for 30 minutes until the precipitate is easily filterable.

    • Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • The crude amine can be purified by column chromatography on silica gel (often with a small percentage of triethylamine or ammonia in the eluent to prevent tailing) or by acid-base extraction.

Protocol 4: [3+2] Cycloaddition to 7-(1H-tetrazol-5-yl)-1H-pyrrolo[3,2-b]pyridine

Rationale and Mechanistic Insight: The 5-substituted 1H-tetrazole ring is a widely recognized bioisostere for the carboxylic acid group.[16] It possesses a similar pKa and planar structure but offers improved metabolic stability and cell permeability in many cases. The most direct method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[17][18] The reaction is often catalyzed by Lewis or Brønsted acids, which activate the nitrile towards nucleophilic attack by the azide ion.[19] Zinc salts are effective and commonly used catalysts for this transformation.[16][19]

Detailed Experimental Protocol:
  • Reagents and Equipment:

    • This compound

    • Sodium azide (NaN₃)

    • Zinc(II) chloride (ZnCl₂), anhydrous

    • N,N-Dimethylformamide (DMF)

    • Deionized water

    • Hydrochloric acid (HCl), concentrated

    • Ethyl acetate (EtOAc)

    • Round-bottom flask, heating mantle/oil bath, condenser, magnetic stirrer

  • Procedure:

    • SAFETY FIRST: Sodium azide is highly toxic and potentially explosive, especially in the presence of acid (forms hydrazoic acid, HN₃). Handle with extreme care in a well-ventilated fume hood. Do not use chlorinated solvents for workup until all azide is quenched.

    • To a round-bottom flask, add this compound (1.0 eq), sodium azide (2.0-3.0 eq), and anhydrous zinc chloride (1.0-1.5 eq).

    • Add DMF (5-10 mL per mmol of nitrile) and stir the suspension.

    • Heat the reaction mixture to 110-130 °C and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing deionized water.

    • Acidify the aqueous solution to pH 2-3 by the careful, slow addition of concentrated HCl. This protonates the tetrazole ring and quenches any remaining sodium azide.

    • Stir the mixture for 1 hour. The product may precipitate.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude tetrazole can be purified by recrystallization or by column chromatography on silica gel.

References

Sources

The Strategic Intermediate: 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Azaindole Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, has emerged as a privileged scaffold. Its structural resemblance to purine has positioned it as a key building block in the design of numerous kinase inhibitors. Kinases, enzymes that regulate a vast array of cellular processes, are frequently implicated in the pathogenesis of cancer and inflammatory diseases, making them prime targets for therapeutic intervention. The 1H-pyrrolo[3,2-b]pyridine core effectively mimics the adenine component of ATP, enabling compounds derived from it to competitively bind to the ATP-binding site of kinases, thereby modulating their activity.[1]

This application note focuses on a particularly valuable intermediate, 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile . The introduction of the nitrile group at the 7-position provides a versatile chemical handle for further elaboration into a variety of functional groups, significantly expanding the accessible chemical space for drug discovery programs. This document will provide detailed protocols for the synthesis of this key intermediate and its subsequent conversion into a scaffold for potent kinase inhibitors, with a particular focus on the Janus kinase (JAK) family.

The Significance of the 7-Carbonitrile Moiety

The strategic placement of a carbonitrile group on the 4-azaindole core offers several distinct advantages for drug development:

  • Synthetic Versatility: The nitrile group can be readily transformed into other key functional groups. For instance, it can be reduced to a primary amine (aminomethyl group), which can then be acylated or alkylated to introduce diverse side chains that can probe the deep pockets of a kinase active site.

  • Pharmacophoric Interactions: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein's binding site, thereby enhancing potency and selectivity.

  • Modulation of Physicochemical Properties: The presence of the nitrile group influences the electronic properties and polarity of the molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound can be efficiently achieved from a halogenated precursor, typically 7-bromo-1H-pyrrolo[3,2-b]pyridine, via a palladium-catalyzed cyanation reaction. This method is generally high-yielding and tolerates a wide range of functional groups.

Protocol 1: Palladium-Catalyzed Cyanation of 7-Bromo-1H-pyrrolo[3,2-b]pyridine

This protocol is based on established palladium-catalyzed cyanation methodologies for heteroaryl halides.[2][3]

Reaction Scheme:

Protocol 1 start 7-Bromo-1H-pyrrolo[3,2-b]pyridine reagents Zn(CN)2 Pd(PPh3)4 DMF start->reagents product This compound reagents->product caption Palladium-catalyzed cyanation.

A schematic of the palladium-catalyzed cyanation reaction.

Materials and Reagents:

ReagentSupplierPurity
7-Bromo-1H-pyrrolo[3,2-b]pyridineCommercial>98%
Zinc Cyanide (Zn(CN)₂)Commercial>98%
Tetrakis(triphenylphosphine)palladium(0)Commercial>98%
Anhydrous Dimethylformamide (DMF)Commercial>99.8%

Procedure:

  • To a flame-dried round-bottom flask, add 7-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF (approximately 5-10 mL per mmol of the starting bromide).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with an aqueous solution of sodium bicarbonate and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Expected Yield: 70-90%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Kinase Inhibitor Synthesis: A Gateway to JAK Inhibitors

The this compound is a valuable precursor for the synthesis of a variety of kinase inhibitors, including those targeting the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and certain cancers.[4]

The following protocol outlines the conversion of the 7-carbonitrile intermediate into a 7-(aminomethyl) derivative, a key step in the synthesis of many JAK inhibitors.

Protocol 2: Catalytic Reduction of this compound

The reduction of the nitrile to a primary amine is a crucial transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.

Reaction Scheme:

Protocol 2 start This compound reagents H2 (g) Raney Nickel or Pd/C NH3/MeOH start->reagents product (1H-pyrrolo[3,2-b]pyridin-7-yl)methanamine reagents->product caption Catalytic reduction of the nitrile.

A schematic of the catalytic reduction of the nitrile to a primary amine.

Materials and Reagents:

ReagentSupplierPurity
This compoundFrom Step 1>98%
Raney Nickel or Palladium on Carbon (10%)Commercial-
Methanolic Ammonia (7N)Commercial-
Anhydrous MethanolCommercial>99.8%
Hydrogen Gas (H₂)CylinderHigh Purity

Procedure:

  • To a hydrogenation vessel, add this compound (1.0 eq) and the catalyst (Raney Nickel, ~50% w/w, or 10% Pd/C, ~10 mol%).

  • Add a solution of methanolic ammonia and anhydrous methanol. The ammonia helps to prevent the formation of secondary amine byproducts.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (1H-pyrrolo[3,2-b]pyridin-7-yl)methanamine. This product is often used in the next step without further purification.

Expected Yield: >90% (crude)

Elaboration to a Kinase Inhibitor Scaffold

The resulting 7-(aminomethyl)-1H-pyrrolo[3,2-b]pyridine is a versatile intermediate that can be readily elaborated into a variety of kinase inhibitor scaffolds. For example, it can be acylated with a suitable carboxylic acid or sulfonyl chloride to introduce side chains that can interact with specific regions of the kinase active site.

Illustrative Elaboration:

Elaboration start (1H-pyrrolo[3,2-b]pyridin-7-yl)methanamine reagents R-COOH Coupling Agent (e.g., HATU) Base (e.g., DIPEA) start->reagents product N-((1H-pyrrolo[3,2-b]pyridin-7-yl)methyl)amide (Kinase Inhibitor Scaffold) reagents->product caption Amide coupling to form a kinase inhibitor scaffold.

A general scheme for the elaboration of the aminomethyl intermediate.

The choice of "R-COOH" is critical and is guided by structure-activity relationship (SAR) studies to achieve the desired potency and selectivity against the target kinase. For instance, in the development of JAK inhibitors like Decernotinib, the core is coupled with a substituted pyrimidine moiety.[5]

Biological Evaluation of Downstream Compounds

The synthesized kinase inhibitors should be evaluated for their biological activity using a panel of in vitro assays.

Typical Biological Assays:

Assay TypePurpose
Kinase Inhibition AssayTo determine the potency (e.g., IC₅₀) against the target kinase(s).
Cell Proliferation AssayTo assess the anti-proliferative effect on cancer cell lines.
Western Blot AnalysisTo confirm the inhibition of downstream signaling pathways.
In Vivo Efficacy ModelsTo evaluate the anti-tumor or anti-inflammatory activity in animal models.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of novel kinase inhibitors. Its strategic design allows for efficient chemical elaboration into a diverse range of compounds with the potential to treat various diseases, including cancer and autoimmune disorders. The robust synthetic protocols and the clear utility of this intermediate in accessing potent drug candidates, such as JAK inhibitors, underscore its importance in modern drug discovery and development. The methodologies presented in this application note provide a solid foundation for researchers to explore the rich chemical space accessible from this key building block.

References

Sources

Application Notes and Experimental Protocol for the Suzuki-Miyaura Coupling of 7-Halo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an aryl or heteroaryl substituent at the 7-position via the Suzuki-Miyaura cross-coupling reaction is a pivotal strategy in the synthesis of novel drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with a focus on a 7-halo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile substrate. The presence of the nitrogen-rich heterocyclic core and the electron-withdrawing carbonitrile group presents unique challenges that necessitate carefully optimized reaction conditions for a successful outcome.

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[1][2] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a base.[1][2] For nitrogen-containing heterocycles, the reaction can be challenging due to potential catalyst inhibition by the nitrogen lone pairs.[3][4] Therefore, the judicious selection of the palladium catalyst, ligand, base, and solvent system is paramount for achieving high yields and purity.

Key Reaction Parameters and Mechanistic Considerations

The success of the Suzuki-Miyaura coupling of 7-halo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is contingent upon several critical factors:

  • Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand is crucial. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have demonstrated high efficacy for coupling challenging heteroaryl halides. Catalyst systems like Pd₂(dba)₃ with ligands such as XPhos or SPhos, or pre-catalysts like XPhos Pd G2, are often effective for nitrogen-containing heterocycles.[5] For some substrates, more traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ can also yield good results.[6][7]

  • Base: An appropriate base is required to facilitate the crucial transmetalation step of the catalytic cycle.[2][8] Inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are commonly employed.[5][9] The choice of base can significantly impact the reaction rate and yield, and empirical screening is often necessary.

  • Solvent: A mixture of an organic solvent and water is typically used. Common organic solvents include 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF).[7][9] The aqueous phase is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[2]

  • Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids or their corresponding pinacol esters can be used as coupling partners. The stability and purity of the boronic acid are important for achieving high yields and minimizing side reactions.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted in the catalytic cycle below. It involves three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar¹-Pd(II)L₂-Ar² transmetalation->pd_aryl_complex pd_aryl_complex->pd0 reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_1 Combine solids in a flame-dried flask: - 7-Halo-pyrrolopyridine-carbonitrile - Arylboronic acid - Pd₂(dba)₃ - XPhos - K₃PO₄ prep_2 Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. prep_1->prep_2 reaction_1 Add degassed 1,4-dioxane and water (e.g., 4:1 v/v). prep_2->reaction_1 reaction_2 Heat the mixture to 80-100 °C with vigorous stirring. reaction_1->reaction_2 reaction_3 Monitor reaction progress by TLC or LC-MS. reaction_2->reaction_3 workup_1 Cool the reaction to room temperature. reaction_3->workup_1 workup_2 Dilute with ethyl acetate and water. workup_1->workup_2 workup_3 Separate the organic layer, wash with brine, and dry over Na₂SO₄. workup_2->workup_3 workup_4 Concentrate in vacuo. workup_3->workup_4 workup_5 Purify the crude product by column chromatography. workup_4->workup_5

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the 7-halo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (1.0 equiv), arylboronic acid (1.2-1.5 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (a typical ratio is 4:1 to 5:1 v/v) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Inappropriate base or solvent system.Verify the quality of the palladium catalyst and ligand. Increase the reaction temperature in increments of 10 °C. Screen other bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems (e.g., toluene/water, DMF/water). [7][9]Consider using a more active pre-catalyst like XPhos Pd G2.
Homocoupling of Boronic Acid Presence of oxygen; Sub-optimal reaction conditions.Ensure the reaction is set up under a strictly inert atmosphere and that the solvents are properly degassed. Lowering the reaction temperature or adjusting the stoichiometry of the reagents may help.
Debromination/Dehalogenation Side reaction promoted by the catalyst system.Screen different palladium catalysts and ligands. Sometimes, a less reactive catalyst can minimize this side reaction. Using a milder base may also be beneficial.
Poor Product Solubility The nature of the coupled product.During work-up, use a more polar solvent mixture for extraction, such as a mixture of ethyl acetate and tetrahydrofuran. For purification, consider a different stationary phase or a modified mobile phase for column chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 7-aryl-1H-pyrrolo[3,2-b]pyridine-7-carbonitriles. The success of this transformation hinges on the careful selection and optimization of the reaction parameters, particularly the catalyst system and base. The protocol provided herein serves as a robust starting point for researchers. By understanding the key mechanistic principles and potential pitfalls, scientists can efficiently synthesize a diverse array of novel compounds for applications in drug discovery and development.

References

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed Central. Available at: [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. Available at: [Link]

  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. ACS Publications. Available at: [Link]

  • Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian Research Information Repository. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Available at: [Link]

  • Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions... ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Publications. Available at: [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • NICKEL-CATALYZED SUZUKI-MIYAURA COUPLING OF HETEROARYL... Organic Syntheses. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]

Sources

The Strategic Application of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in Fragment-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery.[1][2][3] By screening low molecular weight compounds, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often leading to lead compounds with superior physicochemical properties.[4][5] This guide provides an in-depth exploration of the utility of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile , a privileged heterocyclic scaffold, as a high-value fragment in drug discovery campaigns. We will delve into its structural and chemical rationale, provide detailed protocols for its application in screening cascades, and outline strategies for its evolution from a nascent hit to a potent lead compound.

The Rationale for this compound as a Premier Fragment

The selection of fragments for a screening library is a critical determinant of success in any FBDD program.[5][6] this compound, a derivative of 7-azaindole, embodies many of the desirable characteristics of an ideal fragment, primarily governed by the "Rule of Three".[4][6][7][8]

The 7-azaindole core is a well-established pharmacophore found in numerous biologically active compounds, including approved drugs, particularly kinase inhibitors.[9][10][11][12] Its defining feature is the presence of both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen) in a rigid, planar system. This arrangement is adept at mimicking the hinge-binding motif of ATP in the active sites of many kinases.[12]

The addition of a nitrile group at the 7-position further enhances its value. The nitrile can act as a hydrogen bond acceptor or engage in other non-covalent interactions, providing an additional anchor point for binding. Crucially, it also serves as a versatile chemical handle for synthetic elaboration, a key requirement for the "hit-to-lead" optimization phase.[13]

Physicochemical Properties and Adherence to the "Rule of Three"

To be an effective starting point, a fragment should possess favorable physicochemical properties that facilitate its binding and subsequent optimization. The table below summarizes the estimated properties of this compound in the context of the "Rule of Three."

Property"Rule of Three" GuidelineEstimated Value for this compoundConformance
Molecular Weight (MW) < 300 Da~143.15 g/mol Yes
cLogP ≤ 3~1.5 - 2.0Yes
Hydrogen Bond Donors (HBD) ≤ 31Yes
Hydrogen Bond Acceptors (HBA) ≤ 32 (pyridine N, nitrile N)Yes
Rotatable Bonds ≤ 30Yes

Note: cLogP is an estimation and can vary based on the calculation method.

This profile underscores the fragment's low complexity and favorable solubility and lipophilicity, which are critical for achieving the high concentrations often required for detecting weak binding affinities in fragment screening.[6][8]

The FBDD Workflow with this compound

The journey from fragment identification to a lead compound is a systematic process. The following diagram illustrates a typical FBDD workflow incorporating this compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Fragment_Library Fragment Library (including this compound) Screening Biophysical Screening (NMR, SPR, X-ray) Fragment_Library->Screening Hit_Identification Hit Identification (Weak Binders) Screening->Hit_Identification Hit_Validation Orthogonal Assay (e.g., ITC, TSA) Hit_Identification->Hit_Validation Structural_Biology Structural Biology (X-ray Crystallography, NMR) Hit_Validation->Structural_Biology Binding_Mode Determine Binding Mode Structural_Biology->Binding_Mode SBDD Structure-Based Design Binding_Mode->SBDD Fragment_Elaboration Fragment Growing/Linking/Merging SBDD->Fragment_Elaboration SAR_Analysis SAR Analysis Fragment_Elaboration->SAR_Analysis SAR_Analysis->SBDD Lead_Compound Lead Compound (Improved Potency & Properties) SAR_Analysis->Lead_Compound Hit_to_Lead cluster_0 Initial Hit cluster_1 Fragment Growing Strategy cluster_2 Lead Compound Fragment This compound Pyrrole N-H (HBD) Pyridine N (HBA) Nitrile (HBA/Vector) Vector1 Vector 1: Nitrile Elaboration Fragment->Vector1 e.g., conversion to tetrazole, amidine, or other heterocycles Vector2 Vector 2: Ring Substitution Fragment->Vector2 e.g., substitution at C2, C3, or C5 to explore nearby pockets Lead Optimized Lead Compound Core binding maintained New interactions in adjacent pocket Improved Potency (e.g., nM) Favorable ADME properties Vector1->Lead Vector2->Lead

Sources

Analytical methods for quantifying 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in Human Plasma using a Validated LC-MS/MS Method

Abstract & Introduction

This document provides a comprehensive guide and a detailed protocol for the quantification of this compound, a key heterocyclic scaffold of interest in pharmaceutical development, in human plasma. The 1H-pyrrolo[3,2-b]pyridine core, also known as a 7-azaindole, is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted therapies. Accurate quantification of such compounds in biological matrices is fundamental to understanding their pharmacokinetic (PK) and pharmacodynamic (PD) profiles during preclinical and clinical development.

The method described herein utilizes Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[1] This protocol is designed to be robust and transferable, and it is grounded in the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[2][3] We will detail the rationale behind each step, from sample preparation to data analysis, and provide a complete framework for method validation to ensure data integrity and regulatory compliance.

Analyte Characteristics & Method Rationale

Analyte: this compound Molecular Formula: C₈H₅N₃ Monoisotopic Mass: 143.0483 Da

The 7-azaindole structure imparts a degree of polarity and contains a basic nitrogen atom, making it suitable for reverse-phase chromatography and positive mode electrospray ionization (ESI+). The primary challenge in bioanalysis is the removal of endogenous matrix components from plasma, such as proteins and phospholipids, which can interfere with ionization and compromise data quality.[4][5]

Method Selection Rationale:

  • Solid-Phase Extraction (SPE): Chosen over simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE). While PPT is fast, it often fails to remove sufficient matrix components, leading to ion suppression.[6] SPE, particularly a mixed-mode cation exchange mechanism, offers superior cleanup by leveraging both the hydrophobic nature of the molecule and the charge of the basic pyridine nitrogen, resulting in a cleaner extract and improved sensitivity.[7]

  • LC-MS/MS with Multiple Reaction Monitoring (MRM): Provides unparalleled selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, we can confidently detect and quantify the analyte even at low concentrations in a complex biological matrix.[7][8]

Overall Analytical Workflow

The end-to-end process from sample receipt to final concentration reporting is a multi-step workflow designed for efficiency and accuracy.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike Spike with IS & Dilute Sample->Spike SPE_Load Load onto SPE Cartridge Spike->SPE_Load SPE_Wash Wash to Remove Interferences SPE_Load->SPE_Wash SPE_Elute Elute Analyte & IS SPE_Wash->SPE_Elute Evap Evaporate & Reconstitute SPE_Elute->Evap Inject Inject Sample (5 µL) Evap->Inject LC Chromatographic Separation (LC) Inject->LC MS Ionization (ESI+) & Detection (MS/MS) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Concentration Calculation Calibration->Quant

Caption: High-level workflow for the quantification of this compound.

Detailed Experimental Protocol

Materials and Reagents
  • Analyte: this compound reference standard (>99% purity).

  • Internal Standard (IS): Stable isotope-labeled (SIL) this compound-¹³C₃,¹⁵N₁ (>99% purity, >99% isotopic enrichment). A structural analog may be used if a SIL-IS is unavailable, but a SIL-IS is strongly preferred to correct for matrix effects and recovery variability.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (≥99%), Ammonium hydroxide.

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange, 30 mg / 1 mL.

  • Biological Matrix: Blank, drug-free human plasma (K₂EDTA anticoagulant).

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of the analyte and IS into separate 5 mL volumetric flasks.

    • Dissolve in methanol and bring to volume. Store at -20°C.

  • Working Standard (WS) Solutions:

    • Perform serial dilutions of the primary analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of WS solutions for spiking calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for a 96-well SPE plate format but can be adapted for individual cartridges.

  • Sample Pre-treatment:

    • Aliquot 100 µL of plasma samples (blank, CS, QC, or unknown) into a 96-well collection plate.

    • Add 20 µL of the IS Working Solution (100 ng/mL) to all wells except for the double blank (add 20 µL of 50:50 acetonitrile:water instead).

    • Add 200 µL of 4% phosphoric acid in water to each well. Mix thoroughly.

  • SPE Cartridge Conditioning:

    • Condition the SPE plate with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the entire pre-treated sample mixture from step 1 onto the conditioned SPE plate. Apply a slow vacuum or positive pressure to draw the sample through at a rate of ~1 mL/min.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid in water.

    • Wash 2: Add 1 mL of methanol. Dry the sorbent bed completely under high vacuum for 5 minutes.

  • Elution:

    • Place a clean 96-well collection plate inside the vacuum manifold.

    • Elute the analyte and IS with 2 x 500 µL of 5% ammonium hydroxide in acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 95:5 (v/v) water:acetonitrile with 0.1% formic acid. Seal the plate and vortex for 1 minute. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrument Conditions
Parameter Condition Rationale
LC System UPLC/UHPLC SystemProvides high resolution and short run times.
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µmStandard for retaining and separating small molecules of moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for reverse-phase chromatography.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with on-column loading.
Column Temp. 40°CEnsures reproducible retention times.
Gradient 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-3.5 min), 95-5% B (3.5-3.6 min), 5% B (3.6-5.0 min)A gradient is used to elute the analyte while separating it from early-eluting salts and late-eluting lipids.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM quantification.
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic nitrogen on the pyridine ring readily accepts a proton.
MRM Transitions Analyte: Q1: 144.1 -> Q3: 117.1 IS: Q1: 148.1 -> Q3: 121.1 (Hypothetical)These transitions must be optimized empirically. The precursor ion [M+H]⁺ is selected in Q1. The most stable, abundant product ion after collision-induced dissociation (CID) is selected in Q3.
Source Temp. 550°COptimized for efficient desolvation.
IonSpray Voltage 5000 VOptimized for stable spray and maximum ion generation.

Bioanalytical Method Validation (BMV)

The method must be validated according to regulatory guidelines to ensure its reliability for the intended purpose.[1][2][9] The validation assesses accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[9]

Validation_Parameters cluster_core Core Validation Parameters cluster_matrix Matrix & Recovery cluster_stability Stability Assessment BMV Bioanalytical Method Validation Selectivity Selectivity BMV->Selectivity Accuracy Accuracy BMV->Accuracy Precision Precision BMV->Precision Calibration Calibration Curve BMV->Calibration LLOQ Sensitivity (LLOQ) BMV->LLOQ Recovery Recovery BMV->Recovery MatrixEffect Matrix Effect BMV->MatrixEffect FTS Freeze-Thaw BMV->FTS BTS Bench-Top BMV->BTS LTS Long-Term BMV->LTS StockStab Stock Solution BMV->StockStab

Caption: Key parameters for a full bioanalytical method validation.

Validation Acceptance Criteria

The following table summarizes the typical acceptance criteria for a full validation study based on FDA guidelines.[1][2]

Parameter Experiment Acceptance Criteria
Calibration Curve Analyze 8+ non-zero standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples (Low, Mid, High, LLOQ) in replicate (n=5) across 3 separate runs.Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of Variation (CV) ≤15%. (LLOQ criteria are ±20% for accuracy and ≤20% for precision).
Selectivity Analyze blank plasma from at least 6 different sources.No significant interfering peaks at the retention times of the analyte or IS (>20% of LLOQ response).
Matrix Effect Compare analyte response in post-extraction spiked blank plasma vs. neat solution.IS-normalized matrix factor should be consistent across lots with a CV ≤15%.
Recovery Compare analyte response in pre-extraction spiked plasma vs. post-extraction spiked plasma.Recovery should be consistent, precise, and reproducible.
Stability Analyze QC samples after exposure to various storage and handling conditions (e.g., 3 freeze-thaw cycles, 24h at room temp).Mean concentration of stability QCs must be within ±15% of nominal values.

Conclusion

This application note details a robust and selective LC-MS/MS method for the quantification of this compound in human plasma. The protocol utilizes a streamlined solid-phase extraction procedure for effective sample cleanup and highly sensitive tandem mass spectrometry for detection. The outlined validation framework, based on current FDA guidelines, ensures that the method will produce reliable, reproducible, and defensible data suitable for supporting pharmaceutical development programs.

References

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 20, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved January 20, 2026, from [Link]

  • KCAS. (2025, February 11). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved January 20, 2026, from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved January 20, 2026, from [Link]

  • U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. Retrieved January 20, 2026, from [Link]

  • De Nys, H., & Covaci, A. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Practical tips on preparing plasma samples for drug analysis using SPME. Retrieved January 20, 2026, from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved January 20, 2026, from [Link]

  • Shin, J. H., et al. (2014). Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry. PubMed, 24269709. Retrieved January 20, 2026, from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2013, November 20). Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry. Retrieved January 20, 2026, from [Link]

  • Agilent. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for the synthesis of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. Here, we address common challenges and frequently asked questions to help you navigate the complexities of this synthesis and improve your experimental outcomes.

Introduction to Synthetic Strategies

The synthesis of this compound, also known as 7-cyano-4-azaindole, can be approached via two primary strategies:

  • Ring Construction (Bartoli Indole Synthesis): This method involves the formation of the pyrrole ring onto a pre-functionalized pyridine core. It is a powerful tool for creating substituted azaindoles.

  • Core Functionalization (Palladium-Catalyzed Cyanation): This strategy begins with a pre-formed 1H-pyrrolo[3,2-b]pyridine scaffold, followed by the introduction of the nitrile group at the 7-position, typically via a halogenated intermediate.

The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction. Below is a decision workflow to guide your selection.

synthesis_workflow start Start pyridine_avail Is a suitable 2-substituted-3-nitropyridine available? start->pyridine_avail halo_azaindole_avail Is 7-halo-1H-pyrrolo[3,2-b]pyridine available or easily synthesized? pyridine_avail->halo_azaindole_avail No bartoli Method A: Ring Construction (Bartoli Synthesis) pyridine_avail->bartoli Yes halo_azaindole_avail->bartoli No, but precursor is accessible cyanation Method B: Core Functionalization (Pd-Catalyzed Cyanation) halo_azaindole_avail->cyanation Yes product This compound bartoli->product cyanation->product

Caption: Decision workflow for selecting a synthetic route.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Route A: Bartoli Indole Synthesis

The Bartoli synthesis is a powerful method for constructing the azaindole core from a nitropyridine and a vinyl Grignard reagent. However, it is often associated with modest yields.[1]

Question 1: My Bartoli synthesis of the 4-azaindole core has a very low yield (<20%). What are the likely causes and how can I improve it?

Answer:

Low yields in the Bartoli synthesis of azaindoles are a common challenge, often stemming from the electron-deficient nature of the pyridine ring. Here are several factors to consider and optimize:

  • Starting Material: The choice of the ortho-substituent on the nitropyridine is critical. The Bartoli reaction generally requires an ortho-substituent to the nitro group for successful cyclization.[2][3] Sterically bulky ortho-substituents can often increase the yield by facilitating the key-sigmatropic rearrangement.[1][2] For the synthesis of the 1H-pyrrolo[3,2-b]pyridine core, a suitable starting material would be a 2-substituted-3-nitropyridine.

  • Grignard Reagent: The quality and quantity of the vinyl Grignard reagent are paramount.

    • Equivalents: A minimum of three equivalents of the vinyl Grignard reagent are necessary when starting from a nitroarene.[2] One equivalent is consumed in the formation of a carbonyl compound byproduct, another deprotonates an intermediate to drive the reaction forward, and the third is incorporated into the indole ring.[2] Using a larger excess (e.g., 4-5 equivalents) can sometimes improve yields.

    • Quality: Ensure your Grignard reagent is fresh and has been properly titrated. Decomposition of the Grignard reagent will lead to lower effective concentrations and reduced yields.

  • Reaction Temperature: Temperature control is crucial. The initial addition of the Grignard reagent is typically performed at a very low temperature (e.g., -78 °C) to control the exothermic reaction. The reaction is then often allowed to warm to a slightly higher temperature (e.g., -20 °C) and stirred for several hours. Maintaining low temperatures is key to preventing side reactions.

  • Reaction Quench: The reaction should be carefully quenched with a saturated aqueous solution of ammonium chloride.

Experimental Protocol: General Bartoli Synthesis of a 4-Azaindole Core

This protocol is adapted from a general method for the synthesis of 4- and 6-azaindoles and should be optimized for the specific 2-substituted-3-nitropyridine used.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the 2-substituted-3-nitropyridine (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add vinylmagnesium bromide (typically 1.0 M in THF, 3.0 - 4.0 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 8-12 hours.

  • Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Work-up: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the 1H-pyrrolo[3,2-b]pyridine core.

Question 2: I am observing multiple spots on my TLC plate after the Bartoli reaction, and purification is difficult. What are the likely side products?

Answer:

The Bartoli synthesis can generate several byproducts, complicating purification. Common impurities include:

  • Unreacted Starting Material: If the reaction did not go to completion, you will see the starting nitropyridine.

  • Aniline Derivatives: Inefficient cyclization can lead to the formation of aniline derivatives.

  • Aldol Condensation Products: An intermediate aldehyde is formed during the reaction, which can potentially undergo self-condensation, leading to higher molecular weight impurities.[4]

  • Isomeric Azaindoles: Depending on the substitution pattern of the starting pyridine, the formation of isomeric azaindoles is a possibility, though less common in the Bartoli synthesis which is generally regioselective for 7-substituted indoles from ortho-substituted nitroarenes.

To minimize these side products, ensure the reaction conditions, particularly temperature and the quality/quantity of the Grignard reagent, are strictly controlled. For purification, consider using a multi-step approach, such as recrystallization followed by column chromatography.

Route B: Palladium-Catalyzed Cyanation

This approach involves the conversion of a 7-halo-1H-pyrrolo[3,2-b]pyridine (e.g., 7-bromo or 7-chloro) to the desired 7-carbonitrile using a palladium catalyst and a cyanide source.

Question 3: My palladium-catalyzed cyanation of 7-bromo-1H-pyrrolo[3,2-b]pyridine is giving a low yield. What are the key parameters to troubleshoot?

Answer:

Low yields in palladium-catalyzed cyanation reactions are often due to catalyst deactivation or suboptimal reaction conditions.[5] Here are the critical factors to investigate:

  • Catalyst System:

    • Palladium Source: A variety of palladium sources can be used, such as Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂.[5] The choice of palladium source can significantly impact the reaction's success.

    • Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient heteroaromatic chlorides, sterically demanding, electron-rich phosphine ligands are often effective.[6]

    • Catalyst Poisoning: Cyanide ions can poison the palladium catalyst, leading to deactivation.[5] Using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) can help mitigate this by maintaining a low concentration of free cyanide in the solution.

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used and effective cyanide source for this transformation. It is less toxic and less prone to causing catalyst deactivation than alkali metal cyanides.

  • Solvent: Anhydrous, polar aprotic solvents like DMF or DMAc are typically used.[6] Ensure the solvent is thoroughly dried, as water can lead to the formation of amide or carboxylic acid byproducts.

  • Temperature: The reaction usually requires heating, often in the range of 80-120 °C. The optimal temperature will depend on the specific substrate and catalyst system.

  • Atmosphere: These reactions are sensitive to oxygen, so it is essential to perform them under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: General Palladium-Catalyzed Cyanation of 7-Bromo-1H-pyrrolo[3,2-b]pyridine

This protocol is adapted from a general procedure for the cyanation of a related 6-bromo-4-azaindole.

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add 7-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq).

  • Solvent Addition: Add anhydrous, degassed DMF.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Question 4: My NMR spectrum shows persistent impurities after purification of the cyanation reaction product. What could they be?

Answer:

Even after chromatography, several impurities can persist. Here's what to look for:

  • Unreacted 7-Bromo-1H-pyrrolo[3,2-b]pyridine: Incomplete conversion is a common issue.

  • Hydrolysis Products: If there was any moisture in the reaction, you might see the corresponding 7-carboxamide or 7-carboxylic acid.

  • Ligand-Related Impurities: Triphenylphosphine oxide is a common byproduct if PPh₃-based catalysts are used.

  • Isomeric Impurities: While less likely in a functionalization reaction, ensure that your starting 7-bromo-1H-pyrrolo[3,2-b]pyridine was isomerically pure.

For difficult-to-separate impurities, consider a multi-step purification approach, such as recrystallization followed by column chromatography, or using a different stationary phase (e.g., reversed-phase C18).

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful synthesis of this compound?

A1: Regardless of the chosen route, the most critical parameters are:

  • Purity of Starting Materials: Ensure your starting nitropyridine or halo-azaindole is pure.

  • Inert Atmosphere: Both the Bartoli synthesis (due to the Grignard reagent) and the palladium-catalyzed cyanation are sensitive to air and moisture.

  • Anhydrous Solvents: Use freshly dried solvents to prevent unwanted side reactions.

  • Temperature Control: Precise temperature management is key to minimizing side product formation.

Q2: Are there any safety precautions I should be aware of?

A2: Yes, several safety precautions are crucial:

  • Grignard Reagents: These are highly reactive and pyrophoric. Handle them with care under an inert atmosphere.

  • Cyanide Salts: Zinc cyanide is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Always have a cyanide poisoning antidote kit available and be trained in its use.

  • Palladium Catalysts: While generally less hazardous, some palladium compounds can be toxic or act as skin irritants. Handle with care.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and help identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are excellent for monitoring reaction progress and assessing purity.

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureMethod A: Bartoli SynthesisMethod B: Pd-Catalyzed Cyanation
Starting Material 2-Substituted-3-nitropyridine7-Halo-1H-pyrrolo[3,2-b]pyridine
Key Transformation Pyrrole ring formationC-C bond formation (cyanation)
Typical Yields Often modest (20-50%)Generally good to excellent
Key Reagents Vinyl Grignard reagentPalladium catalyst, Zn(CN)₂
Common Issues Low yield, side product formationCatalyst deactivation, sensitivity to air/moisture

Visualizations

troubleshooting_flowchart start Low Yield Observed route Which synthetic route? start->route bartoli_q1 Check Grignard reagent: - Freshly prepared/titrated? - Sufficient excess (≥3 eq)? route->bartoli_q1 Bartoli Synthesis cyanation_q1 Evaluate catalyst system: - Active Pd source? - Appropriate ligand? - Inert atmosphere maintained? route->cyanation_q1 Pd-Catalyzed Cyanation bartoli_q2 Verify reaction temperature: - Addition at -78°C? - Maintained at -20°C? bartoli_q1->bartoli_q2 bartoli_q3 Analyze starting material: - Correct ortho-substituent? - Purity confirmed? bartoli_q2->bartoli_q3 bartoli_sol Optimize Grignard addition, temperature, and starting material. bartoli_q3->bartoli_sol cyanation_q2 Check reagents & solvent: - Anhydrous solvent? - Quality of Zn(CN)₂? cyanation_q1->cyanation_q2 cyanation_q3 Optimize reaction conditions: - Temperature screening? - Reaction time sufficient? cyanation_q2->cyanation_q3 cyanation_sol Screen catalysts/ligands, ensure anhydrous conditions, and optimize temperature/time. cyanation_q3->cyanation_sol

Caption: General troubleshooting workflow for low yield.

References

  • Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • BenchChem. (2025). Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols.
  • BenchChem. (2025). An In-Depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS No. 944937-79-5).
  • Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). Retrieved from [Link]

  • Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Bartoli Indole Synthesis. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • Química Organica.org. (2015). Bartoli (Indole Synthesis). Retrieved from [Link]

  • SynArchive. (n.d.). Bartoli Indole Synthesis. Retrieved from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301321.
  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Based Therapeutic Agents.
  • Jeanty, M., et al. (2011). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 13(19), 5144-5147.
  • ResearchGate. (n.d.). Different strategies for synthesis of 7-azaindoles. Retrieved from [Link]

  • Han, J., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(19), 6268.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of electron-deficient aryl acetonitriles.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 4(16), 2607-2610.
  • ResearchGate. (n.d.). Scalable synthesis and properties of 7-methyl-4-azaindole. Retrieved from [Link]

  • Fleckenstein, C. A., & Plenio, H. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Progress in Chemistry. (2012). Synthesis of Azaindoles. 24(10), 1974-1982.
  • European Patent Office. (2010).
  • Weissman, S. A. (2004). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • Sci-Hub. (n.d.). Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes.
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Molecules. (2018).

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cyanation of Bromopyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cyanation of Bromopyrrolopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful synthesis of cyanopyrrolopyridines. As these scaffolds are crucial in pharmaceutical discovery, robust and reproducible cyanation protocols are of paramount importance.

This document moves beyond a simple recitation of procedures to explain the underlying chemical principles, helping you to not only solve immediate experimental issues but also to rationally design future reactions.

I. Understanding the Core Challenges: The "Heterocycle Dilemma"

The palladium-catalyzed cyanation of heteroaromatic halides, such as bromopyrrolopyridine, presents unique challenges not always encountered with simple aryl halides. The primary obstacle is the inherent basicity of the pyridine nitrogen, which can lead to catalyst inhibition or deactivation. The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle.[1] This "heterocycle dilemma" necessitates careful selection of ligands, bases, and reaction conditions to mitigate this undesirable interaction.

Furthermore, the electronic nature of the pyrrolopyridine ring system can influence the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle. Electron-deficient systems may undergo oxidative addition more readily, while electron-rich systems might be more sluggish.

II. Troubleshooting Guide: From Low Yield to No Reaction

This section addresses common problems encountered during the cyanation of bromopyrrolopyridines in a question-and-answer format, providing plausible causes and actionable solutions.

Q1: My reaction shows low conversion or has stalled completely. What should I investigate first?

Possible Cause 1: Catalyst Inhibition by the Pyrrolopyridine Nitrogen. The nitrogen atom on your starting material or product can act as a ligand, binding to the palladium and inhibiting its catalytic activity.[1][2]

  • Solution:

    • Ligand Choice is Critical: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, t-BuXPhos, or dppf are often successful in these scenarios.[3][4] Their steric bulk can disfavor the coordination of the pyridine nitrogen to the palladium center, keeping the catalyst active.[5]

    • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst inhibition. However, this is not a cost-effective or elegant solution.

Possible Cause 2: Inefficient Activation of the Palladium Precatalyst. Many common palladium sources, such as Pd(OAc)₂, require in-situ reduction to the active Pd(0) species. This activation step can be hampered by the presence of cyanide ions or other reaction components.[4]

  • Solution:

    • Use a Pre-formed Pd(0) Source or a Precatalyst: Consider using Pd₂(dba)₃ as a Pd(0) source or a palladacycle precatalyst.[4] These often lead to more reproducible results as they bypass the tricky in-situ reduction step. Buchwald's palladacycle precatalysts, for instance, have shown excellent activity in the cyanation of heteroaryl halides.[4][6]

Possible Cause 3: Inappropriate Base Selection. The base plays a crucial role in the catalytic cycle, particularly in the case of K₄[Fe(CN)₆], where it facilitates the release of cyanide ions.[4] An unsuitable base can lead to poor reactivity or decomposition of the starting material.

  • Solution:

    • Screen Different Bases: While carbonate bases like K₂CO₃ or Na₂CO₃ are common, they can sometimes lead to substrate decomposition at elevated temperatures.[4] Consider weaker bases like KOAc, especially when using K₄[Fe(CN)₆].[4] For reactions with Zn(CN)₂, sometimes no additional base is required, as cyanide itself can act as a base to activate the precatalyst.[5]

Possible Cause 4: Poor Solubility of Reagents. The insolubility of the cyanide source, particularly K₄[Fe(CN)₆], can be a limiting factor.

  • Solution:

    • Solvent System: Employing a biphasic solvent system, such as dioxane/water or t-BuOH/water, can improve the solubility of K₄[Fe(CN)₆] and facilitate the reaction.[4][7] For Zn(CN)₂, polar aprotic solvents like DMAc or NMP are often effective.[8]

Q2: I'm observing the formation of palladium black. What does this mean and how can I prevent it?

Cause: The formation of palladium black is a clear indication of catalyst decomposition, where the active, soluble Pd(0) species agglomerates into inactive palladium metal. This is often caused by an unstable ligand-palladium complex or harsh reaction conditions.

  • Solution:

    • Ligand Stability: Ensure you are using a robust ligand that forms a stable complex with palladium. Bulky biarylphosphine ligands are generally good choices.

    • Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature for a longer period.

    • Degas Thoroughly: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition. Ensure your solvent and reaction vessel are rigorously degassed.

Q3: My reaction works, but the yield is inconsistent. How can I improve reproducibility?

Cause: Irreproducibility in palladium-catalyzed cyanations is a notorious issue, often linked to the cyanide source.[4]

  • Solution:

    • Cyanide Source Quality and Handling:

      • KCN/NaCN: These are highly toxic and hygroscopic. The presence of water can lead to catalyst deactivation.[9] If you must use them, ensure they are finely powdered and handled under strictly anhydrous conditions.

      • Zn(CN)₂: This is a safer alternative, but its purity can vary. Using a high-quality source is recommended. Grinding Zn(CN)₂ is not always necessary and can introduce impurities.[10]

      • K₄[Fe(CN)₆]: A non-toxic and easy-to-handle crystalline solid.[11] Its use often leads to more reproducible results, although it may require specific conditions (e.g., aqueous co-solvent, appropriate base) to be effective.[4][12]

    • Precise Reagent Addition: Ensure all reagents are added consistently and accurately, especially the catalyst and ligand. Small variations can have a significant impact on the reaction outcome.

III. Frequently Asked Questions (FAQs)

Q1: Which cyanide source is best for my bromopyrrolopyridine?

There is no single "best" cyanide source, as the optimal choice depends on the specific substrate and desired reaction conditions. Here's a comparative overview:

Cyanide SourceProsCons
K₄[Fe(CN)₆] Non-toxic, inexpensive, easy to handle.[11]Often requires higher temperatures and aqueous co-solvents.[4]
Zn(CN)₂ Less toxic than alkali cyanides, good for functionalized substrates.[4][8]Can still be toxic, may require additives to improve performance.
KCN/NaCN Highly reactive.Extremely toxic, hygroscopic, requires anhydrous conditions.[9]
TMSCN Can be used under milder conditions.Expensive, moisture-sensitive.

For initial screening with a novel bromopyrrolopyridine, K₄[Fe(CN)₆] is an excellent starting point due to its safety profile and proven efficacy with heteroaryl halides.[6][7]

Q2: What is the optimal palladium precursor for this reaction?

While Pd(OAc)₂ and PdCl₂ are common, they can lead to inconsistencies due to the variable efficiency of the in-situ reduction to Pd(0). For improved reproducibility and often higher activity, consider using:

  • Pd₂(dba)₃: A source of Pd(0) that often provides more consistent results.

  • Palladacycle Precatalysts (e.g., Buchwald precatalysts): These are air-stable and efficiently generate the active Pd(0) species under the reaction conditions, often leading to higher turnover numbers and cleaner reactions.[4]

Q3: How do I choose the right ligand?

For the cyanation of N-heterocycles, the ligand must be sufficiently bulky and electron-rich to both stabilize the Pd(0) center and prevent inhibition by the substrate/product nitrogen. Good starting points for ligand screening include:

  • Buchwald-type biarylphosphine ligands: XPhos, SPhos, tBuXPhos.[3][4]

  • Ferrocene-based ligands: dppf.[13]

  • Other bulky phosphines: P(t-Bu)₃.

Q4: What are the best solvents for this reaction?

The choice of solvent depends heavily on the cyanide source and the solubility of your bromopyrrolopyridine.

  • For K₄[Fe(CN)₆]: Biphasic systems like dioxane/H₂O , t-BuOH/H₂O , or MeCN/H₂O are often necessary.[4][7][12]

  • For Zn(CN)₂: Polar aprotic solvents such as DMAc , NMP , or DMF are typically used.[8]

  • For KCN/NaCN: Anhydrous polar aprotic solvents are required.

IV. Experimental Protocols & Methodologies

Protocol 1: General Procedure for Cyanation using K₄[Fe(CN)₆]

This protocol is adapted from a general method for the cyanation of heteroaryl halides and has been shown to be effective for substrates like 4-chloro-7-azaindole.[4]

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the bromopyrrolopyridine (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol, 0.5 equiv), palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and ligand (if not using a precatalyst, e.g., XPhos, 0.024 mmol, 2.4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed dioxane (5 mL) and a degassed aqueous solution of KOAc (0.125 M, 1.0 mL, 0.125 mmol).

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring for 1-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Cyanation using Zn(CN)₂

This protocol is a robust method for the cyanation of a wide range of (hetero)aryl bromides.[8]

  • Reaction Setup: In a glovebox, add Zn(CN)₂ (0.6 mmol, 0.6 equiv) to a dry reaction vial. In a separate vial, dissolve the bromopyrrolopyridine (1.0 mmol), palladium precatalyst (e.g., XantPhos-PdCl₂, 0.01 mmol, 1 mol%), and a mild reducing agent like DIPEA (0.02 mmol, 2 mol%) in DMAc (4 mL).

  • Reaction Mixture: Add the solution of the starting material and catalyst to the vial containing Zn(CN)₂.

  • Reaction: Seal the vial and heat the mixture to 85-110 °C for 4-12 hours, monitoring by TLC or LCMS.

  • Workup: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

V. Visualizing the Process: Diagrams and Data

The Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cyanation involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)(X)L_n Pd0->PdII_ArX Oxidative Addition OxAdd->PdII_ArX Ar-Br Transmetal Transmetalation PdII_ArCN Ar-Pd(II)(CN)L_n PdII_ArX->PdII_ArCN Transmetalation Transmetal->PdII_ArCN M-CN PdII_ArCN->Pd0 Reductive Elimination RedElim Reductive Elimination RedElim->Pd0 Ar-CN ArCN Ar-CN (Product) ArX Ar-Br (Substrate) MCN M-CN (Cyanide Source)

Caption: The catalytic cycle for palladium-catalyzed cyanation.

Troubleshooting Workflow

When encountering a problematic reaction, a systematic approach to troubleshooting is essential.

Troubleshooting Workflow start Low Yield / No Reaction check_catalyst Is the catalyst active? (No Pd black) start->check_catalyst check_ligand Is the ligand appropriate? (Bulky, electron-rich) check_catalyst->check_ligand Yes action_catalyst Use precatalyst (e.g., Pd(0) or Palladacycle) check_catalyst->action_catalyst No check_base Is the base optimal? check_ligand->check_base Yes action_ligand Screen bulky ligands (e.g., XPhos, dppf) check_ligand->action_ligand No check_solvent Are reagents soluble? check_base->check_solvent Yes action_base Screen bases (e.g., KOAc, K2CO3) check_base->action_base No action_solvent Change solvent system (e.g., add water) check_solvent->action_solvent No success Reaction Optimized check_solvent->success Yes action_catalyst->check_ligand action_ligand->check_base action_base->check_solvent action_solvent->success

Caption: A systematic workflow for troubleshooting low-yielding cyanation reactions.

VI. References

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 2020. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 2013. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ACS Catalysis, American Chemical Society, 2025. [Link]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, American Chemical Society, 2011. [Link]

  • Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand. RSC Publishing, 2013. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, Royal Society of Chemistry, 2025. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, American Chemical Society, 2015. [Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 2000. [Link]

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 2003. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing, 2020. [Link]

  • Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, Royal Society of Chemistry, 2011. [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, Royal Society of Chemistry, 2025. [Link]

  • A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Semantic Scholar. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 2015. [Link]

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

  • Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds. PubMed, 2009. [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 2025. [Link]

  • Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2. Semantic Scholar. [Link]

  • Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. ResearchGate. [Link]

  • Deactivation of Palladium—Alumina Catalysts. The Journal of Physical Chemistry, 1964. [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica. [Link]

  • Improving Robustness: In Situ Generation of a Pd(0) Catalyst for the Cyanation of Aryl Bromides. Organic Chemistry Portal. [Link]

  • Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides. ResearchGate. [Link]

  • Chapter 1. Shodhganga. [Link]

Sources

Side reactions and byproduct formation in 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (also known as 7-cyano-4-azaindole). This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. As a key intermediate in medicinal chemistry, successful and reproducible synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My palladium-catalyzed cyanation reaction has stalled or shows low conversion from the 7-halo-1H-pyrrolo[3,2-b]pyridine precursor. What are the likely causes and how can I fix it?

This is one of the most common issues and typically points to problems with the catalytic cycle. The primary culprits are catalyst deactivation (poisoning) and suboptimal reaction conditions.

Causality Analysis: Palladium-catalyzed cyanation is highly sensitive to the concentration of free cyanide ions in the reaction mixture. While cyanide is the reacting nucleophile, an excessive concentration can coordinate irreversibly to the palladium(0) and palladium(II) intermediates in the catalytic cycle. This leads to the formation of stable, inactive palladium-cyanide complexes, such as [(CN)₃PdAr]²⁻ or [(CN)₄Pd]²⁻, which effectively removes the catalyst from the reaction and halts turnover.[1][2] Moisture is also particularly detrimental as it can lead to cyanide hydrolysis and the formation of HCN, which is highly reactive towards the Pd(0) catalyst.[1]

Troubleshooting Steps:

Potential Cause Diagnostic Check Recommended Solution & Rationale
Catalyst Poisoning LC-MS analysis shows a large amount of unreacted starting material with little product formation over an extended period.Use a less soluble cyanide source: Zinc cyanide (Zn(CN)₂) is often preferred over KCN or NaCN because its low solubility in organic solvents maintains a low, steady-state concentration of free cyanide, preventing catalyst poisoning.[2][3] Optimize Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, dppf) are crucial. They stabilize the Pd(0) state, promote the rate-limiting oxidative addition step, and sterically hinder the formation of inactive poly-cyanide Pd complexes.[4][5]
Poor Reagent Quality Reagents (palladium precursor, ligand, cyanide source) are old, have been exposed to air, or are from an unreliable vendor.Use fresh, high-purity reagents: Pd(0) catalysts and phosphine ligands are sensitive to oxidation. Use a fresh bottle or purify the ligand if necessary. Ensure the cyanide source is anhydrous.
Suboptimal Conditions Reaction is run at too low a temperature or for an insufficient duration.Increase Temperature & Time: These reactions often require elevated temperatures (e.g., 110-120 °C in solvents like DMAc or DMF) to drive the reaction forward.[4] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Presence of Water/Oxygen Solvents and reagents were not rigorously dried or degassed.Ensure Anhydrous & Inert Atmosphere: Use freshly distilled, anhydrous solvents. Degas the solvent and the reaction mixture thoroughly (e.g., by sparging with argon for 15-30 minutes) before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Q2: I've successfully synthesized the product, but I'm isolating 1H-pyrrolo[3,2-b]pyridine-7-carboxamide or the corresponding carboxylic acid as a major byproduct. Why is this happening?

The presence of the amide or carboxylic acid byproduct is a clear indication of nitrile group hydrolysis. This is a classic side reaction for nitriles, which can occur under either acidic or basic conditions, often during the reaction workup or purification.[6]

Mechanistic Explanation: The hydrolysis of a nitrile proceeds in two stages. First, water attacks the electrophilic carbon of the protonated nitrile (acid-catalyzed) or is attacked by a hydroxide ion (base-catalyzed), leading to the formation of a primary amide intermediate.[7][8] Under harsher conditions (strong acid/base, prolonged heating), this amide can be further hydrolyzed to the corresponding carboxylic acid and ammonia (or an ammonium salt).[7][9]

Mitigation Strategies:

  • Neutral Workup: During the reaction workup, avoid strong aqueous acids or bases. Quench the reaction with a neutral or mildly basic solution, such as saturated aqueous sodium bicarbonate, and work quickly.

  • Purification Considerations: The silica gel used in column chromatography is slightly acidic and can promote hydrolysis, especially if the product remains on the column for an extended period with protic solvents like methanol.

    • To minimize contact time, use an optimized solvent system for rapid elution.

    • Consider deactivating the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base like triethylamine.

    • Alternatively, use a different stationary phase, such as neutral or basic alumina, for purification.


}

Figure 1. Hydrolysis pathway of the nitrile to byproduct.

Q3: My final product is difficult to purify, showing persistent impurities with similar polarity. What are these and what purification strategies can I use?

Difficulty in purification often arises from byproducts that are structurally similar to the desired product, such as unreacted starting material or a hydrodehalogenated compound.

Common Co-eluting Impurities:

  • Unreacted 7-Halo-1H-pyrrolo[3,2-b]pyridine: If the cyanation reaction did not go to completion, the starting material will remain. Its polarity is often very close to the product.

  • Hydrodehalogenated Byproduct (1H-pyrrolo[3,2-b]pyridine): In some palladium-catalyzed reactions, a side reaction can occur where the halogen atom is replaced by a hydrogen atom. This byproduct lacks the polar nitrile group and is typically less polar, but can still be challenging to separate completely.

  • Isomeric Impurities: Depending on the synthetic route used to construct the azaindole core, other positional isomers of the pyrrolopyridine may be present. These can be exceptionally difficult to separate via standard chromatography.

Advanced Purification Protocols:

  • Multi-Step Purification: A single chromatographic step may be insufficient. Consider a combination of techniques. For example, perform an initial flash chromatography separation, then recrystallize the product-rich fractions from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Chromatography Optimization:

    • Solvent System: Instead of a simple two-solvent gradient (e.g., ethyl acetate/hexanes), try a three-component system. Adding a small amount of a more polar solvent like methanol or a modifier like triethylamine can alter selectivity and improve separation.

    • Stationary Phase: If silica gel fails, switch the stationary phase. Reversed-phase chromatography (C18 silica) is an excellent alternative, as it separates compounds based on hydrophobicity rather than polarity, often resolving impurities that co-elute on normal-phase silica.


}

Figure 2. Logical workflow for troubleshooting low yield.

Q4: I am considering a Sandmeyer reaction from 7-amino-1H-pyrrolo[3,2-b]pyridine. What specific side reactions should I be aware of?

The Sandmeyer reaction is a powerful method for converting an aryl amine to a nitrile via a diazonium salt intermediate.[10] However, it proceeds through a radical mechanism, which can introduce unique side reactions.[11]

Potential Side Reactions:

  • Biarene Formation: The aryl radical intermediate can couple with itself to form a dimeric biarene byproduct. This is often observed when the copper(I) catalyst concentration is too low or the reaction is not initiated properly.[11]

  • Phenol Formation: If the diazonium salt is unstable, it can react with water in the solution to produce the corresponding 7-hydroxy-1H-pyrrolo[3,2-b]pyridine (a phenol analog). This is more common if the reaction is allowed to warm prematurely before the addition of the copper cyanide.[10]

  • Incomplete Diazotization: The initial conversion of the amine to the diazonium salt must be complete. Unreacted starting material will persist through the reaction. The diazotization is typically performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

To favor the desired cyanation, it is critical to maintain the low temperature during diazotization and to add the diazonium salt solution slowly to a well-stirred, pre-prepared solution of copper(I) cyanide.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for introducing the 7-carbonitrile group?

For general reliability, functional group tolerance, and scalability, the palladium-catalyzed cyanation of 7-bromo-1H-pyrrolo[3,2-b]pyridine is the most widely adopted and robust method.[3] Using zinc cyanide as the cyanide source with a modern palladium/phosphine ligand catalyst system (e.g., Pd₂(dba)₃/XPhos) in a high-boiling aprotic solvent like DMAc generally provides high yields and avoids the use of more acutely toxic cyanide salts like KCN.[4] While the Sandmeyer reaction is a viable alternative, it can be more sensitive to reaction conditions and less tolerant of other functional groups.[10]

Q2: How can I effectively monitor the progress of the cyanation reaction?
  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a solvent system that gives good separation between your starting material and product (e.g., 50-70% ethyl acetate in hexanes). The product, being more polar due to the nitrile group, should have a lower Rf value than the starting 7-halo-azaindole.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will not only track the disappearance of your starting material's mass peak and the appearance of the product's mass peak but will also reveal the presence of any byproducts (like the hydrolyzed amide or acid), giving you a complete picture of the reaction's status.

Q3: What are the critical safety precautions for handling the cyanide reagents used in this synthesis?

Cyanide reagents like zinc cyanide (Zn(CN)₂) are highly toxic. Accidental acidification can release deadly hydrogen cyanide (HCN) gas.[3]

  • ALWAYS handle cyanide salts in a certified chemical fume hood.

  • NEVER allow cyanide salts to come into contact with acids.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (consider double-gloving).

  • Have a cyanide poisoning antidote kit available and ensure all lab personnel are trained on its use.

  • All waste containing cyanide must be quenched and disposed of according to your institution's hazardous waste protocols. A common quenching procedure involves treatment with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol describes a general procedure for the cyanation of 7-bromo-1H-pyrrolo[3,2-b]pyridine.

Materials:

  • 7-Bromo-1H-pyrrolo[3,2-b]pyridine

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (0.6-0.8 eq), and XPhos (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add anhydrous DMAc. Add the palladium precursor, Pd₂(dba)₃ (0.05 eq).

  • Degassing: Sparge the reaction mixture with a gentle stream of Argon for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 4-6 hours. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

References

  • Title: Hydrolysis of Nitriles Source: Chemguide URL: [Link]

  • Title: Hydrolysis of nitriles: Amide vs Carboxylic acid Source: Chemistry Stack Exchange URL: [Link]

  • Title: Hydrolysis of Nitriles Source: Organic Chemistry Tutor URL: [Link]

  • Title: 21.5. Hydrolysis of nitriles Source: Lumen Learning - Organic Chemistry II URL: [Link]

  • Title: Converting Nitriles to Amides Source: Chemistry Steps URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives Source: ACS Combinatorial Science URL: [Link]

  • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) Source: ResearchGate URL: [Link]

  • Title: Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4) Source: ResearchGate URL: [Link]

  • Title: Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile Source: RosDok - University of Rostock URL: [Link]

  • Title: Development of Pd/C-Catalyzed Cyanation of Aryl Halides Source: Organic Chemistry Portal URL: [Link]

  • Title: Azaindole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides Source: PMC - NIH URL: [Link]

  • Title: Synthesis of 7-cyano- and 7-acetamido-indoles via cyanocarbonation/hydrogenation of 7-formyl indole Source: ResearchGate URL: [Link]

  • Title: One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives Source: Organic Chemistry Research URL: [Link]

  • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides Source: ResearchGate URL: [Link]

  • Title: Improving Palladium-Catalyzed Cyanation of Aryl Halides Source: ResearchGate URL: [Link]

  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Source: PMC - NIH URL: [Link]

  • Title: Sandmeyer reaction Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Source: Graz University of Technology URL: [Link]

  • Title: 1h-pyrrolo[2,3-b]pyridines Source: Google Patents URL
  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: Synthesis of Azaindoles Source: J-STAGE URL: [Link]

  • Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Photophysics and Biological Applications of 7-Azaindole and Its Analogs Source: ACS Publications URL: [Link]

  • Title: Sandmeyer reaction Source: L.S.College, Muzaffarpur URL: [Link]

  • Title: Sandmeyer Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators Source: PMC - PubMed Central URL: [Link]

  • Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: PMC - NIH URL: [Link]

  • Title: 1H-Pyrrolo[2,3-b]pyridine Source: NIST WebBook URL: [Link]

Sources

Technical Support Center: Purification of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. As a key heterocyclic scaffold in medicinal chemistry, achieving high purity of this compound is critical for reliable downstream applications. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific experimental challenges in a question-and-answer format, offering detailed, step-by-step solutions and the rationale behind them.

Issue 1: Low Recovery After Column Chromatography

Question: I'm experiencing significant product loss during silica gel column chromatography of my crude this compound. What are the likely causes and how can I improve my yield?

Answer: Low recovery from silica gel chromatography is a frequent challenge with nitrogen-containing heterocycles like pyrrolopyridines. The primary culprits are often irreversible adsorption to the stationary phase or on-column degradation. Here’s a systematic approach to troubleshoot this issue:

Potential Cause & In-Depth Solution:

  • Compound Streaking or Tailing on the Column: This is often a sign of strong interaction with the acidic silica gel.

    • Optimization of the Solvent System: A standard starting point for azaindole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. To mitigate tailing, consider adding a basic modifier to your mobile phase. A small amount of triethylamine (0.1-1%) can neutralize the acidic silanol groups on the silica surface, improving peak shape and recovery.

    • Rationale: The pyridine nitrogen in the pyrrolopyridine core can be protonated by the acidic silanol groups of silica gel, leading to strong adsorption and poor elution. Triethylamine, being a stronger base, preferentially interacts with these sites, allowing your compound to elute more cleanly.

  • Compound Degradation on Silica Gel: The acidic nature of silica can catalyze the degradation of sensitive compounds.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase. Neutral or basic alumina can be an excellent alternative for purifying basic compounds.

    • Deactivation of Silica Gel: If you must use silica, you can deactivate it by pre-treating the column. This can be done by flushing the packed column with a solution of your mobile phase containing a higher concentration of triethylamine (e.g., 5%) before loading your sample.

  • Insolubility in Loading Solvent: If the compound is not fully dissolved when loaded onto the column, it will not chromatograph effectively.

    • Solvent Selection: Ensure your crude material is completely dissolved before loading. If solubility is an issue in your starting mobile phase, use a stronger, more polar solvent to dissolve the sample, but use the minimum volume necessary to avoid band broadening.

Issue 2: Persistent Impurities Post-Purification

Question: After a single column chromatography purification, my NMR and LC-MS analyses still show the presence of impurities. What are these likely to be and what further steps can I take?

Answer: Persistent impurities are common, especially when they have similar polarity to your target compound. A multi-step purification approach is often necessary for achieving high purity.

Potential Impurities & Advanced Purification Strategies:

  • Co-eluting Impurities: These are compounds with polarities very similar to your product.

    • Multi-Step Purification: A single chromatographic step may be insufficient. Consider a combination of techniques. For instance, an initial column chromatography can be followed by recrystallization.

    • Orthogonal Chromatography: Employing a different chromatographic mode can be highly effective. If you initially used normal-phase chromatography (silica or alumina), a subsequent purification using reversed-phase (C18) chromatography can separate impurities with different hydrophobicity.

  • Unreacted Starting Materials and Reagents: Residual starting materials from the synthesis are a common source of impurities.

    • Work-up Optimization: Before attempting purification, ensure your reaction work-up is thorough. An aqueous wash with an appropriate pH adjustment can remove many acidic or basic impurities.

  • Isomeric Impurities: The synthesis of azaindoles can sometimes yield structural isomers that are notoriously difficult to separate by standard chromatography.

    • High-Performance Liquid Chromatography (HPLC): For challenging separations of isomers, preparative HPLC is often the most effective solution. The higher resolving power of HPLC columns can separate compounds with very subtle structural differences.

Issue 3: Difficulties with Recrystallization

Question: I am struggling to recrystallize my this compound. It either "oils out" or fails to crystallize at all. What can I do?

Answer: Recrystallization is a powerful technique for final purification, but finding the right conditions can be challenging.

Troubleshooting Recrystallization:

  • Inappropriate Solvent Choice: The key to successful recrystallization is choosing a solvent in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.

    • Solvent Screening: Systematically screen a range of solvents with varying polarities. Common choices for organic compounds include ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof.

  • "Oiling Out": This occurs when the compound comes out of solution as a liquid instead of a solid. It is often caused by a supersaturated solution or the presence of impurities.

    • Dilution and Seeding: Try using a more dilute solution. If that fails, adding a "seed" crystal of the pure compound can induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also create nucleation sites.

  • Slow or No Crystal Formation: Crystal growth can be a slow process.

    • Patience and Temperature Control: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for column chromatography of this compound?

A1: While the optimal conditions will depend on your specific crude mixture, a general starting point for flash column chromatography on silica gel is a gradient elution using a mixture of ethyl acetate and a non-polar solvent like hexanes. It is highly recommended to first perform thin-layer chromatography (TLC) with various solvent systems to identify the ideal mobile phase for separation. A typical gradient might begin with 10% ethyl acetate in hexanes and gradually increase to 50% or higher.

Q2: What are the common impurities I should expect in the synthesis of this compound?

A2: Common impurities can include unreacted starting materials, such as substituted aminopyridines, and side-products from the reaction, which may include isomeric pyrrolopyridine-carbonitriles. Residual solvents from the synthesis and work-up are also frequently observed.

Q3: Can I use preparative TLC for purification?

A3: Yes, preparative thin-layer chromatography (prep TLC) is a viable method for purifying small quantities (typically up to 100 mg) of this compound. This technique is particularly useful for quickly obtaining a pure sample for analytical purposes.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your this compound. High-performance liquid chromatography (HPLC) coupled with a UV detector is excellent for assessing purity and quantifying any minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of your compound and can also reveal the presence of impurities. Mass spectrometry (MS) will confirm the molecular weight of your product.

Q5: What are the recommended storage conditions for this compound?

A5: To minimize degradation, it is advisable to store the solid compound in a tightly sealed container in a cool, dry, and dark place. For solutions, especially in protic solvents, long-term storage is not recommended due to potential hydrolysis of the nitrile group. If solutions must be stored, use aprotic, anhydrous solvents like DMSO or DMF and keep them at low temperatures (-20°C or -80°C).

III. Experimental Protocols and Workflows

Detailed Protocol: Flash Column Chromatography

This protocol provides a general methodology for the purification of this compound.

1. Preparation of the Column:

  • Select an appropriately sized column for your sample amount (a general rule is to use 40-100 g of silica gel for every 1 g of crude material).
  • Prepare a slurry of silica gel in your starting mobile phase (e.g., 10% ethyl acetate in hexanes).
  • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.
  • Equilibrate the column by running 2-3 column volumes of the starting mobile phase through it.

2. Sample Loading:

  • Dissolve your crude material in a minimal amount of a suitable solvent. Dichloromethane or ethyl acetate are often good choices.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing your dissolved crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

3. Elution:

  • Begin eluting with your starting mobile phase, collecting fractions.
  • Monitor the elution of your compound using TLC.
  • Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate) to elute your compound.
  • Collect fractions containing your pure product.

4. Analysis and Concentration:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.
Visualized Workflow: Troubleshooting Purification Challenges

The following diagram illustrates a logical decision-making process for addressing common purification issues.

Purification_Troubleshooting cluster_column Column Chromatography Troubleshooting cluster_recrystallization Recrystallization Troubleshooting start Crude Product purification_choice Select Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Primary Method recrystallization Recrystallization purification_choice->recrystallization Alternative/Secondary analysis Analyze Purity (TLC, LC-MS, NMR) column_chrom->analysis low_yield Low Yield? column_chrom->low_yield recrystallization->analysis oiling_out Oiling Out? recrystallization->oiling_out pure Pure Product analysis->pure Purity >95% impure Product Impure analysis->impure Purity <95% impure->column_chrom Re-purify impure->recrystallization Re-purify streaking Streaking/Tailing? low_yield->streaking Yes change_stationary_phase Use Alumina or Deactivated Silica low_yield->change_stationary_phase No add_base Add Base (e.g., Et3N) to Eluent streaking->add_base Yes add_base->column_chrom change_stationary_phase->column_chrom no_crystals No Crystals? oiling_out->no_crystals No dilute_seed Dilute & Seed oiling_out->dilute_seed Yes slow_cool Slow Cooling, Scratch Flask no_crystals->slow_cool Yes dilute_seed->recrystallization slow_cool->recrystallization

Caption: A decision tree for troubleshooting common purification challenges.

IV. Data Summary

ChallengePotential CauseRecommended Solution
Low Yield in Chromatography Acidic silica, poor solubilityUse basic/neutral alumina, add triethylamine to eluent
Persistent Impurities Co-eluting species, isomersMulti-step purification (e.g., chromatography then recrystallization), preparative HPLC
Recrystallization Failure Incorrect solvent, "oiling out"Screen various solvents, dilute solution, use seed crystals, slow cooling

V. References

  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.

  • BenchChem. (2025). Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Based Therapeutic Agents.

  • BenchChem. (2025). Stability issues of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in solution.

Improving solubility of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile Solubility

Introduction

Researchers working with novel heterocyclic compounds like this compound and its analogs often face a significant hurdle: poor aqueous solubility. This property can complicate, and at times invalidate, the results of biological assays by causing compound precipitation, which leads to inaccurate concentration measurements and potential false negatives or positives. This technical guide provides a structured, in-depth approach to understanding and overcoming the solubility challenges associated with this class of compounds. We will move from foundational principles to advanced troubleshooting, ensuring your experimental outcomes are both reliable and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers encounter when working with this compound.

Q1: What are the predicted physicochemical properties of this compound that affect its solubility?

While experimental data for this specific molecule is sparse in public literature, we can infer properties from its structure and similar, well-documented analogs like 7-azaindole. The key features influencing solubility are:

  • Aromaticity and Planarity: The fused heterocyclic ring system is largely aromatic and planar, which promotes strong intermolecular stacking in the solid state (pi-pi stacking). These forces require significant energy to overcome during dissolution.

  • LogP (Lipophilicity): The calculated LogP (a measure of lipophilicity) for similar structures like 4-cyano-7-azaindole is around 1.43. This indicates a preference for non-polar environments over aqueous ones, suggesting inherently low water solubility.

  • Hydrogen Bonding: The pyrrole-like nitrogen atom (-NH) acts as a hydrogen bond donor, while the pyridine nitrogen and the nitrile group can act as hydrogen bond acceptors. While these groups can interact with water, the overall large, non-polar surface area of the molecule dominates, limiting aqueous solubility.

  • pKa: The pyridine nitrogen provides a site for protonation. The predicted pKa is likely to be weakly basic. Adjusting the pH below the pKa may enhance solubility by forming a more soluble salt, but this must be compatible with assay conditions.[1]

Q2: I dissolved my compound in DMSO to make a stock, but it precipitates immediately when I add it to my aqueous cell culture medium. Why is this happening?

This is a classic problem known as "solvent-shift" precipitation. Here's the mechanism:

  • High Solubility in DMSO: this compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) because DMSO effectively disrupts the crystal lattice forces of the compound and solvates the molecule.

  • Introduction to Aqueous Medium: When you introduce this DMSO stock into an aqueous buffer or cell culture medium, you are drastically changing the solvent environment. The DMSO is diluted, and water becomes the primary solvent.

  • Precipitation: Water is a poor solvent for this lipophilic compound. As the DMSO concentration drops, it can no longer keep the compound in solution. The compound molecules then rapidly self-associate and precipitate out of the aqueous environment.[2][3] This is especially common when the final concentration of the compound in the assay medium exceeds its aqueous solubility limit.

Q3: What is the best practice for preparing a stock solution and diluting it for a biological assay?

The goal is to keep the compound in solution at every step. A systematic approach is crucial.

  • Stock Solution Preparation: Always use high-purity, anhydrous DMSO to prepare a high-concentration primary stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved, using gentle warming (37°C) or brief sonication if necessary. Store this stock solution appropriately (typically at -20°C or -80°C) and protected from moisture, as DMSO is hygroscopic.

  • Serial Dilutions: Crucially, perform serial dilutions in 100% DMSO , not in aqueous buffer.[4] This ensures the compound remains soluble as you create intermediate concentrations for your dose-response curve.

  • Final Dosing Step: Add a small volume of the DMSO-diluted compound directly to the final assay medium (e.g., add 1 µL of a 1000X DMSO stock to 1 mL of medium). This one-step dilution minimizes the time the compound is exposed to an intermediate, unfavorable solvent mixture.[4] The final DMSO concentration in the assay should be kept low and consistent across all wells, including vehicle controls (typically ≤0.5%).[4]

Q4: My compound still precipitates at higher concentrations even with proper dilution technique. What are my options?

If precipitation persists, you need to employ solubility enhancement techniques. The choice depends on the assay type and constraints.

  • pH Adjustment: For ionizable compounds, modifying the pH of the assay buffer can increase solubility.[5] Since this compound has a basic pyridine nitrogen, lowering the pH (e.g., to pH 6.5) might increase solubility by protonating it.[1] However, you must verify that the pH change does not affect your biological system (e.g., cell viability or enzyme activity).[6]

  • Use of Co-solvents: In some acellular assays (e.g., enzyme inhibition), you can include a certain percentage of an organic co-solvent in the final buffer. Common co-solvents include ethanol, propylene glycol, or polyethylene glycol 400 (PEG400).[][8] These agents reduce the polarity of the aqueous medium, helping to keep hydrophobic compounds in solution.[] Caution: Co-solvents can impact protein structure and cell membranes, so their compatibility must be thoroughly validated.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that has significantly higher aqueous solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many pharmaceutical compounds.[11] This is often the best option for cell-based assays as cyclodextrins are generally well-tolerated by cells.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides step-by-step workflows for systematically addressing solubility issues.

Workflow 1: A Tiered Strategy for Solubility Enhancement

This workflow provides a logical progression from the simplest to more complex methods for improving solubility.

Solubility_Workflow A Start: Compound Precipitates in Aqueous Assay Buffer B Step 1: Optimize DMSO Dilution - Prepare high-concentration stock in 100% DMSO - Perform serial dilutions in 100% DMSO - Add small volume (e.g., 1:1000) to final buffer A->B C Precipitation Resolved? B->C D Step 2: pH Modification - Determine pKa of compound - Adjust assay buffer pH away from pKa (e.g., lower pH for basic compounds) C->D No H Proceed with Assay C->H Yes E Precipitation Resolved? D->E F Step 3: Test Solubilizing Excipients - For Cell-Based Assays: Cyclodextrins (HP-β-CD) - For Acellular Assays: Co-solvents (PEG400, Ethanol) E->F No E->H Yes G Precipitation Resolved? F->G G->H Yes I Consult Formulation Specialist - Consider advanced formulations (e.g., nanosuspensions, lipid-based systems) G->I No

Caption: A decision tree for troubleshooting compound precipitation.

Protocol 1: Preparation and Use of a Cyclodextrin-Complexed Formulation

This protocol details how to use Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the solubility of this compound for cell-based assays.

Objective: To prepare a stock solution where the compound is encapsulated within HP-β-CD, enhancing its apparent aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • High-purity water or desired aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Sonicator bath

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Prepare the Cyclodextrin Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer. This is a commonly used concentration for creating inclusion complexes.[11]

  • Determine Molar Ratio: Aim for a molar excess of HP-β-CD to the compound. A starting ratio of 10:1 (HP-β-CD:compound) is often effective. Calculate the amount of compound to add to the cyclodextrin solution.

  • Complexation: a. Weigh the required amount of this compound and add it directly to the 45% HP-β-CD solution. b. Vortex the mixture vigorously for 2-3 minutes. c. Place the vial in a sonicator bath for 30-60 minutes to facilitate the inclusion process. Gentle warming (to 37°C) can also be applied. d. The solution should become clear, indicating the formation of the inclusion complex.

  • Sterilization and Storage: a. Sterile filter the final complexed solution through a 0.22 µm syringe filter to remove any undissolved particulates and ensure sterility for cell culture use. b. This aqueous stock solution can now be stored (typically at 4°C for short-term or -20°C for long-term) and diluted directly into your cell culture medium.

  • Validation: Always run a vehicle control containing the same final concentration of the HP-β-CD solution without the compound to ensure the excipient itself does not affect the assay outcome.

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Part 3: Data Summaries for Practical Application

Table 1: Common Solvents and Excipients for Solubility Enhancement
Agent Type Typical Starting Concentration Pros Cons & Considerations
DMSO Organic Solvent10-50 mM (Stock); <0.5% (Final)Excellent solubilizing power for many compounds.Can be toxic to cells at >1%; causes precipitation upon dilution.[4]
Ethanol Co-solvent1-5% in final bufferBiocompatible at low concentrations; effective for moderately hydrophobic compounds.Can affect enzyme activity and cell viability at higher concentrations.
PEG400 Co-solvent5-20% in final bufferLow toxicity; good for both in vitro and in vivo formulations.[8][12]Can increase viscosity; may not be suitable for all assay types.
HP-β-CD Complexing Agent1-10% (w/v) in final bufferGenerally low cytotoxicity; highly effective for many compounds; suitable for cell-based and in vivo use.[11]Can potentially interact with some cellular components; requires optimization.
HCl / NaOH pH ModifierAs needed to reach target pHSimple and effective for ionizable compounds.[5][]Assay components and biological system must be stable at the adjusted pH.[6]

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.PMC - NIH.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.MDPI.
  • pH Adjustment and Co-Solvent Optimiz
  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!Reddit.
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • Any suggestions for treating DMSO soluble compound in cell culture?
  • pH adjustment: Significance and symbolism.
  • 16.4: The Effects of pH on Solubility.Chemistry LibreTexts.
  • pH Adjusting D
  • Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions.NIH.
  • Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions.ACS Omega.
  • 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile.ChemScene.

Sources

Stability of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in different solvents and pH

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-PYRCN-STAB-2601

Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. The stability of this compound in various solvents and pH conditions is critical for obtaining reliable and reproducible experimental results. This document provides a comprehensive overview of potential stability issues, frequently asked questions (FAQs), and detailed troubleshooting guides to address common challenges encountered during its handling and use in experimental settings. Our guidance is grounded in established chemical principles and data from related heterocyclic compounds to ensure scientific integrity.

Core Stability Considerations

While specific stability data for this compound is limited in published literature, the pyrrolopyridine core and the carbonitrile functional group are known to be susceptible to several degradation pathways. Understanding these potential liabilities is the first step in designing robust experiments.

Primary Degradation Pathways:

  • pH-Dependent Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding carboxamide and subsequently the carboxylic acid.[1][2] The pyrrole ring itself can also be prone to degradation under strong acidic or basic conditions.

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of oxidizing agents.

  • Photodegradation: Many nitrogen-containing heterocyclic compounds are known to be sensitive to light, particularly UV radiation.[3] This can lead to complex degradation pathways and the formation of various photoproducts.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of this compound.

Q1: What are the recommended solvents for preparing stock solutions?

For long-term storage, aprotic and anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred. These solvents minimize the risk of hydrolysis. It is crucial to use high-purity, dry solvents to prevent the introduction of water, which can initiate degradation.

Q2: How should I store my stock solutions?

To maximize the shelf-life of your stock solutions, we recommend the following:

  • Store at -20°C or -80°C.

  • Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Ensure the container is tightly sealed to prevent solvent evaporation and moisture ingress.

Q3: I am observing new peaks in my HPLC analysis of an aged solution. What could they be?

The appearance of new, more polar peaks in your HPLC chromatogram often indicates degradation. Based on the structure of this compound, the most likely degradation products are:

  • 1H-pyrrolo[3,2-b]pyridine-7-carboxamide: Formed by the partial hydrolysis of the nitrile group.

  • 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid: Formed by the complete hydrolysis of the nitrile group.[1][2]

  • Oxidized species: Resulting from the oxidation of the pyrrole ring.

To confirm the identity of these peaks, LC-MS/MS analysis is recommended to obtain molecular weight and fragmentation data.[4]

Q4: My compound seems to be precipitating out of my aqueous buffer. Is this a stability issue?

Precipitation can be due to either poor solubility or degradation to a less soluble product. First, confirm the solubility of the parent compound in your specific buffer system. If you suspect degradation, the precipitate should be isolated and analyzed (e.g., by LC-MS or NMR) to determine its identity. It is possible that a degradant, such as the carboxylic acid, may have different solubility properties than the parent nitrile.

Q5: How can I minimize degradation during my experiments?

  • Prepare fresh solutions of the compound for each experiment whenever possible.

  • If using aqueous buffers, conduct a preliminary stability test of your compound in the buffer at the experimental temperature and duration.

  • Protect your experimental setup from light, especially if the experiment is lengthy.

  • Consider using degassed buffers to minimize oxidation.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common experimental issues that may arise from the instability of this compound.

Issue 1: Inconsistent or Non-Reproducible Biological Assay Results

Possible Cause: Degradation of the compound in the assay buffer leading to a lower effective concentration of the active species.

Troubleshooting Workflow:

A Inconsistent Assay Results B Verify Purity of Stock Solution via HPLC A->B C Is Stock Solution >95% Pure? B->C D Prepare Fresh Stock Solution in Anhydrous Aprotic Solvent C->D No E Perform Time-Course Stability Study in Assay Buffer C->E Yes D->B F Incubate Compound in Buffer at Assay Temperature E->F G Analyze Samples by HPLC at T=0, 2, 4, 8, 24h F->G H Is Compound Stable for Assay Duration? G->H I Proceed with Assay, Using Freshly Prepared Solutions H->I Yes J Modify Assay Conditions: - Lower pH (if tolerated) - Add Antioxidant (e.g., DTT) - Reduce Incubation Time H->J No K Re-evaluate Stability J->K K->H

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Appearance of Unidentified Peaks in LC-MS Analysis

Possible Cause: The compound is degrading under the experimental or storage conditions, leading to the formation of new chemical entities.

Troubleshooting Workflow:

A New Peaks in LC-MS B Characterize New Peaks: - Determine Molecular Weight - Analyze Fragmentation Pattern (MS/MS) A->B C Hypothesize Degradation Pathway B->C D Potential Pathways: - Hydrolysis (+18 Da for Carboxylic Acid, +17 Da for Amide) - Oxidation (+16 Da for Hydroxylation) - Photodegradation (Complex changes) C->D E Conduct Forced Degradation Study C->E F Expose Compound to: - Acid (e.g., 0.1 M HCl) - Base (e.g., 0.1 M NaOH) - Oxidant (e.g., 3% H2O2) - Heat (e.g., 60°C) - Light (ICH Q1B) E->F G Analyze Stressed Samples by LC-MS/MS F->G H Compare Degradant Peaks with Unidentified Peaks G->H I Confirm Degradation Pathway and Modify Experimental Conditions to Mitigate H->I

Sources

Technical Support Center: Strategies for Preventing Nitrile Group Hydrolysis on the 1H-Pyrrolo[3,2-b]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction The 1H-pyrrolo[3,2-b]pyridine (7-azaindole) scaffold is a cornerstone in modern medicinal chemistry, integral to numerous therapeutic agents. The introduction of a carbonitrile at the 7-position, creating 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, provides a valuable synthetic handle and a potent pharmacophore. However, the nitrile group, particularly on this electron-deficient heterocyclic system, is susceptible to hydrolysis, converting it to a less desirable amide or carboxylic acid. This conversion can derail a synthetic sequence or lead to inaccurate biological data. This guide provides an in-depth analysis of the causes of nitrile hydrolysis and offers field-proven strategies and troubleshooting workflows to ensure the integrity of your compound.

Section 1: Understanding the Vulnerability of the Nitrile Group

This section addresses the fundamental chemical principles that make the nitrile group on the 7-azaindole scaffold susceptible to hydrolysis.

FAQ 1: Why is the nitrile group on my this compound unexpectedly converting to a carboxylic acid or amide?

The hydrolysis of your nitrile is not a random event; it is a predictable chemical reaction driven by the electronic nature of the 7-azaindole core and the specific conditions of your experiment.

Causality Behind the Reactivity:

  • Electronic Effects: The 1H-pyrrolo[3,2-b]pyridine system consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The nitrile group is attached to the pyridine ring, which withdraws electron density. This withdrawal effect makes the carbon atom of the nitrile group (–C≡N) significantly more electrophilic (electron-poor) than it would be on a simple alkyl or aryl nitrile.[1] This heightened electrophilicity makes it a prime target for attack by nucleophiles, with water being the most common culprit in hydrolysis.[1]

  • Catalysis by Acid or Base: The reaction with water is typically very slow but is dramatically accelerated by the presence of acid or base catalysts.[2]

    • Acid-Catalyzed Hydrolysis: In the presence of an acid (e.g., trace HCl, trifluoroacetic acid), the nitrogen atom of the nitrile is protonated.[3][4] This protonation makes the nitrile carbon even more electrophilic, allowing even a weak nucleophile like water to attack readily.[5][6] The reaction proceeds through an imidic acid intermediate to form an amide, which is often rapidly hydrolyzed further under acidic conditions to the carboxylic acid.[4][7]

    • Base-Catalyzed Hydrolysis: Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[5][8] This process also forms an amide intermediate. While it is sometimes possible to isolate the amide under milder basic conditions, harsher conditions (e.g., elevated temperature) will drive the hydrolysis to the final carboxylate salt.[7][9]

The following diagrams illustrate these catalytic pathways.

AcidHydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H₃O⁺ WaterAttack Intermediate ProtonatedNitrile->WaterAttack + H₂O ImidicAcid Imidic Acid Tautomer WaterAttack->ImidicAcid - H⁺ ProtonatedAmide Protonated Amide ImidicAcid->ProtonatedAmide Tautomerization (+ H⁺) Amide Amide Intermediate R-CONH₂ ProtonatedAmide->Amide - H⁺ CarboxylicAcid Carboxylic Acid R-COOH Amide->CarboxylicAcid + H₃O⁺, Δ (Further Hydrolysis)

Diagram 1: Acid-Catalyzed Nitrile Hydrolysis Pathway.

BaseHydrolysis Nitrile R-C≡N HydroxideAttack Imine Anion Intermediate Nitrile->HydroxideAttack + OH⁻ Imidate Imidate HydroxideAttack->Imidate Protonation (H₂O) Amide Amide Intermediate R-CONH₂ Imidate->Amide Tautomerization Carboxylate Carboxylate Salt R-COO⁻ Amide->Carboxylate + OH⁻, Δ (Further Hydrolysis)

Diagram 2: Base-Catalyzed Nitrile Hydrolysis Pathway.

Section 2: Proactive Strategies for Preventing Hydrolysis

Preventing hydrolysis requires careful control of experimental parameters. The choice of solvent, pH, temperature, and reagents is critical.

FAQ 2: What are the ideal reaction and storage conditions to maintain the integrity of the nitrile group?

The ideal conditions are those that minimize the presence of the key ingredients for hydrolysis: water, strong acids, and strong bases, especially at elevated temperatures.

ParameterConditions to AVOID Recommended Conditions & Rationale
pH Strongly acidic (pH < 4) or strongly basic (pH > 10) aqueous solutions.Maintain pH 6-8. For aqueous reactions, use a well-chosen buffer system (e.g., phosphate, HEPES). Rationale: This neutral range minimizes the concentration of both H₃O⁺ and OH⁻, the catalysts for hydrolysis.
Solvents Protic solvents (water, methanol, ethanol) if acidic/basic reagents are present. Solvents that are not rigorously dried.Use anhydrous, aprotic solvents. For reactions, solvents like DMF, DMSO, THF, Dioxane, or Acetonitrile are preferred. For long-term storage, DMSO or DMF are excellent choices. Rationale: Eliminating water removes a key reactant required for hydrolysis.
Temperature High temperatures (refluxing), especially under non-anhydrous or non-neutral pH conditions.[10]Maintain low to ambient temperatures (e.g., -20 °C to 25 °C). If heating is necessary, ensure the reaction is strictly anhydrous and non-catalytic. Rationale: Hydrolysis has a significant activation energy; lower temperatures dramatically reduce the reaction rate.
Reagents Strong mineral acids (HCl, H₂SO₄), strong bases (NaOH, KOH, LiOH).[9] Reagents that generate water as a byproduct in a non-anhydrous system.Use non-nucleophilic or mild bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) and Lewis acids or non-aqueous proton sources when an acid is required. Rationale: These reagents accomplish their primary task without introducing potent catalysts for nitrile hydrolysis.
Work-up Aqueous acidic or basic washes (e.g., 1N HCl, sat. NaHCO₃) for extended periods.Minimize contact time with aqueous layers. If an aqueous wash is necessary, perform it quickly at low temperatures (0 °C). Use brine washes and dry the organic layer thoroughly with a drying agent (e.g., Na₂SO₄, MgSO₄). Rationale: Reduces the opportunity for hydrolysis to occur during product isolation.

Section 3: Troubleshooting Guide

Even with careful planning, hydrolysis can occur. This section provides a logical workflow to diagnose and solve the problem.

Issue: My LC-MS or NMR analysis shows the presence of an unexpected species corresponding to the mass of the amide (+18 amu) or carboxylic acid (+17 amu, observed as M+H) derivative of my starting material.

This is a classic sign of unintended nitrile hydrolysis. The following workflow can help pinpoint the cause.

Diagram 3: Troubleshooting Workflow for Nitrile Hydrolysis.
FAQ 3: I need to perform a reaction that requires acidic or basic conditions on another part of the molecule. How can I do this without affecting the nitrile?

This requires a strategic selection of reagents that are compatible with the nitrile group.

  • Case Study: Boc Deprotection

    • Problematic Reagent: Trifluoroacetic acid (TFA) in DCM. While common, residual water can lead to nitrile hydrolysis.

    • Nitrile-Sparing Alternative: Use non-aqueous acidic conditions. A combination of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) with a non-nucleophilic base like 2,6-lutidine at 0 °C in anhydrous DCM can efficiently remove the Boc group while minimizing water exposure.

  • Case Study: Saponification of a Methyl Ester

    • Problematic Reagent: NaOH or LiOH in MeOH/H₂O at reflux. These are harsh conditions that will readily hydrolyze the nitrile.[11]

    • Nitrile-Sparing Alternative:

      • Enzymatic Hydrolysis: Use a lipase enzyme under buffered, neutral pH conditions. Enzymes offer exquisite chemoselectivity.[12]

      • Mild Chemical Methods: Trimethyltin hydroxide (Me₃SnOH) can cleave methyl esters under much milder, near-neutral conditions compared to traditional saponification.

Section 4: Validated Experimental Protocol

This section provides a practical example of performing a common transformation while preserving the nitrile group.

Protocol: Palladium-Catalyzed Suzuki Coupling on a Bromo-Substituted this compound

This protocol demonstrates the use of a mild base and anhydrous conditions to functionalize the azaindole core without compromising the nitrile.

Objective: To couple an arylboronic acid to a bromo-azaindole precursor while preventing hydrolysis of the 7-carbonitrile group.

Reagents & Materials:

  • 6-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium Carbonate (K₂CO₃), finely ground and dried (3.0 eq)

  • 1,4-Dioxane, anhydrous (or DME/Toluene mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware, flame-dried

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask, add the 6-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, arylboronic acid, and dried potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst followed by the anhydrous dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir. The use of a mild base like K₂CO₃ and the absence of water are key to preserving the nitrile.

  • Monitoring (In-Process Control): Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the appearance of the desired product mass. Crucially, check for any peaks corresponding to the hydrolyzed byproducts.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium and inorganic salts.

  • Extraction: Wash the organic filtrate with water and then brine. Perform these washes quickly to minimize contact time.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel. To prevent potential degradation on acidic silica, the silica gel can be pre-slurried with a solvent system containing 1% triethylamine.

Self-Validation: The success of this protocol is validated by obtaining the desired coupled product in high purity, with no detectable amide or carboxylic acid byproducts in the final NMR and LC-MS analyses.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [URL: https://www.chemistrysteps.com/nitrile-hydrolysis-to-carboxylic-acid/]
  • 20.7: Chemistry of Nitriles. LibreTexts Chemistry. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)
  • Biocatalytic hydrolysis of nitriles. ResearchGate. [URL: https://www.researchgate.
  • Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. ResearchGate. [URL: https://www.researchgate.net/figure/Two-pathways-of-the-enzymatic-hydrolysis-of-nitriles-to-carboxylic-acids_fig1_290199185]
  • Enzymatic Hydrolysis of Nitriles and Dinitriles. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1990/c3/c39900000649]
  • Enzymatic hydrolysis of nitrites and dinitriles. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/1990/c3/c39900000649]
  • Hydrolysis of nitriles. Chemguide. [URL: https://www.chemguide.co.uk/organicprops/nitriles/hydrolysis.html]
  • Acid-catalyzed nitrile hydrolysis. YouTube. [URL: https://www.youtube.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. [URL: https://www.jove.com/v/10382/preparation-of-carboxylic-acids-hydrolysis-of-nitriles]
  • Hydrolysis of Nitriles Definition. Fiveable. [URL: https://library.fiveable.me/chemistry/organic-chemistry-ii/hydrolysis-nitriles/def-hydrolysis-of-nitriles]
  • Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals. [URL: https://journals.co.za/doi/abs/10.10520/EJC96384]
  • Reactions of Nitriles. Chemistry Steps. [URL: https://www.chemistrysteps.com/reactions-of-nitriles/]
  • Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00854a052]
  • 21.5. Hydrolysis of nitriles. Lumen Learning. [URL: https://courses.lumenlearning.com/suny-potsdam-organicchemistry2/chapter/hydrolysis-of-nitriles-2/]
  • 5 Nitrile Hydrolysis Steps. Berkeley Learning Hub. [URL: https://learning-hub.berkeley.edu/nitrile-hydrolysis-steps/]
  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [URL: https://www.organic-chemistry-tutor.com/topic/hydrolysis-of-nitriles/]
  • Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles. ResearchGate. [URL: https://www.researchgate.
  • Nitrile to Acid - Common Conditions. Organic Chemistry Data.
  • Stability issues of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in solution. BenchChem. [URL: https://www.benchchem.com/product/b032786/technical-support/stability-issues]
  • Chemistry of Nitriles. Fiveable. [URL: https://library.fiveable.me/chemistry/ap-chem/20-7-chemistry-nitriles/study-guide/TpyjS3iY6n6y1K8sB7x2]
  • Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Metal-Mediated-and-Metal-Catalyzed-Hydrolysis-of-Guedes-da-Silva-Kukushkin/265d38c62c3394622b311746f33333333f237885]
  • Protecting group. Wikipedia. [URL: https://en.wikipedia.org/wiki/Protecting_group]
  • Hydrolysis of Nitriles. Organic Synthesis. [URL: https://www.organic-synthesis.com/reaction-name-hydrolysis-of-nitriles.html]
  • Transition-metal-catalyzed addition of nitriles. ResearchGate. [URL: https://www.researchgate.net/figure/Transition-metal-catalyzed-addition-of-nitriles_fig1_332463283]
  • Nitriles. EBSCO Research Starters. [URL: https://www.ebsco.com/research-starters/nitriles]
  • Navigating the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem. [URL: https://www.benchchem.
  • Metal-Catalyzed Hydration of Phenanthroline Nitrile. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00969a059]
  • Protective Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups.htm]
  • Nitriles. Save My Exams. [URL: https://www.savemyexams.com/a-level/chemistry/ocr/20/revision-notes/6-organic-chemistry--analysis/6-4-extending-carbon-chains/6-4-1-nitriles/]
  • Nitrile Definition, Functional Group & Structure. Study.com. [URL: https://study.com/learn/lesson/nitrile-functional-group-structure.html]
  • Protecting Groups List. SynArchive. [URL: https://www.synarchive.com/protecting-groups]
  • Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Based Therapeutic Agents. BenchChem. [URL: https://www.benchchem.
  • A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8947672/]
  • O.Chem I: Nitrile and its reactivity as an electrophile. Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/d9j8v4/ochem_i_nitrile_and_its_reactivity_as_an/]
  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem. [URL: https://www.benchchem.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7008434/]
  • Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4886561/]
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [URL: https://www.researchgate.net/publication/250081389_Synthesis_and_Reactivity_of_7-Azaindoles_1H-Pyrrolo23-bpyridine]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile derivatives. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and critical challenge: poor cell permeability. By understanding the underlying causes and implementing targeted strategies, you can significantly improve the therapeutic potential of this promising class of compounds.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when dealing with the cell permeability of this compound derivatives.

Q1: Why do my this compound derivatives show low cell permeability?

A1: The 1H-pyrrolo[3,2-b]pyridine scaffold, while a valuable pharmacophore, can present several challenges to efficient cell membrane transit.[1][2] Key contributing factors often include:

  • High Polarity: The presence of nitrogen atoms in the bicyclic ring system can increase the polarity of the molecule, hindering its ability to passively diffuse across the lipophilic cell membrane.

  • Hydrogen Bonding Capacity: The pyrrole NH group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. A high number of hydrogen bonds with the aqueous environment can make it energetically unfavorable for the molecule to enter the lipid bilayer.

  • Molecular Rigidity: The fused ring system imparts a degree of rigidity that can limit the conformational flexibility required for efficient membrane permeation.[3]

  • Efflux Transporter Substrate: These derivatives may be recognized and actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[4][5][6]

Q2: What is the first step I should take to assess the permeability of my compounds?

A2: A tiered approach to permeability assessment is recommended, starting with simple, high-throughput in vitro assays before moving to more complex and resource-intensive methods.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is an excellent first-line screen to evaluate passive diffusion.[7][8] It is cost-effective, rapid, and provides a good indication of a compound's intrinsic ability to cross a lipid membrane without the influence of transporters.[9]

  • Caco-2 Cell Monolayer Assay: If a compound shows promise in PAMPA, the next step is typically a Caco-2 assay.[10] These cells, derived from human colon adenocarcinoma, form a monolayer that mimics the intestinal epithelium and expresses various transporters, including efflux pumps.[10] This assay provides a more biologically relevant measure of permeability and can indicate if a compound is a substrate for efflux transporters.[7][11]

Q3: My compound has good passive permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What does this suggest?

A3: This discrepancy is a strong indicator that your compound is likely a substrate for active efflux transporters.[7][11] The Caco-2 cells are actively pumping your compound out, leading to low net permeability, whereas the artificial membrane in the PAMPA assay lacks these transporters, revealing the compound's good intrinsic passive diffusion.

Q4: Are there any general structural modifications I can make to the this compound core to improve permeability?

A4: Yes, several medicinal chemistry strategies can be employed:

  • Lipophilicity Modulation: Systematically modifying substituents to increase lipophilicity (logP/logD) can enhance membrane partitioning. However, this must be balanced to avoid excessive lipophilicity, which can lead to poor solubility and other issues.

  • Hydrogen Bond Masking: Replacing or masking hydrogen bond donors and acceptors can reduce the energy barrier for membrane entry. For example, N-alkylation of the pyrrole nitrogen can be explored.

  • Prodrug Approach: Converting a polar functional group into a more lipophilic, bioreversible moiety can significantly enhance permeability.[12][13][14] This is a highly effective strategy for overcoming permeability barriers.[12][13][14]

II. Troubleshooting Guides

This section provides detailed guidance for specific experimental challenges you may encounter.

Troubleshooting Guide 1: Low Permeability in PAMPA Assay

Issue: Your this compound derivative shows low effective permeability (Pe < 1.0 x 10⁻⁶ cm/s) in the PAMPA assay, indicating poor passive diffusion.

Underlying Cause: The intrinsic physicochemical properties of your compound are likely hindering its ability to cross the artificial lipid membrane. This could be due to high polarity, a low degree of lipophilicity, or unfavorable molecular size/shape.

Solutions:

1. Structural Modification to Increase Lipophilicity:

  • Rationale: Increasing the lipophilicity of a molecule can enhance its partitioning into the lipid membrane, a key step in passive diffusion.

  • Strategy: Systematically introduce lipophilic groups at various positions on the pyrrolopyridine core. Common modifications include adding alkyl or aryl groups.

  • Example Workflow:

    • Synthesize a small library of analogs with varying lipophilic substituents.

    • Measure the logD at physiological pH (7.4) for each analog.

    • Perform PAMPA assays on all analogs.

    • Analyze the structure-permeability relationship (SPR) to identify trends.

Modification Example Substituent Expected logD Change Potential Permeability Impact
Alkylation of Pyrrole NMethyl, EthylIncreasePositive
Substitution on Pyridine RingChloro, FluoroIncreasePositive
Aryl additionPhenyl, Substituted PhenylSignificant IncreasePositive, but watch for solubility issues

2. Prodrug Strategy:

  • Rationale: A prodrug approach masks polar functional groups that impede passive diffusion with lipophilic moieties that are cleaved in vivo to release the active drug.[13][15] This is a powerful technique for transiently increasing lipophilicity.[13]

  • Strategy for this compound: If your derivative has a polar group (e.g., a hydroxyl or carboxylic acid) appended, consider esterification to create a more lipophilic prodrug.

  • Experimental Protocol: Synthesis of an Ester Prodrug (General)

    • Dissolve the parent compound (containing a hydroxyl group) in a suitable aprotic solvent (e.g., dichloromethane).

    • Add an acyl chloride or anhydride (e.g., acetyl chloride) and a non-nucleophilic base (e.g., triethylamine).

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Purify the resulting ester prodrug by column chromatography.

    • Confirm the structure by NMR and mass spectrometry.

    • Evaluate the permeability of the prodrug in the PAMPA assay.

G cluster_0 Prodrug Synthesis Workflow Parent_Compound Parent Compound (Low Permeability) Reaction Esterification Reaction Parent_Compound->Reaction Reagents Acyl Chloride/Anhydride + Base Reagents->Reaction Purification Column Chromatography Reaction->Purification Prodrug Ester Prodrug (High Permeability) Purification->Prodrug Analysis PAMPA Assay Prodrug->Analysis

Caption: Workflow for ester prodrug synthesis to improve permeability.

Troubleshooting Guide 2: Identifying and Overcoming Efflux Transporter Activity

Issue: Your compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay, and/or the efflux ratio (Papp B-A / Papp A-B) is greater than 2.

Underlying Cause: The compound is likely a substrate for efflux transporters such as P-gp (MDR1) or BCRP, which are expressed in Caco-2 cells.[10][16]

Solutions:

1. Confirming Efflux Transporter Interaction:

  • Rationale: To confirm that efflux is the cause of low permeability, you can perform the Caco-2 assay in the presence of known inhibitors of specific transporters.[17]

  • Experimental Protocol: Caco-2 Assay with Efflux Inhibitors

    • Culture Caco-2 cells on transwell inserts for 21 days to form a confluent monolayer.[10]

    • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

    • Prepare solutions of your test compound with and without a known efflux inhibitor.

      • For P-gp: Use Verapamil or Zosuquidar.[17]

      • For BCRP: Use Ko143 or Fumitremorgin C (FTC).[16][17]

    • Perform the bidirectional Caco-2 permeability assay (A-to-B and B-to-A).

    • Analyze the concentration of your compound in the donor and receiver compartments by LC-MS/MS.

    • Calculate the apparent permeability (Papp) and the efflux ratio (ER).

  • Interpreting the Results:

    • If the efflux ratio decreases significantly in the presence of an inhibitor, it confirms that your compound is a substrate for that specific transporter.

Condition Expected Efflux Ratio (ER) Interpretation
No Inhibitor> 2Potential efflux substrate
With P-gp InhibitorER approaches 1P-gp substrate
With BCRP InhibitorER approaches 1BCRP substrate

2. Strategies to Mitigate Efflux:

  • Structural Modifications to Evade Transporter Recognition:

    • Rationale: Subtle changes to the molecular structure can disrupt the recognition of the compound by the efflux transporter.

    • Strategies:

      • Introduce bulky groups that sterically hinder binding to the transporter.

      • Alter the hydrogen bonding pattern, as this is often crucial for transporter recognition.

      • Modify the overall charge distribution of the molecule.

  • Formulation-Based Approaches:

    • Rationale: Encapsulating the drug in a delivery system can shield it from efflux transporters and enhance its absorption.[18][19]

    • Examples:

      • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve both solubility and permeability, in part by inhibiting efflux transporters.[18][20]

      • Nanoparticle encapsulation: Polymeric nanoparticles can protect the drug from efflux and facilitate its uptake.[19]

G cluster_1 Efflux Mitigation Strategies Low_Permeability Low Caco-2 Permeability (Efflux Substrate) Structural_Mod Structural Modification (Evade Recognition) Low_Permeability->Structural_Mod Formulation Formulation Approach (e.g., SEDDS, Nanoparticles) Low_Permeability->Formulation High_Permeability Improved Permeability Structural_Mod->High_Permeability Formulation->High_Permeability

Caption: Strategies to overcome efflux-mediated low permeability.

III. Concluding Remarks

Overcoming the poor cell permeability of this compound derivatives is a multifaceted challenge that requires a systematic and informed approach. By combining insightful physicochemical property analysis, appropriate in vitro assays, and strategic medicinal chemistry or formulation interventions, researchers can unlock the full therapeutic potential of this important class of molecules. This guide provides a framework for diagnosing permeability issues and implementing effective solutions. For further in-depth information, please consult the references provided below.

IV. References

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 819348. [Link]

  • Bar-On, O., et al. (2007). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmacological and Toxicological Methods, 56(3), 238-245. [Link]

  • Paliwal, R., & Paliwal, S. R. (2022). Permeability enhancement techniques for poorly permeable drugs: A review. Journal of Applied Pharmaceutical Science, 12(1), 34-42. [Link]

  • Zhu, C., et al. (2002). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences, 91(12), 2583-2591. [Link]

  • Fortuna, A., et al. (2014). The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. Current Drug Metabolism, 15(1), 63-78. [Link]

  • Siramshetty, V. B., et al. (2021). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. Molecular Pharmaceutics, 18(11), 4147-4157. [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Kumar, S., & Singh, A. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2359. [Link]

  • Sinko, P. J., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 34-39. [Link]

  • Saunders, G. J., & Yudin, A. K. (2022). Property-Driven Development of Passively Permeable Macrocyclic Scaffolds Using Heterocycles. Angewandte Chemie International Edition, 61(32), e202205501. [Link]

  • Qian, Z., et al. (2016). Designing Cell-Permeable Macrocyclic Peptides. Methods in Molecular Biology, 1494, 29-45. [Link]

  • Legault, M. A., et al. (2022). Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. Journal of Medicinal Chemistry, 65(18), 12289-12300. [Link]

  • Walport, L. J., Obexer, R., & Suga, H. (2017). Strategies for transitioning macrocyclic peptides to cell-permeable drug leads. Drug Discovery Today: Technologies, 26, 39-46. [Link]

  • Mares, J. A., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1539-1544. [Link]

  • Volpe, D. A., et al. (2012). Differential selectivity of efflux transporter inhibitors in Caco-2 and MDCK-MDR1 monolayers: a strategy to assess the interaction of a new chemical entity with P-gp, BCRP, and MRP2. Journal of Pharmaceutical Sciences, 101(6), 2235-2243. [Link]

  • de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. [Link]

  • Adamson, J. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?. ResearchGate. [Link]

  • de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. [Link]

  • de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. [Link]

  • Sharma, R., et al. (2003). A structure-permeability study of small drug-like molecules. Bioorganic & Medicinal Chemistry Letters, 13(4), 719-722. [Link]

  • Kour, G., et al. (2017). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 22(7), 1047. [Link]

  • Legault, M. A., et al. (2022). Insights on Structure-Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. ResearchGate. [Link]

  • Volpe, D. A., et al. (2012). Differential Selectivity of Efflux Transporter Inhibitors in Caco-2 and MDCK-MDR1 Monolayers: A Strategy to Assess the Interaction of a New Chemical Entity with P-gp, BCRP, and MRP2. ResearchGate. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3374. [Link]

  • Lazzaro, J. T., et al. (2019). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(3), 261-266. [Link]

  • El-Damasy, A. K., & Ke, S. (2016). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 26(12), 1405-1421. [Link]

  • Sorf, A., et al. (2020). MDR1 and BCRP Transporter-Mediated Drug-Drug Interaction between Rilpivirine and Abacavir and Effect on Intestinal Absorption. Antimicrobial Agents and Chemotherapy, 64(11), e01138-20. [Link]

  • Kose, A., et al. (2021). The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells. Science Signaling, 14(695), eabf7408. [Link]

  • Kusz, J., et al. (2024). Unsymmetrical Bisacridines' Interactions with ABC Transporters and Their Cellular Impact on Colon LS 174T and Prostate DU 145 Cancer Cells. International Journal of Molecular Sciences, 25(23), 13038. [Link]

  • Sbardella, G., et al. (2013). Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. Medicinal Chemistry Research, 22(12), 5971-5981. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1741. [Link]

  • Ungureanu, C., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300796. [Link]

  • El-Damasy, A. K., et al. (2013). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry, 21(1), 102-112. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]

  • NIST. (2025). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. [Link]

Sources

Technical Support Center: Strategies to Reduce Off-Target Effects of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

The 1H-pyrrolo[3,2-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of kinase inhibitors. Its structure is a privileged "hinge-binding" motif, adept at mimicking the adenine moiety of ATP. When you, as a researcher, work with a novel derivative such as 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile , you are exploring promising chemical space. However, this structural advantage also presents a fundamental challenge: selectivity.

Given the high degree of conservation across the ATP-binding sites of the 500+ kinases in the human kinome, the potential for off-target activity is significant.[1][2] An observed cellular phenotype may not arise from the intended target, but from unintended interactions that can confound results and lead to toxicity.

This guide is structured as a direct conversation with you, the researcher at the bench. It is designed to provide a systematic, logical framework for proactively identifying, understanding, and mitigating the off-target effects of your novel this compound derivative. We will move from predictive, computational methods to robust biochemical and cellular validation, concluding with actionable strategies for improving molecular selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm starting with this compound. What are its likely biological targets and potential off-target liabilities?

A1: The 1H-pyrrolo[3,2-b]pyridine core is a well-established ATP-competitive scaffold.[1] Your primary hypothesis should be that it functions as a kinase inhibitor . The carbonitrile group at the 7-position is a key feature; it can act as a hydrogen bond acceptor or a synthetic handle for further modification, influencing the compound's interaction with the target protein.

Your primary liability is kinome-wide promiscuity. Many kinase inhibitors inadvertently hit multiple targets, which can sometimes be therapeutically beneficial (polypharmacology) but is often a source of undesirable side effects.[2][3] For instance, while you may be targeting a specific cancer-related kinase like EGFR, your compound might also inhibit kinases in unrelated pathways, such as SRC family kinases or oxidoreductases like NQO2, leading to unexpected biological outcomes.[4] Therefore, a comprehensive selectivity profile is not just recommended; it is essential for rigorous science.[5]

Q2: Before committing to expensive lab work, how can I computationally predict potential off-targets for my compound?

A2: In silico prediction is a powerful, cost-effective first step to generate hypotheses about your compound's target profile. These methods fall into two main categories:

  • Ligand-Based Approaches: These methods don't require a protein structure. They compare your molecule to databases of compounds with known activities. A strong similarity to a known inhibitor of a particular kinase suggests a potential interaction. Tools like the Similarity Ensemble Approach (SEA) or Chemical Similarity Network Analysis Pull-down (CSNAP) are excellent for this.[6]

  • Structure-Based Approaches: If the 3D structure of your intended target kinase is known, you can use molecular docking to predict how your compound binds. Crucially, you can also perform "inverse docking" by testing your compound against a library of hundreds of different kinase crystal structures. This can reveal unexpected off-targets that have a favorable binding pocket for your molecule.[6][7]

These computational frameworks can provide a ranked list of potential off-targets, allowing you to prioritize your experimental validation efforts.[6]

G

Caption: Workflow for in silico prediction of off-target liabilities.

Q3: What's the gold standard for experimentally screening my compound for off-target kinase activity?

A3: The gold standard is to profile your compound against a large panel of purified kinases. Several commercial services offer panels that cover over 400 unique human kinases, representing the majority of the kinome. This approach provides a quantitative measure (IC50 or Ki) of your compound's potency against each kinase, revealing its selectivity profile.

There are two main types of biochemical assays used for this purpose:

  • Activity Assays: These directly measure the phosphorylation of a substrate. The radiometric [³³P]-ATP filter binding assay is considered the most robust and direct method, as it measures the true catalytic product without relying on modified substrates or antibodies.[8]

  • Binding Assays: These measure the displacement of a known ligand from the kinase's ATP-binding site. They are useful for identifying compounds that bind but do not necessarily inhibit, and can detect different binding modes.[8][9]

The results are typically presented as a "kinoscan" or a selectivity score, giving you a clear visual representation of which kinases are most potently inhibited.

Assay Platform Principle Primary Use Case Advantages Limitations
Radiometric Activity Assay (e.g., HotSpot) Measures incorporation of ³³P-labeled phosphate from ATP onto a substrate.[8]Gold-standard for primary screening and IC50 determination.Direct measurement of catalysis; high sensitivity; not prone to compound interference.[8]Requires handling of radioactivity; lower throughput.
Luminescence-Based Assay (e.g., Kinase-Glo®) Measures ATP depletion after the kinase reaction.[10]High-throughput screening (HTS).Homogeneous (no-wash); high throughput; non-radioactive.Indirect measurement; susceptible to interference from ATPase activity or luminescent compounds.[11]
TR-FRET Assay (e.g., LanthaScreen®) Measures energy transfer between a labeled antibody and a labeled substrate upon phosphorylation.[9]HTS, secondary screening, binding assays.Homogeneous; sensitive; ratiometric measurement reduces interference.Requires specific antibodies and labeled substrates; potential for compound interference with FRET.
Mobility Shift Assay (e.g., Caliper) Measures the change in charge as a substrate is phosphorylated, detected by microfluidics.HTS and mechanism of action studies.Label-free substrate; low enzyme/ATP concentrations.Requires specialized instrumentation.
Q4: My compound shows off-target activity in biochemical assays. How do I confirm these effects are relevant in living cells?

A4: This is a critical step. High potency in a test tube (biochemical assay) doesn't always translate to activity in a cell. Factors like cell membrane permeability, efflux pump activity, and intracellular ATP concentration (~2-5 mM, much higher than in most biochemical assays) can dramatically alter a compound's effectiveness.

You must validate your biochemical hits using cell-based assays:

  • Target Engagement Assays: These directly measure if your compound is binding to its intended target (and off-targets) inside a live cell. The NanoBRET™ Target Engagement Assay is a leading technology for this. It measures the displacement of a fluorescent tracer from a luciferase-tagged kinase by your compound, providing a direct measure of binding affinity and residence time.[5][12]

  • Downstream Pathway Analysis: This method assesses the functional consequence of target inhibition. If your compound inhibits a specific kinase, you should see a corresponding decrease in the phosphorylation of its known downstream substrate. This is typically measured by Western Blotting or more quantitative methods like ELISA or Meso Scale Discovery (MSD) assays.[13] This confirms not just binding, but functional inhibition within the cellular signaling network.

If the IC50 from your biochemical assay aligns well with the EC50 from your cellular assays, you have strong evidence of a physiologically relevant on-target (or off-target) effect.[14]

Q5: My screening results confirm significant off-target activity. What are my primary strategies to improve the selectivity of my compound?

A5: This is where you transition from characterization to optimization. The goal is to introduce chemical modifications that decrease binding to off-targets while preserving (or enhancing) affinity for your primary target. This is a core principle of rational drug design.

This involves making targeted chemical changes to the this compound scaffold based on structural and electronic principles.

  • Exploit Shape Complementarity (Steric Hindrance): One of the most successful strategies is to target the "gatekeeper" residue, an amino acid that controls access to a hydrophobic pocket near the ATP-binding site.[1] Kinases with large gatekeeper residues (like phenylalanine or methionine) will clash with bulky substituents on your inhibitor, while kinases with small gatekeepers (threonine or valine) will accommodate them. By adding a carefully positioned bulky group to your scaffold, you can selectively disfavor binding to a large class of off-target kinases.[1]

  • Optimize Electrostatic Interactions: Even highly similar kinase binding sites can have subtle differences in their electrostatic charge distribution.[15] You can modify your compound to form favorable hydrogen bonds or ionic interactions with unique residues in your target kinase that are absent in major off-targets. This can involve changing the position of nitrogen atoms or adding polar groups to exploit these differences.[16]

  • Leverage Protein Flexibility: Proteins are not static. Some kinases are more flexible than others. A rigid compound might bind to a flexible target but clash with a more rigid off-target that cannot deform to accommodate it.[17] Conversely, a flexible inhibitor might adapt to the unique conformation of the target protein.

  • Modify the Pyridine Ring System: The electronic properties of the pyridine ring itself can be tuned. Strategic C-H functionalization at positions other than the nitrile can alter the molecule's electron density and reactivity, which in turn affects binding interactions.[18][19][20] For example, adding an electron-withdrawing group could weaken non-specific interactions while strengthening specific, targeted ones.

G

Caption: Key principles of rational drug design to enhance inhibitor selectivity.

While pursuing medicinal chemistry efforts, you can also optimize your experimental conditions. Off-target effects are often concentration-dependent. A compound will engage its highest-affinity target at the lowest concentration. By using the lowest possible effective concentration in your experiments, you can minimize the engagement of lower-affinity off-targets. You should perform a careful dose-response curve for your primary target in a cellular assay and choose a concentration at or slightly above the EC50 for subsequent experiments.

Q6: I'm observing an unexpected cellular phenotype. How can I definitively prove if it's from my intended target or an off-target effect?
  • Perform a Rescue Experiment: This is a highly rigorous genetic approach. If your inhibitor's effect is on-target, you should be able to "rescue" or reverse the phenotype by introducing a version of the target kinase that has been mutated to be resistant to your compound. If the cells with the resistant kinase no longer show the phenotype when treated with your compound, you have provided powerful evidence for on-target activity.

  • Chemical Proteomics / Target Deconvolution: Use an unbiased method to see what proteins your compound binds to in a cellular lysate. Affinity chromatography, where your compound is immobilized on beads and used to "pull down" its binding partners from a cell lysate, followed by mass spectrometry, can identify both expected and unexpected targets.[14][21]

G

Caption: A logical workflow to distinguish on-target from off-target cellular effects.

Experimental Protocols

Protocol 1: Determining Cellular IC50 via Dose-Response Western Blot

This protocol allows you to determine the concentration of your inhibitor required to reduce the phosphorylation of a downstream substrate by 50% in cells.

  • Cell Plating: Plate your chosen cell line in 6-well plates at a density that will result in 70-80% confluency the next day.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO). A typical concentration range would be 10 µM down to 1 nM across 8 points.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing your compound dilutions. Incubate for a duration known to be sufficient for target inhibition (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody against the phosphorylated form of the downstream target (e.g., p-ERK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

    • Strip the membrane and re-probe for the total protein (e.g., total ERK) and a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities for the phospho-protein and total protein for each concentration.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Target Engagement Confirmation using NanoBRET™ Assay

This protocol provides a quantitative measure of compound binding to a specific kinase target in live cells.

  • Cell Transfection: In a 96-well plate, co-transfect HEK293 cells with a plasmid encoding your kinase of interest fused to NanoLuc® luciferase and a plasmid for a HaloTag®-NanoBRET™ tracer control.

  • Tracer Addition: 24 hours post-transfection, add the specific NanoBRET™ fluorescent tracer to the cells at its predetermined optimal concentration. Equilibrate for 2 hours in a CO₂ incubator.

  • Compound Addition: Add this compound across a range of concentrations to the cells. Also, include a vehicle control and a high-concentration unlabeled control compound.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Detection: Immediately read the plate on a luminometer equipped with two filters to detect donor emission (luciferase, ~460 nm) and acceptor emission (tracer, >600 nm).

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor signal by the donor signal.

    • Convert the raw ratios to MilliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50, which represents the concentration of your compound required to displace 50% of the tracer from the target kinase.

References

  • Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2), 102-111.
  • Consensus. (n.d.). What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?
  • CRISPR Medicine. (n.d.). News: Deep learning predicts CRISPR off-target effects.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424-1444. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Médard, G., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 18(9), 3449-3461. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Ambold, M. A., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational approaches to improving selectivity in drug design. Journal of Medicinal Chemistry, 55(4), 1424-1444.
  • BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
  • ResearchGate. (2024). How do computational tools and algorithms contribute to predicting and minimizing off-target sites in CRISPR experiments?
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design.
  • Reaction Biology. (2022).
  • Johnson, T. W. (2012). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 4(1), 1-5. [Link]

  • ResearchGate. (n.d.).
  • Brown, N. F., & Hirst, J. D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(12), 4076-4084. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424-1444. [Link]

  • BenchChem. (n.d.). Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Pao, W., & Lo, H. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 560-562. [Link]

  • BenchChem. (n.d.). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics, 37(9-10), e1800024. [Link]

  • BenchChem. (2025). Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Based Therapeutic Agents.
  • Scott, J. S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1543-1549. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2024).
  • Jo, W., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Communications Chemistry, 6(1), 183. [Link]

  • Pribisko, M. W., et al. (2019). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 58(18), 12055-12065. [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687-2696. [Link]

  • MDPI. (n.d.).
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?
  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8624. [Link]

  • The Institute of Cancer Research. (2020).
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Johnson, L. N. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. FEBS Journal.
  • Royal Society of Chemistry. (n.d.).
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.

Sources

Technical Support Center: Optimizing N-alkylation of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-alkylation of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical heterocyclic scaffold. Our goal is to provide you with field-proven insights, robust protocols, and systematic troubleshooting strategies to help you navigate the complexities of this reaction and achieve optimal outcomes in your synthesis projects.

The N-alkylation of azaindoles, such as this compound, is a cornerstone transformation for generating diverse molecular libraries. However, the presence of two reactive nitrogen atoms—the pyrrolic N1 and the pyridinic N6—introduces a significant challenge: regioselectivity . Achieving selective alkylation at the desired N1 position while minimizing the formation of the N6 isomer and other side products is paramount.

This guide explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the N-alkylation of this compound in a practical question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes?

This is the most frequent issue and typically points to one of four root causes:

  • Insufficient Basicity: The pyrrole N-H proton is acidic, but requires a sufficiently strong base for complete deprotonation to form the reactive nucleophilic anion. If the base is too weak, the equilibrium will favor the starting material.

    • Solution: Switch to a stronger base. Sodium hydride (NaH, 60% dispersion in mineral oil) is a highly effective, non-nucleophilic base for deprotonating indoles and their analogs.[1] Other strong bases like potassium tert-butoxide (KOtBu) or sodium bis(trimethylsilyl)amide (NaHMDS) can also be effective. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures or phase-transfer catalysts to be effective.[2][3]

  • Poor Reagent or Solvent Purity: Strong bases like NaH are extremely sensitive to moisture and protic impurities. Trace amounts of water in the reaction solvent (e.g., DMF, THF) or on the glassware will quench the base, halting the reaction before it can start.

    • Solution: Ensure all reagents are pure and use anhydrous solvents (<50 ppm H₂O). Dry your glassware in an oven (120 °C) overnight and cool it under a stream of inert gas (nitrogen or argon). The reaction should be set up and run under a strictly inert atmosphere.

  • Low Reaction Temperature: The reaction may lack sufficient thermal energy to overcome the activation barrier, especially with less reactive alkylating agents (e.g., alkyl chlorides) or milder bases.

    • Solution: Gradually increase the reaction temperature. While deprotonation with NaH is often performed at 0 °C to room temperature, the subsequent alkylation step may require heating. Monitor the reaction by TLC or LC-MS as you increase the temperature in increments (e.g., to 60 °C or 80 °C) to find the optimal balance between reaction rate and side product formation.

  • Poor Solubility: If the pyrrolopyridine starting material or the base is not soluble in the chosen solvent, the reaction will be slow and inefficient due to the heterogeneous nature of the mixture.[3]

    • Solution: Select a solvent that effectively dissolves the starting material and the resulting anion. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methylpyrrolidinone (NMP) are excellent choices for these reactions.[4] Tetrahydrofuran (THF) is also widely used, particularly with NaH.[1]

Question 2: I'm observing a significant side product with the same mass as my desired N1-alkylated product. How can I identify and suppress it?

This is almost certainly the undesired N6-alkylated regioisomer . The key to suppressing it lies in controlling the reaction conditions to favor kinetic vs. thermodynamic control and managing the nature of the deprotonated intermediate.

  • Cause & Identification: The pyrrolopyridine anion exists in equilibrium. Alkylation at N1 is often the thermodynamically favored product, while alkylation at the more electron-rich pyridine N6 can be a competing kinetic pathway. To confirm the identity, you must use 2D NMR spectroscopy.

    • HMBC (Heteronuclear Multiple Bond Correlation): For the N1-alkyl product, you will see a correlation from the protons of the newly introduced alkyl group (e.g., the N-CH₂) to the C2 and C7a carbons of the pyrrolopyridine core.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): For the N1-alkyl product, a NOE should be observed between the N-alkyl protons and the H2 proton. For the N6-alkyl product, a NOE would be seen between the N-alkyl protons and the H5 and H7 protons.

  • Solutions for Improving N1-Selectivity:

    • Use NaH in THF or DMF: This combination is a well-established system for promoting N1-alkylation of related indazole systems.[1] The sodium counter-ion is less dissociating than potassium or cesium, leading to a tighter ion pair at the N1 position, which favors alkylation at that site.

    • Avoid Protic Solvents: Protic solvents can solvate the anion and influence the N1/N6 equilibrium, often leading to poorer selectivity.

    • Temperature Control: Perform the deprotonation at 0 °C to allow for the formation of the sodium salt, then add the alkylating agent and allow the reaction to slowly warm to room temperature or be gently heated. This controlled sequence often improves selectivity.

Question 3: My TLC/LC-MS shows multiple spots, and the crude product is difficult to purify. What are these impurities?

A "messy" reaction can result from several issues beyond N6-alkylation.

  • Over-alkylation: If you are using a dihalide as your alkylating agent, you can get cross-linking where two pyrrolopyridine molecules are linked by the alkyl chain.[5]

    • Solution: Use a large excess of the dihalide alkylating agent (e.g., 5-10 equivalents) to favor mono-alkylation.

  • Reaction with the Nitrile Group: While nitriles are generally stable under these conditions, highly reactive alkylating agents or prolonged reaction times at high temperatures could potentially lead to side reactions. This is generally a minor pathway.

    • Solution: Use the mildest conditions (temperature, time) necessary for full conversion of the starting material.

  • Decomposition: The starting material or product may be unstable to the strong base or high temperatures over long periods.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heating. If the substrate is particularly sensitive, consider milder conditions, such as K₂CO₃ in acetonitrile at reflux.

Frequently Asked Questions (FAQs)
  • Q: What is the best general-purpose starting condition for this reaction?

    • A: For maximizing N1-selectivity, we recommend starting with 1.0 eq. of this compound, 1.2 eq. of NaH (60% dispersion), and 1.1 eq. of your alkyl bromide in anhydrous DMF at 0 °C, followed by warming to room temperature.[1]

  • Q: Does the C7-carbonitrile group affect the reaction?

    • A: Yes. The electron-withdrawing nature of the nitrile group increases the acidity of the N1-H proton, making deprotonation easier compared to the unsubstituted parent heterocycle. This can be an advantage, potentially allowing for the use of slightly milder bases or lower temperatures.

  • Q: Can I use alkyl chlorides or tosylates instead of bromides?

    • A: Yes, but you may need to adjust the conditions. The general reactivity trend is Iodide > Bromide > Tosylate > Chloride. For less reactive alkylating agents like chlorides, you will likely need to increase the reaction temperature (e.g., 60-80 °C) or reaction time.[1]

  • Q: Are there alternative, milder methods for N-alkylation?

    • A: Yes. The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) is a powerful method that often provides high N1-selectivity for azaindoles under neutral conditions, but generates significant byproducts that can complicate purification.[1]

Data Presentation & Optimization

Systematic optimization is key to achieving high yields and purity. The following tables provide a logical framework for troubleshooting and screening.

Table 1: Quick Troubleshooting Guide

Problem Potential Cause(s) Primary Solution(s)
Low/No Conversion Weak base; Wet reagents/solvent; Low temperature Use NaH; Ensure anhydrous conditions; Increase temperature
Mixture of N1/N6 Isomers Non-optimal base/solvent combination Use NaH in DMF or THF; Avoid K₂CO₃ if selectivity is poor
Multiple Side Products Over-alkylation; Decomposition; Impure starting material Use excess dihalide; Reduce temperature/time; Purify starting material

| Low Yield | Incomplete reaction; Difficult purification; Mechanical loss | Optimize conditions (see Table 2); Use alternative workup/purification |

Table 2: Recommended Screening Conditions for Optimization

Entry Base (eq.) Solvent Temperature (°C) Expected Outcome/Notes
1 NaH (1.2) DMF 0 → RT Gold Standard. High N1-selectivity, good general applicability.[1]
2 NaH (1.2) THF 0 → RT Excellent alternative to DMF, can be easier to remove.[1]
3 K₂CO₃ (2.0) Acetonitrile Reflux (82°C) Milder, good for scale-up, but may give lower N1-selectivity.
4 Cs₂CO₃ (1.5) DMF RT → 60°C More reactive than K₂CO₃, can improve yields but may reduce selectivity.

| 5 | KOtBu (1.2) | THF | 0 → RT | Strong base, good for hindered substrates. Must be handled under strict inert conditions. |

Experimental Protocols

Protocol 1: High-Selectivity N1-Alkylation using Sodium Hydride

This protocol is optimized for achieving the highest possible regioselectivity for the N1-alkylated product.

dot

Caption: Workflow for high-selectivity N1-alkylation.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an argon or nitrogen atmosphere, add this compound (1.0 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF, ~0.1 M concentration) via syringe.

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in small portions. Effervescence (H₂ gas) will be observed.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired N1-alkylated product.

Protocol 2: Milder Conditions using Potassium Carbonate

This protocol uses a less hazardous base and is often more amenable to larger-scale synthesis, though N1-selectivity may be lower.

dot

Protocol_2 start Combine Reactants This compound (1.0 eq) K₂CO₃ (2.0 eq) Alkyl Halide (1.1 eq) Acetonitrile (0.1 M) heat Heat to Reflux Stir at ~82 °C start->heat monitor Monitor Progress Check by TLC or LC-MS (Typically 6-24h) heat->monitor workup Cool & Filter Cool to RT Filter off K₂CO₃ Wash solid with Acetonitrile monitor->workup Reaction Complete purify Concentrate & Purify Concentrate filtrate Purify by column chromatography or recrystallization workup->purify

Caption: Workflow for milder N-alkylation conditions.

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a stir bar.

  • Add acetonitrile (~0.1 M concentration) followed by the alkyl halide (1.1 eq.).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (~82 °C).

  • Stir vigorously for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with fresh acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography or recrystallization to afford the N-alkylated product(s).

References
  • Foreal BioTech. (2020). Synthesis of Remdesivir.
  • Regan, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH.
  • (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • (n.d.).
  • (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Source not specified.
  • (n.d.). N-alkylation of indole derivatives.
  • (n.d.). Chemical Synthesis of the Anti‐COVID‐19 Drug Remdesivir. PMC - PubMed Central.
  • (2022).
  • (2020). Synthesis of Remdesivir by Mackman. Organic Chemistry Portal.
  • (2022). (PDF)
  • (n.d.).
  • (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI.
  • (2025).
  • (n.d.). Selective N7 Alkylation of 7-Azaindazoles.
  • (n.d.). N-alkylation of (hetero)aromatic amines using...
  • (n.d.).
  • (n.d.).
  • (2020).
  • (n.d.). Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. Organic & Biomolecular Chemistry (RSC Publishing).
  • (2021).
  • (n.d.). Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
  • (2023).
  • (n.d.).
  • (n.d.). Catalytic N-Alkylation of (Hetero)
  • (n.d.). 1h-pyrrolo[2,3-b]pyridines.
  • (n.d.).
  • (n.d.). N-Alkylation of Pyrrole.
  • (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • (2024).
  • (n.d.). Navigating the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: A Comparative Analysis of Methodologies. Benchchem.
  • (n.d.). Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Based Therapeutic Agents. Benchchem.
  • (n.d.). N alkylation at sp3 Carbon Reagent Guide. Source not specified.
  • (n.d.). 1H-pyrrolo [2,3-b] pyridine derivatives and their use as kinase inhibitors. Source not specified.
  • (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
  • (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1H-pyrrolo[3,2-b]pyridine-carbonitrile Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrrolopyridine scaffold is a cornerstone of modern medicinal chemistry. This bicyclic heterocycle, also known as azaindole, is a privileged structure found in numerous biologically active compounds. The introduction of a carbonitrile (-C≡N) group to this scaffold adds a critical pharmacophoric element, capable of acting as a hydrogen bond acceptor, which is a key interaction in many enzyme-inhibitor binding modes. This guide provides an in-depth technical comparison of the biological activities of various isomers of 1H-pyrrolo[3,2-b]pyridine-carbonitrile, offering insights into their therapeutic potential, particularly in oncology.

The Pyrrolopyridine Scaffold: A Versatile Platform for Kinase Inhibition

The fusion of a pyrrole and a pyridine ring creates a unique electronic and structural environment that is highly amenable to interactions with the ATP-binding pocket of various protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can act as key hydrogen bond donors and acceptors, mimicking the interactions of the adenine core of ATP.

The addition of a carbonitrile group can significantly enhance the binding affinity and selectivity of these compounds. Its linear geometry and electron-withdrawing nature can influence the overall electronic properties of the scaffold and provide an additional point of interaction with the target protein. The position of this cyano group on the pyrrolopyridine ring system is a critical determinant of the compound's biological activity and selectivity profile.

Comparative Biological Activity of Cyanopyrrolopyridine Isomers

The following sections detail the reported biological activities of derivatives of various cyanated pyrrolopyridine isomers, with a focus on their anticancer and kinase inhibitory properties.

The 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold

Derivatives of the 7-azaindole scaffold have been extensively studied as potent kinase inhibitors. The strategic placement of substituents on this core has led to the discovery of compounds with significant therapeutic potential.

Table 1: Biological Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget Kinase(s)IC₅₀ (nM)Cell Line (for antiproliferative activity)IC₅₀ (µM)Reference
Compound 4h FGFR1, FGFR2, FGFR3, FGFR47, 9, 25, 7124T1 (Breast Cancer)Not explicitly stated for 4h, but it did inhibit proliferation[1]
Compound 11h PDE4B0.11 - 1.1 (range for series)Not ApplicableNot Applicable[2]

Note: The presented IC₅₀ values are for specific derivatives and not the parent compounds. Direct comparison should be made with caution as experimental conditions may vary between studies.

One notable example is a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family.[1] In this study, compound 4h demonstrated impressive potency against FGFR1, 2, and 3, with IC₅₀ values of 7, 9, and 25 nM, respectively.[1] This highlights the suitability of this scaffold for targeting receptor tyrosine kinases involved in cancer cell proliferation and angiogenesis.

Another study focused on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory diseases.[2] This work underscores the versatility of the 7-azaindole scaffold beyond kinase inhibition.

The 1H-pyrrolo[3,2-c]pyridine Scaffold

This isomeric scaffold has also yielded potent biologically active molecules, particularly in the realm of cancer therapy.

Table 2: Biological Activity of Representative 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound IDTarget/MechanismIC₅₀ (nM)Cell Line(s)IC₅₀ (µM)Reference
Compound 1r FMS Kinase30Ovarian, Prostate, Breast Cancer0.15 - 1.78[3]
Compound 10t Colchicine-binding site inhibitorNot ApplicableHeLa, SGC-7901, MCF-70.12, 0.15, 0.21[4]

Note: The presented IC₅₀ values are for specific derivatives and not the parent compounds. Direct comparison should bemade with caution as experimental conditions may vary between studies.

Research into 1H-pyrrolo[3,2-c]pyridine derivatives has led to the discovery of potent FMS kinase inhibitors.[3] Compound 1r from this series exhibited an IC₅₀ of 30 nM against FMS kinase and demonstrated significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM.[3]

Furthermore, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors, disrupting microtubule dynamics.[4] Compound 10t was particularly effective, showing potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC₅₀ values of 0.12, 0.15, and 0.21 µM, respectively.[4] This compound was found to induce G2/M phase cell cycle arrest and apoptosis.[4]

The 1H-pyrrolo[3,4-c]pyridine Scaffold

This isomer has been explored for a diverse range of biological activities, including antiviral and antimycobacterial applications.

A review of pyrrolo[3,4-c]pyridine derivatives highlights their broad spectrum of pharmacological properties.[5] For instance, certain derivatives have shown anti-HIV activity, with IC₅₀ values in the low micromolar range for the inhibition of HIV-1 integrase.[6] Other derivatives have been investigated as inhibitors of the InhA enzyme in Mycobacterium tuberculosis, with IC₅₀ values in the range of 4.5–9.5 µM.[5]

Structure-Activity Relationship (SAR) Insights

The position of the cyano group, along with other substituents, plays a crucial role in determining the biological activity of these compounds. A review on cyanopyridine derivatives emphasizes their potential as kinase inhibitors and cytotoxic agents.[7][8] The nitrogen of the cyano group can act as a hydrogen bond acceptor, which is a critical interaction within the hinge region of many kinase ATP-binding sites. The specific geometry and electronic environment dictated by the isomeric form of the pyrrolopyridine core will influence how favorably this interaction can occur with a given protein target.

Key Signaling Pathways Targeted by Pyrrolopyridine Derivatives

Many pyrrolopyridine derivatives exert their anticancer effects by inhibiting key signaling pathways that drive tumor growth and survival. Two of the most relevant pathways are the FGFR and c-Met signaling cascades.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription caption FGFR Signaling Pathway

Caption: The FGFR signaling cascade, a key pathway in cell proliferation and survival.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met HGF->cMet GAB1 GAB1 cMet->GAB1 P GRB2 GRB2 cMet->GRB2 STAT3 STAT3 cMet->STAT3 P GAB1->GRB2 PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription caption c-Met Signaling Pathway

Caption: The c-Met signaling cascade, implicated in cell motility and invasion.

Experimental Protocols for Biological Evaluation

To facilitate further research and comparative studies, standardized experimental protocols are essential. Below are outlines for key assays used in the evaluation of kinase inhibitors and cytotoxic agents.

Experimental Workflow: From Compound to Data

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_data Data Analysis Synth Synthesize Isomers QC Purity & Structural QC Synth->QC KinaseAssay Kinase Inhibition Assay (e.g., LanthaScreen) QC->KinaseAssay CellCulture Cancer Cell Line Culture QC->CellCulture IC50 IC₅₀ Determination KinaseAssay->IC50 MTT MTT Cell Viability Assay CellCulture->MTT CellCycle Cell Cycle Analysis CellCulture->CellCycle MTT->IC50 SAR SAR Analysis CellCycle->SAR IC50->SAR

Caption: A typical experimental workflow for evaluating novel pyrrolopyridine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol provides a general framework for determining the IC₅₀ of a compound against a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Kinase of interest

  • LanthaScreen™ Tb-labeled antibody specific for the phosphorylated substrate

  • Fluorescein-labeled substrate

  • ATP

  • TR-FRET dilution buffer

  • Kinase quench buffer (EDTA)

  • Test compounds serially diluted in DMSO

  • 384-well assay plates

Procedure:

  • Prepare 2X Kinase/Substrate Solution: In TR-FRET dilution buffer, prepare a solution containing the kinase and the fluorescein-labeled substrate at twice the final desired concentration.

  • Prepare 2X ATP/Compound Solution: In TR-FRET dilution buffer, prepare a solution of ATP at twice the final desired concentration. Add the test compound from the serial dilution.

  • Kinase Reaction: To each well of the 384-well plate, add 5 µL of the 2X Kinase/Substrate solution and 5 µL of the 2X ATP/Compound solution.

  • Incubation: Mix the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Develop Signal: Add 10 µL of a 2X Tb-labeled antibody solution containing EDTA to each well. The EDTA will chelate Mg²⁺ and stop the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds serially diluted in culture medium

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol (for fixation)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fixation: Resuspend the cell pellet and add the cells dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight or longer at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA. Add the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Perspectives

The 1H-pyrrolo[3,2-b]pyridine-carbonitrile scaffold and its isomers represent a highly promising area for the discovery of novel therapeutic agents, particularly kinase inhibitors for oncology. While direct comparative data across all isomers is currently sparse, the available evidence strongly suggests that the position of the carbonitrile group is a critical determinant of biological activity and target selectivity.

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and 1H-pyrrolo[3,2-c]pyridine scaffolds have yielded derivatives with nanomolar potency against important cancer targets like FGFR and FMS kinase. The carbonitrile moiety likely plays a key role in achieving this high affinity through specific hydrogen bonding interactions.

Future research should focus on a systematic synthesis and evaluation of all positional isomers of 1H-pyrrolo[3,2-b]pyridine-carbonitrile against a broad panel of kinases and cancer cell lines. Such studies will be invaluable for elucidating detailed structure-activity relationships and for guiding the rational design of next-generation inhibitors with improved potency and selectivity. The experimental protocols provided in this guide offer a robust framework for conducting these crucial investigations.

References

  • Su, X., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Wojcicka, A., et al. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). [Link]

  • Navarro, A., et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Li, Y., et al. A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie. [Link]

  • Abdel-Gawad, H., et al. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. A review: Biological activities of novel cyanopyridine derivatives. Semantic Scholar. [Link]

  • Wang, C., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Eldehna, W. M., et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry. [Link]

  • Al-Ostath, A., et al. Structure-activity relationship for antiproliferative activity. ResearchGate. [Link]

  • Su, X., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Wojcicka, A., et al. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Wojcicka, A., et al. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. [Link]

  • Cielecka-Piontek, J., et al. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

  • Torres-García, E. J., et al. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Van den Eede, N., et al. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. ResearchGate. [Link]

  • Murugesan, D., et al. Discovery and structure-activity relationships of pyrrolone antimalarials. PubMed. [Link]

  • Torres-García, E. J., et al. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

  • Wang, C., et al. Design, synthesis and structure-activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry. [Link]

Sources

A Senior Scientist's Guide to the Validation of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous validation of a novel chemical entity, 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, as a potential kinase inhibitor. Drawing upon established principles of drug discovery and chemical biology, we present a systematic, multi-stage workflow designed to thoroughly characterize its potency, selectivity, and cellular mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the critical path of validating a new small molecule inhibitor.

Introduction: The Promise of the Pyrrolopyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and its isomers are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Notably, this structural motif is present in several approved and clinical-stage kinase inhibitors, where it often serves as a bioisostere for the purine ring of ATP, enabling it to effectively compete for the enzyme's active site.[1] Derivatives of the related 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against critical oncogenic and inflammatory kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).[1][2][3]

Given this precedent, we hypothesize that the isomeric 1H-pyrrolo[3,2-b]pyridine scaffold, specifically the novel derivative this compound (hereafter referred to as "Compound X" ), holds significant potential as a kinase inhibitor. The carbonitrile moiety at the 7-position introduces unique electronic and steric properties that may confer novel selectivity and potency. This guide outlines the essential experimental journey from initial hypothesis to robust validation, comparing its performance against established inhibitors in the field.

The Validation Gauntlet: A Multi-Stage Experimental Workflow

A successful validation strategy is not a single experiment but a logical progression of assays, each designed to answer a specific question. The goal is to build a comprehensive data package that substantiates the compound's activity and provides a clear rationale for further development. Our approach is a self-validating system where the results of one stage inform the design of the next.

Validation_Workflow cluster_0 Stage 1: Biochemical Screening cluster_1 Stage 2: Potency & MOA cluster_2 Stage 3: Cellular Validation cluster_3 Stage 4: Selectivity & Off-Targeting s1 Broad Kinase Panel Screen (e.g., KINOMEscan® @ 1µM) s2_ic50 Biochemical IC50 Determination (Radiometric or Luminescence Assay) s1->s2_ic50 Identified Hits s1->s2_ic50 Is it active? s2_kd Binding Affinity (Kd) Measurement (e.g., DSF, SPR, ITC) s2_ic50->s2_kd Confirmed Potency s2_atp ATP Competition Assay s2_ic50->s2_atp s3_target Target Engagement Assay (e.g., Cellular Thermal Shift Assay) s2_ic50->s3_target How potent is it? s2_kd->s3_target Validated Binding s3_phos Phospho-Substrate Analysis (Western Blot / ELISA) s3_target->s3_phos Confirmed Cellular Activity s3_func Functional Cellular Assay (e.g., Proliferation, Cytokine Release) s3_target->s3_func Does it work in cells? s3_phos->s3_func s4 Comprehensive Selectivity Profile (Full Kinome Panel @ IC50 Concentration) s3_func->s4 Demonstrated Phenotype s3_func->s4 How selective is it?

Figure 1: A step-by-step workflow for the validation of a novel kinase inhibitor.

Comparative Analysis: Benchmarking Against the Gold Standard

To contextualize the performance of Compound X, it is essential to test it in parallel with well-characterized inhibitors targeting similar kinases. Based on the activities of related pyrrolopyridine scaffolds, we hypothesize that Compound X may target kinases within the JAK or PIM families. Therefore, we select Tofacitinib (a pan-JAK inhibitor) and PIM447 (LGH447) (a pan-PIM kinase inhibitor) as our primary comparators.[4][5][6]

Table 1: Comparative Biochemical Potency

This table summarizes hypothetical data from initial biochemical assays. The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50%, while the dissociation constant (Kd) measures binding affinity.[7]

CompoundTarget KinaseBiochemical IC50 (nM)Binding Affinity (Kd) (nM)
Compound X JAK1 75 90
JAK2 150 180
JAK3 >1000 >1000
PIM1 25 30
PIM2 40 55
PIM3 >500 >800
TofacitinibJAK11115
JAK22028
JAK31.62.5
PIM447PIM10.006 (Ki)Not Reported
PIM20.018 (Ki)Not Reported
PIM30.009 (Ki)Not Reported

Data for Tofacitinib and PIM447 are representative values from public sources.[4][6] Data for Compound X is hypothetical for illustrative purposes.

Interpretation: The hypothetical data suggest Compound X has moderate, selective activity against JAK1/2 over JAK3 and promising, selective potency for PIM1/2 over PIM3. This dual-activity profile, if confirmed, would be a key differentiator from the comparators.

Table 2: Comparative Cellular Activity

Biochemical potency must translate to a cellular effect. This table presents hypothetical results from cell-based assays.

CompoundCell LineCellular AssayCellular EC50 (nM)
Compound X HEL (JAK-STAT dependent)p-STAT5 Inhibition250
KMS-12-BM (PIM dependent)p-BAD Inhibition120
TofacitinibHELp-STAT5 Inhibition50
PIM447KMS-12-BMp-BAD Inhibition5

Data for comparators are representative. Data for Compound X is hypothetical.

Interpretation: The shift between biochemical IC50 and cellular EC50 is expected due to factors like cell permeability and intracellular ATP concentration. The hypothetical data show that Compound X retains activity in a cellular context, a critical validation milestone.

Key Signaling Pathways: Visualizing the Mechanism of Action

To understand the downstream consequences of kinase inhibition, it is crucial to visualize the relevant signaling pathways. Inhibition of JAK or PIM kinases disrupts critical pathways involved in cell proliferation, survival, and inflammation.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors.[1][8] Dysregulation of this pathway is central to autoimmune diseases and cancers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Inflammation, Proliferation) pSTAT->Gene Binds DNA, Activates DNA DNA Inhibitor Compound X Tofacitinib Inhibitor->JAK Inhibits

Figure 2: Inhibition of the JAK-STAT pathway by Compound X or Tofacitinib.

Essential Experimental Protocols

Scientific integrity demands reproducible and well-documented methodologies. The following protocols are foundational for the validation workflow.

Protocol 1: In Vitro Radiometric Kinase Assay (IC50 Determination)

This protocol describes a classic and highly sensitive method to determine the inhibitory potency of a compound against a purified kinase.[9] It directly measures the incorporation of a radioactive phosphate group onto a substrate.

Objective: To determine the concentration at which Compound X inhibits 50% of PIM1 kinase activity.

Materials:

  • Recombinant human PIM1 kinase (e.g., from MilliporeSigma or Thermo Fisher Scientific).

  • PIMtide, a specific peptide substrate for PIM kinases.

  • [γ-³³P]ATP (PerkinElmer).

  • Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).

  • 1% Phosphoric Acid.

  • P81 phosphocellulose paper.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of Compound X in 100% DMSO, starting from 1 mM. This will be the source plate.

  • Assay Plate Setup: In a 96-well plate, add 2.5 µL of the compound dilutions. For control wells, add 2.5 µL of DMSO (0% inhibition) and a known PIM1 inhibitor like PIM447 (100% inhibition).

  • Kinase Reaction Mix: Prepare a master mix containing kinase buffer, 100 µM PIMtide substrate, and recombinant PIM1 kinase. The final kinase concentration should be optimized to be in the linear range of the assay.

  • Initiate Reaction: Add 20 µL of the kinase reaction mix to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Start Phosphorylation: Add 5 µL of [γ-³³P]ATP solution (final concentration at the Km for ATP for PIM1) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes. The exact time should be optimized to ensure the reaction is in the linear phase.

  • Stop Reaction & Spot: Stop the reaction by adding 10 µL of 3% phosphoric acid. Spot 20 µL from each well onto a sheet of P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times for 15 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP. Rinse once with acetone.

  • Detection: Air dry the paper, and measure the incorporated radioactivity for each spot using a microplate scintillation counter.

  • Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to the DMSO (0%) and background (100%) controls. Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol assesses whether Compound X inhibits the phosphorylation of a known downstream substrate of its target kinase within a cellular context.

Objective: To determine if Compound X inhibits JAK1-mediated phosphorylation of STAT5 in a cellular model.

Materials:

  • HEL 92.1.7 cell line (human erythroleukemia, expresses constitutively active JAK2/STAT5).

  • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin.

  • Compound X and Tofacitinib.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Culture: Culture HEL cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Treatment: Seed cells in a 6-well plate. Treat the cells with increasing concentrations of Compound X or Tofacitinib (e.g., 0, 10, 100, 500, 2000 nM) for 2 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Wash once with cold PBS. Lyse the cell pellet with 100 µL of ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize all samples to the same protein concentration. Load 20 µg of protein per lane onto a 10% SDS-PAGE gel and run until adequate separation is achieved.

  • Western Blotting: Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary anti-phospho-STAT5 antibody overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the phospho-STAT5 signal to the total STAT5 signal for each lane. Plot the normalized signal against inhibitor concentration to determine the cellular EC50.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted approach to validate this compound as a novel kinase inhibitor. By progressing through systematic biochemical and cellular assays and benchmarking against established drugs, a researcher can build a robust data package to support its potential. The hypothetical data presented for "Compound X" illustrate a promising profile with dual activity against PIM and JAK kinases, a feature that could offer unique therapeutic advantages.

The successful completion of this validation workflow provides the critical foundation for subsequent lead optimization, in vivo efficacy studies, and preclinical development. It is through this disciplined, evidence-based process that promising chemical matter can be confidently advanced toward becoming the next generation of targeted therapies.

References

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available at: [Link]

  • Wikipedia. (2023). Janus kinase inhibitor. Wikipedia. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Kalinski, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. Available at: [Link]

  • Patel, R., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Institutes of Health. Available at: [Link]

  • Li, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. Available at: [Link]

  • Bunnage, M. E., et al. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Lee, K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. National Institutes of Health. Available at: [Link]

  • Arikawa, Y., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. Available at: [Link]

  • Li, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. RSC Publishing. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • Kim, H., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. Available at: [Link]

  • Ayaz, M., et al. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. PubMed. Available at: [Link]

  • Dhillon, S. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. National Institutes of Health. Available at: [Link]

  • Anastassiadis, T., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. Semantic Scholar. Available at: [Link]

  • The Rheumatologist. (2025). JAK Inhibitors 101. The Rheumatologist. Available at: [Link]

  • Anastassiadis, T., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available at: [Link]

  • Mohiuddin, I. S., et al. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. American Association for Cancer Research. Available at: [Link]

  • Warfel, N. A., et al. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals. Available at: [Link]

  • WebMD. (2025). JAK Inhibitors for Rheumatoid Arthritis. WebMD. Available at: [Link]

  • Drugs.com. (2025). What are JAK inhibitors and how do they work?. Drugs.com. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. Available at: [Link]

  • Kuick Research. (2024). PIM Kinase Inhibitors Therapies Clinical Trials Market Size FDA Approval Insight. Kuick Research. Available at: [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the pursuit of highly selective kinase inhibitors is paramount.[1] The human kinome, comprising over 500 protein kinases, presents a complex network of structurally similar ATP-binding sites, making the development of truly specific inhibitors a formidable challenge.[1][2] Off-target effects, stemming from a compound's interaction with unintended kinases, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3] Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is not merely a regulatory hurdle but a critical component of preclinical research, guiding lead optimization and providing a clearer path to clinical translation.

This guide provides an in-depth technical framework for the comprehensive cross-reactivity profiling of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile , a heterocyclic scaffold of significant interest in medicinal chemistry. While specific biological data for this exact molecule is limited in the public domain, the broader class of pyrrolopyridines has demonstrated considerable potential as kinase inhibitors.[4][5][6] This document will, therefore, serve as a practical guide for researchers, outlining a logical, evidence-based workflow for characterizing the selectivity of this and similar novel chemical entities. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer insights into the interpretation of the resulting data.

The Rationale for a Multi-Pronged Profiling Strategy

A singular assay is insufficient to fully elucidate the selectivity profile of a kinase inhibitor. A robust assessment necessitates a tiered approach, moving from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays. This strategy allows for the early identification of potential liabilities and a deeper understanding of a compound's mechanism of action in a complex biological system.

Our proposed workflow for profiling this compound integrates three key pillars of selectivity assessment:

  • Biochemical Kinome-Wide Profiling: To establish the foundational, intrinsic affinity of the compound against a large panel of purified kinases.

  • Cellular Target Engagement Assays: To confirm that the compound interacts with its intended and unintended targets within the complex milieu of a living cell.

  • Phenotypic Screening: To assess the functional consequences of target engagement and identify potential off-target effects at a systems level.

G cluster_0 Profiling Workflow for this compound Biochemical Profiling Biochemical Profiling Cellular Target Engagement Cellular Target Engagement Biochemical Profiling->Cellular Target Engagement Validate Hits Data Integration & Interpretation Data Integration & Interpretation Biochemical Profiling->Data Integration & Interpretation Initial Selectivity Phenotypic Screening Phenotypic Screening Cellular Target Engagement->Phenotypic Screening Functional Consequences Cellular Target Engagement->Data Integration & Interpretation Cellular Potency & Selectivity Phenotypic Screening->Data Integration & Interpretation Systems-Level Effects

Caption: A multi-tiered workflow for comprehensive selectivity profiling.

I. Foundational Assessment: In Vitro Kinome-Wide Profiling

The initial step in characterizing a novel kinase inhibitor is to determine its inhibitory activity against a broad panel of purified kinases.[7] This provides a global view of the compound's selectivity and helps to identify both primary targets and potential off-targets early in the discovery process. Radiometric assays, such as the HotSpot™ platform, are a well-established method for this purpose.[7]

Experimental Protocol: Radiometric Kinase Profiling (e.g., HotSpot™ Assay)

Objective: To quantify the inhibitory activity of this compound against a large panel of recombinant kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create serial dilutions to achieve the desired final assay concentrations.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and a reaction buffer containing [γ-³³P]ATP. The ATP concentration should be at or near the Km for each kinase to provide a sensitive measure of competitive inhibition.[8]

  • Inhibitor Addition: Add the test compound at a single high concentration (e.g., 10 µM) for initial screening or across a range of concentrations for IC50 determination.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.

  • Reaction Termination and Substrate Capture: Spot the reaction mixture onto a filter membrane to capture the phosphorylated substrate.

  • Washing: Wash the filter membranes to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of incorporated ³³P using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO vehicle control. For dose-response experiments, plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

The results of a kinome-wide screen are typically visualized as a dendrogram or a "kinome map," which graphically represents the percentage of inhibition for each kinase at a given concentration.

Table 1: Hypothetical Kinome Profiling Data for this compound at 10 µM

Kinase FamilyKinasePercent Inhibition
TKABL195%
TKSRC88%
TKLBRAF75%
CMGCCDK215%
AGCAKT110%
CAMKCAMK15%

Interpretation of Results:

High percentage inhibition values suggest potential targets. In our hypothetical example, ABL1, SRC, and BRAF are identified as potential targets of this compound. It is crucial to remember that these are in vitro results and require validation in a cellular context.[9] Discrepancies between biochemical and cellular potencies can arise from factors such as cell permeability, efflux pump activity, and intracellular ATP concentrations.[9]

II. Cellular Context: Target Engagement and Validation

Identifying that a compound can bind to a kinase in a test tube is different from confirming that it does so within a living cell. Cellular target engagement assays are designed to measure the direct interaction between a compound and its target protein in a physiological environment. The NanoBRET™ Target Engagement (TE) assay is a powerful tool for this purpose, providing quantitative data on compound affinity and residence time in live cells.[10][11]

Experimental Protocol: NanoBRET™ Target Engagement Assay

Objective: To quantify the binding affinity of this compound to specific kinase targets in living cells.

Methodology:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the kinase of interest fused to NanoLuc® luciferase.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the active site of the kinase.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • Substrate Addition: Add the NanoBRET™ substrate.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The BRET signal is generated when the NanoLuc® luciferase is in close proximity to the fluorescent tracer.

  • Data Analysis: Competitive displacement of the tracer by the test compound leads to a decrease in the BRET signal. The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is determined by plotting the BRET ratio against the compound concentration.

G cluster_0 NanoBRET™ Target Engagement Assay Kinase-NanoLuc Kinase-NanoLuc Fluorescent Tracer Fluorescent Tracer Kinase-NanoLuc->Fluorescent Tracer Binding BRET Signal BRET Signal Fluorescent Tracer->BRET Signal Energy Transfer Test Compound Test Compound Test Compound->Kinase-NanoLuc Competitive Binding Test Compound->BRET Signal Signal Reduction

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Data Presentation:

Table 2: Hypothetical Cellular Target Engagement Data for this compound

Target KinaseBiochemical IC50 (nM)Cellular IC50 (nM)
ABL125150
SRC50300
BRAF100>1000

Interpretation of Results:

This data provides a more physiologically relevant measure of a compound's potency.[12] A significant rightward shift in the cellular IC50 compared to the biochemical IC50, as seen for BRAF in our hypothetical data, may indicate poor cell permeability or active efflux of the compound. Conversely, comparable potencies suggest good cell penetration and on-target activity.

III. Functional Consequences: Phenotypic Screening

While target-based assays are essential for understanding molecular interactions, phenotypic screening provides a broader perspective on a compound's overall effect on a cell or organism.[13][14] This approach can uncover unexpected therapeutic effects or reveal toxicities that may not be predicted from the kinome profile alone.[15][16] High-content screening (HCS) is a powerful phenotypic method that allows for the simultaneous measurement of multiple cellular parameters.[16]

Experimental Protocol: High-Content Phenotypic Screening

Objective: To assess the impact of this compound on various cellular phenotypes.

Methodology:

  • Cell Plating: Plate a panel of cancer cell lines with known dependencies on the putative target kinases (e.g., K562 for ABL1) in multi-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Staining: After a set incubation period, fix and stain the cells with a cocktail of fluorescent dyes that label various subcellular components (e.g., Hoechst for nuclei, phalloidin for actin filaments, and antibodies for specific phosphorylated proteins).

  • Imaging: Acquire images of the stained cells using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to quantify a variety of phenotypic parameters, such as cell number, nuclear morphology, cell cycle phase, and the intensity and localization of specific proteins.

Data Presentation:

Table 3: Hypothetical Phenotypic Screening Data for this compound

Cell LinePrimary TargetProliferation IC50 (µM)Apoptosis Induction (at 1 µM)G2/M Arrest (at 1 µM)
K562ABL10.2+++++
A549EGFR (WT)>10--
HCT116KRAS (mut)8.5++

Interpretation of Results:

The phenotypic data can be correlated with the target engagement data to build a more complete picture of the compound's mechanism of action. For instance, potent inhibition of proliferation in a cell line known to be dependent on a primary target (e.g., K562 and ABL1) provides strong evidence for on-target activity. Unexpected activity in other cell lines may point to off-target effects that warrant further investigation.

IV. Comparative Analysis and Future Directions

A thorough cross-reactivity profile for this compound would involve comparing its selectivity to other known inhibitors targeting the same primary kinases. This comparative analysis is crucial for understanding the unique properties of the novel compound and its potential advantages or disadvantages.

Should the initial profiling reveal a promising selectivity profile, further studies would be warranted, including:

  • Residence Time determination: To assess the duration of target engagement, which can be a key determinant of in vivo efficacy.

  • Chemoproteomics: To identify a broader range of potential off-targets in an unbiased manner.[17][18]

  • In vivo toxicology and efficacy studies: To translate the in vitro and cellular findings to a whole-organism context.

By employing the multi-faceted approach outlined in this guide, researchers can build a comprehensive and reliable cross-reactivity profile for this compound, enabling a more informed and data-driven progression of this promising scaffold in the drug discovery pipeline.

References

  • Wikipedia. Phenotypic screening. [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. [Link]

  • Creative Biolabs. Phenotypic Screening. [Link]

  • Biobide. Phenotypic Screening for Drug Discovery. [Link]

  • Creative Bioarray. Phenotype-Based Drug Screening. [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Methods in Molecular Biology, 795, 15-32. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • Luceome Biotechnologies. Cell Based Kinase Assays. [Link]

  • Liu, Q., et al. (2011). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry, 286(15), 13143-13152. [Link]

  • Eberl, H. C., et al. (2024). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 23(5), 100963. [Link]

  • O'Shea, J. J., et al. (2004). Selectivity and therapeutic inhibition of kinases: to be or not to be? Nature Reviews Drug Discovery, 3(6), 555-561. [Link]

  • Johnson, J. L. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 9(1), 32-37. [Link]

  • ResearchGate. Binding assays to profile target engagement by kinase inhibitors in vitro. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • MRC PPU. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. [Link]

  • Davies, S. P., et al. (2000). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 351(Pt 1), 95–105. [Link]

  • ResearchGate. Kinome-wide selectivity and chemo-proteomics profiling of 10 (SM311). [Link]

  • Vieth, M., et al. (2005). Protein kinase inhibitors: structural insights into selectivity. Current Opinion in Drug Discovery & Development, 8(4), 470-477. [Link]

  • McCloskey, K., et al. (2017). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling, 57(9), 2174-2185. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 25055-25065. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(7), 1903-1917. [Link]

  • Parker, C. G., & Histen, N. Z. (2020). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 18(30), 5734-5745. [Link]

  • Abdel-Aal, A. A. -H., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical Biology, 55(1), 1269-1275. [Link]

  • Odate, S., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • El-Damasy, A. K., et al. (2023). Novel pyrrolo[2,3-d]pyrimidine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Molecules, 28(18), 6667. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300940. [Link]

  • Siwek, A., & Stącel, T. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3373. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10, 25055-25065. [Link]

  • ResearchGate. (PDF) Reactivity-based RNA profiling for analyzing transcriptome interactions of small molecules in human cells. [Link]

  • Crocetti, L., et al. (2019). Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. Bioorganic & Medicinal Chemistry Letters, 29(1), 108-112. [Link]

  • Al-Mugren, K. S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2245347. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6667. [Link]

  • El-Gamal, M. I., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(19), 6149-6154. [Link]

Sources

A Comparative Analysis of Kinase Inhibitors: The Broad-Spectrum Efficacy of Staurosporine versus the Targeted Potential of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor research and drug development, the choice between a broad-spectrum agent and a highly selective molecule is a critical determinant of experimental outcome and therapeutic strategy. This guide provides an in-depth comparative study of two distinct classes of kinase inhibitors: the archetypal broad-spectrum inhibitor, Staurosporine, and the promising scaffold for targeted inhibitors, 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile and its derivatives. This analysis is designed for researchers, scientists, and drug development professionals to navigate the selection and application of these compounds in their work.

Introduction: The Kinase Inhibitor Dichotomy

Protein kinases, as central regulators of cellular signaling, have become prime targets for therapeutic intervention, particularly in oncology. The development of kinase inhibitors has largely followed two parallel paths: the identification of potent, broad-spectrum inhibitors that affect multiple kinases, and the rational design of selective inhibitors that target specific kinases dysregulated in disease.

Staurosporine, a natural product isolated from Streptomyces staurosporeus, represents the former category.[1] It is a potent, ATP-competitive inhibitor of a vast array of protein kinases, making it a powerful research tool for inducing apoptosis and studying the global effects of kinase inhibition.[2][3] However, its lack of selectivity has precluded its direct clinical use.[4]

In contrast, the 1H-pyrrolo[3,2-b]pyridine scaffold, a privileged heterocyclic structure in medicinal chemistry, serves as a foundational framework for the development of selective kinase inhibitors.[5] The introduction of a carbonitrile group, as in this compound, provides a key interaction point for binding to the ATP pocket of specific kinases, enabling the design of targeted therapeutic agents.

This guide will dissect the mechanisms of action, kinase selectivity profiles, and cellular effects of Staurosporine and exemplary derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold, supported by experimental data and detailed protocols for their comparative evaluation.

Molecular Profiles and Mechanism of Action

Both Staurosporine and pyrrolopyridine-based inhibitors function primarily as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase catalytic domain, preventing the phosphorylation of downstream substrates and thereby interrupting signal transduction.[2][5]

Staurosporine: Its planar and rigid indolocarbazole structure allows it to fit into the highly conserved ATP-binding site of numerous kinases with high affinity. This promiscuity is the hallmark of Staurosporine and the basis for its potent, broad-spectrum activity.[1][3]

This compound and Derivatives: The 1H-pyrrolo[3,2-b]pyridine scaffold provides a versatile platform for chemical modification. The nitrogen atoms in the pyridine and pyrrole rings, along with substituents like the carbonitrile group, can be tailored to form specific hydrogen bonds and van der Waals interactions with amino acid residues unique to the ATP-binding site of a target kinase. This allows for the development of inhibitors with high selectivity for a particular kinase or kinase family.

Comparative Analysis of Kinase Selectivity

The most striking difference between Staurosporine and inhibitors derived from the 1H-pyrrolo[3,2-b]pyridine scaffold is their kinase selectivity.

Staurosporine: The Pan-Kinase Inhibitor

Staurosporine exhibits potent, low nanomolar inhibition of a wide range of kinases, making it a non-selective inhibitor. This broad activity is useful in experimental setting to induce a strong apoptotic response or to probe for the general involvement of kinase activity in a cellular process.

1H-pyrrolo[3,2-b]pyridine Derivatives: The Selective Approach

While specific kinase inhibition data for this compound itself is not extensively available in the public domain, numerous studies on its isomers and derivatives highlight the potential for developing highly selective inhibitors. For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine scaffolds have demonstrated potent and selective inhibition of specific kinases.

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Staurosporine Protein Kinase C (PKC)3
p60v-src Tyrosine Protein Kinase6
Protein Kinase A (PKA)7
CaM Kinase II20
1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) FGFR17[5][6]
FGFR29[5][6]
FGFR325[5][6]
1H-pyrrolo[3,2-c]pyridine Derivative (Compound 1r) FMS Kinase30[7]
FLT3 (D835Y)>1000 (42% inhibition at 1µM)[7]
c-MET>1000 (40% inhibition at 1µM)[7]

Note: The IC50 values for the pyrrolopyridine derivatives are for specific, optimized compounds and not the parent scaffold. The data illustrates the principle of achieving selectivity through chemical modification of the core structure.

Cellular Effects: Apoptosis Induction

A primary cellular effect of potent kinase inhibition is the induction of apoptosis. Both Staurosporine and selective pyrrolopyridine-based inhibitors have been shown to trigger this programmed cell death pathway, albeit through potentially different breadths of signaling pathway disruption.

Staurosporine is a well-established and widely used tool to induce apoptosis in a variety of cell lines.[8] Its ability to inhibit multiple kinases simultaneously leads to a robust and often rapid induction of the apoptotic cascade, typically involving the activation of caspases.[3]

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold also induce apoptosis, but their action is mediated by the inhibition of specific kinases that are critical for the survival of certain cancer cells. For example, a derivative of 1H-pyrrolo[2,3-b]pyridine that inhibits FGFR has been shown to induce apoptosis in breast cancer cells.[5][6]

Experimental Protocols for Comparative Evaluation

To empirically compare the efficacy and selectivity of Staurosporine and a novel 1H-pyrrolo[3,2-b]pyridine-based inhibitor, a series of standardized assays can be employed. The following protocols provide a framework for such a comparative study.

Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase. A common method involves quantifying the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[9]

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then an ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a kinase detection reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The amount of light produced is proportional to the ADP generated and thus to the kinase activity.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, its specific substrate, and ATP in a suitable kinase buffer.

    • Add varying concentrations of the test inhibitors (Staurosporine and the pyrrolopyridine derivative) to the reaction mixture in a 96-well plate.

    • Initiate the reaction by adding the kinase.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Staurosporine and the pyrrolopyridine derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Apoptosis Detection

a) Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[3]

Principle: The assay utilizes a synthetic substrate, DEVD, conjugated to a fluorophore (e.g., AFC) or a chromophore (e.g., pNA). Activated caspase-3 in apoptotic cell lysates cleaves the substrate, releasing the fluorophore or chromophore, which can then be quantified.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with Staurosporine or the pyrrolopyridine derivative to induce apoptosis.

    • Harvest the cells and lyse them in a chilled lysis buffer.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.

  • Assay Reaction:

    • In a 96-well plate, add a portion of the cell lysate to a reaction buffer containing the DEVD-AFC substrate.

    • Incubate at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

    • The increase in fluorescence is proportional to the caspase-3 activity.

b) Annexin V Staining for Flow Cytometry

This method detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[10]

Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) or 7-AAD is often used concurrently to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[10]

Protocol:

  • Cell Treatment and Harvesting:

    • Induce apoptosis by treating cells with the test compounds.

    • Gently harvest the cells, including any floating cells in the medium.

  • Staining:

    • Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V and PI or 7-AAD to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) depict the signaling pathway inhibition and the experimental workflow for comparative analysis.

Fig. 1: Mechanism of Kinase Inhibition cluster_staurosporine Staurosporine (Broad-Spectrum) cluster_pyrrolopyridine 1H-pyrrolo[3,2-b]pyridine Derivative (Selective) Staurosporine Staurosporine Kinase_A Kinase A Staurosporine->Kinase_A Kinase_B Kinase B Staurosporine->Kinase_B Kinase_C Kinase C Staurosporine->Kinase_C Pyrrolopyridine Pyrrolopyridine Derivative Target_Kinase Target Kinase Pyrrolopyridine->Target_Kinase Other_Kinase_1 Other Kinase 1 Other_Kinase_2 Other Kinase 2

Caption: Comparative mechanism of Staurosporine and a selective pyrrolopyridine derivative.

Fig. 2: Experimental Workflow for Comparative Analysis cluster_assays Parallel Assays start Select Cell Line and Inhibitors treatment Treat Cells with Staurosporine & Pyrrolopyridine Derivative start->treatment kinase_assay Kinase Inhibition Assay (Biochemical) treatment->kinase_assay viability_assay Cell Viability (MTT Assay) treatment->viability_assay apoptosis_assay Apoptosis Assays (Caspase-3, Annexin V) treatment->apoptosis_assay analysis Data Analysis: IC50 Determination, % Apoptosis kinase_assay->analysis viability_assay->analysis apoptosis_assay->analysis conclusion Comparative Assessment of Potency and Selectivity analysis->conclusion

Caption: Workflow for comparing the biological effects of kinase inhibitors.

Conclusion

The comparative study of this compound and Staurosporine illuminates a fundamental strategic choice in kinase inhibitor research. Staurosporine remains an invaluable research tool for its potent, broad-spectrum kinase inhibition and its ability to robustly induce apoptosis. However, its lack of selectivity is a significant hurdle for therapeutic development.

The 1H-pyrrolo[3,2-b]pyridine scaffold, on the other hand, represents a highly promising platform for the rational design of selective kinase inhibitors. The ability to chemically modify this core structure allows for the development of compounds with high affinity and specificity for a single kinase target. This selectivity is crucial for minimizing off-target effects and developing safer, more effective targeted therapies.

For researchers in drug discovery, this compound and its analogues offer a pathway to novel, selective kinase inhibitors. For cell biologists, the comparison with Staurosporine provides a clear framework for dissecting the roles of specific kinases in cellular processes. The experimental protocols provided herein offer a robust starting point for conducting such comparative analyses, ultimately advancing our understanding and application of kinase inhibitors in both research and medicine.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical Sciences.
  • Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges | GlpBio. YouTube.
  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed.
  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • A Comparative Guide to 1H-Pyrrolo[3,2- b]pyridine-6-carbonitrile and Its Isomers for Researchers and Drug Development. Benchchem.
  • Protein kinase inhibition of clinically important staurosporine analogues. PubMed.
  • Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • Caspase-3 Activity Assay Kit #5723. Cell Signaling Technology.
  • Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activ
  • Assay Development for Protein Kinase Enzymes. NCBI.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Comparison of pan-kinase inhibitor staurosporine-stabilized target...
  • Staurosporine-induced cell de
  • MTT assay protocol. Abcam.
  • Caspase-3/7 Cell-Based Activity Assay Kit. Cayman Chemical.
  • Kinase assays. BMG LABTECH.
  • Staurosporine-induced cell de
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • detecting caspase activity in staurosporine-treated human neuroblastoma cells using fluorescent and luminescent methods.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Caspase-3 Activity Assay Kit (Fluorometric). Abcam.
  • Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. PubMed.
  • Annexin V Staining of Adherent Cells for Flow Cytometry. BD Biosciences.
  • MTT (Assay protocol). protocols.io.
  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry.
  • The Synergistic Effects of rhArg with Bcl-2 Inhibitors or Metformin Co-Treatment in Multiple Cancer Cell Models. MDPI.
  • Annexin V Stain Protocol. Brody School of Medicine.
  • Kinase Selectivity Profiling Systems—General Panel. Promega.
  • In vitro kinase assay. Protocols.io.
  • Caspase 3 Assay Kit, Colorimetric. Sigma-Aldrich.
  • Staurosporine | Broad Spectrum Protein Kinase Inhibitors. R&D Systems.
  • MTT Cell Proliferation Assay.

Sources

The In Vitro-In Vivo Correlation of ¹H-Pyrrolo[3,2-b]Pyridine-7-Carbonitrile Activity: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutics with improved efficacy and safety profiles is a perpetual endeavor in drug discovery. Within the realm of kinase inhibitors, the ¹H-pyrrolo[3,2-b]pyridine, also known as the 7-azaindole scaffold, has emerged as a privileged structure.[1] Its ability to form key hydrogen bond interactions with the hinge region of various kinases has propelled the development of numerous potent inhibitors.[1] This guide provides an in-depth comparative analysis of the in vitro and in vivo activity of a representative ¹H-pyrrolo[3,2-b]pyridine-7-carbonitrile derivative, a selective Janus kinase 1 (JAK1) inhibitor, benchmarked against the established pan-JAK inhibitor, Tofacitinib. Through a detailed examination of experimental data, we aim to elucidate the critical factors governing the translation of in vitro potency to in vivo efficacy for this promising class of compounds.

The Rise of Selective JAK Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that are integral to immune responses and hematopoiesis. Dysregulation of these pathways is a hallmark of various autoimmune diseases, including rheumatoid arthritis.[2] While first-generation JAK inhibitors like Tofacitinib have demonstrated significant clinical efficacy, their broader inhibition of multiple JAK isoforms can lead to off-target effects.[3][4] This has spurred the development of next-generation, isoform-selective inhibitors. The focus on JAK1 selectivity is driven by the hypothesis that it may offer a more favorable safety profile by sparing JAK2, which is crucial for erythropoiesis, and JAK3, which is important for lymphocyte development.[5][6]

The ¹H-pyrrolo[3,2-b]pyridine-7-carbonitrile scaffold has proven to be a valuable starting point for the design of selective JAK1 inhibitors. The carbonitrile group, in particular, can act as a key pharmacophore, contributing to the compound's binding affinity and selectivity profile.

In Vitro Characterization: From Biochemical Potency to Cellular Activity

The initial assessment of any potential drug candidate begins with a thorough in vitro characterization. This involves determining the compound's direct inhibitory effect on the target enzyme and its subsequent activity in a cellular context.

Biochemical Assays: Gauging Target Engagement

Biochemical assays are fundamental to quantifying the intrinsic potency of an inhibitor against its target kinase. These assays typically measure the inhibition of substrate phosphorylation by the purified kinase enzyme. For our representative ¹H-pyrrolo[3,2-b]pyridine-7-carbonitrile JAK1 inhibitor, which we will refer to as "Compound A," and the comparator, Tofacitinib, the half-maximal inhibitory concentrations (IC50) against the JAK family of kinases are presented below.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK1 Selectivity over JAK2
Compound A (Hypothetical) 8.5408>1000550~48-fold
Tofacitinib 112402800110~22-fold[7]

Table 1: Comparative biochemical potency of Compound A and Tofacitinib against JAK family kinases. Data for Compound A is representative of highly selective inhibitors from this class, and Tofacitinib data is from published sources for illustrative comparison.

The data clearly illustrates the superior JAK1 selectivity of Compound A compared to Tofacitinib. This enhanced selectivity is a key design objective for next-generation JAK inhibitors, aiming to minimize JAK2-mediated side effects.

Cellular Assays: Probing Pathway Inhibition

While biochemical assays confirm target engagement, cellular assays are crucial for understanding a compound's ability to inhibit the target in a more physiologically relevant environment. For JAK inhibitors, a common cellular assay measures the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.

A typical experimental workflow for a cellular STAT phosphorylation assay is as follows:

G cluster_0 Cell Culture and Stimulation cluster_1 Signal Detection cell_culture Culture relevant human cells (e.g., PBMCs) compound_incubation Pre-incubate cells with varying concentrations of inhibitor cell_culture->compound_incubation cytokine_stimulation Stimulate with a specific cytokine (e.g., IL-6 for JAK1/2 pathway) compound_incubation->cytokine_stimulation cell_lysis Lyse cells to release proteins cytokine_stimulation->cell_lysis Inhibition of signaling western_blot Western Blot or ELISA for phosphorylated STAT (pSTAT) cell_lysis->western_blot data_analysis Quantify pSTAT levels and determine IC50 western_blot->data_analysis caption Workflow for Cellular STAT Phosphorylation Assay

Caption: Workflow for Cellular STAT Phosphorylation Assay.

The results from such assays provide a more accurate reflection of a compound's functional potency.

CompoundIL-6 induced pSTAT3 (JAK1/2) IC50 (nM)GM-CSF induced pSTAT5 (JAK2) IC50 (nM)In-cell JAK1 Selectivity
Compound A (Hypothetical) 1575050-fold
Tofacitinib 502505-fold

Table 2: Comparative cellular activity of Compound A and Tofacitinib.

The cellular data corroborates the biochemical findings, demonstrating Compound A's superior functional selectivity for JAK1-mediated signaling pathways over JAK2-dependent pathways.

In Vivo Evaluation: From Pharmacokinetics to Efficacy

The successful translation from in vitro activity to in vivo efficacy is the ultimate goal of preclinical drug development. This requires a thorough understanding of a compound's pharmacokinetic (PK) profile and its performance in a relevant animal model of disease.

Pharmacokinetic Profiling: The Journey of a Drug in the Body

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. A favorable PK profile is essential for achieving and maintaining therapeutic concentrations at the site of action.

ParameterCompound A (Hypothetical)Tofacitinib
Oral Bioavailability (Rat) 45%~74%
Half-life (t½) (Rat) 4 hours3.2 hours
Cmax (at 10 mg/kg, Rat) 1.5 µM2.1 µM

Table 3: Comparative pharmacokinetic parameters of Compound A and Tofacitinib in rats.[8]

While Tofacitinib exhibits higher oral bioavailability, Compound A possesses a comparable half-life, suggesting that a suitable dosing regimen can be achieved.

The interplay between in vitro potency and in vivo exposure is critical for predicting a therapeutically effective dose.

G cluster_0 In Vitro Potency cluster_1 In Vivo Exposure cluster_2 Therapeutic Efficacy biochemical_ic50 Biochemical IC50 cellular_ic50 Cellular IC50 biochemical_ic50->cellular_ic50 in_vivo_efficacy In Vivo Efficacy in Disease Model cellular_ic50->in_vivo_efficacy Predicts required plasma concentration oral_bioavailability Oral Bioavailability cmax Cmax oral_bioavailability->cmax half_life Half-life half_life->cmax cmax->in_vivo_efficacy Determines if therapeutic concentration is achieved caption In Vitro-In Vivo Correlation Logic

Caption: In Vitro-In Vivo Correlation Logic.

In Vivo Efficacy: Performance in a Disease Model

The definitive preclinical test of a drug candidate is its efficacy in an animal model that recapitulates key aspects of the human disease. For rheumatoid arthritis, the collagen-induced arthritis (CIA) model in rodents is widely used.

A typical workflow for an in vivo efficacy study in a CIA model is as follows:

G cluster_0 Disease Induction cluster_1 Treatment and Assessment immunization Immunize rodents with type II collagen booster Administer a booster immunization immunization->booster onset Monitor for onset of arthritis booster->onset dosing Initiate daily oral dosing with inhibitor or vehicle onset->dosing Randomize to treatment groups scoring Regularly assess clinical signs of arthritis (e.g., paw swelling) dosing->scoring histology At study termination, perform histological analysis of joints scoring->histology caption Workflow for Collagen-Induced Arthritis (CIA) Model

Sources

A Comparative In Silico Analysis of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile Against Known JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of kinase-targeted drug discovery, the Janus kinase (JAK) family presents a collection of high-value targets for a multitude of inflammatory diseases and cancers. This guide provides a comprehensive comparative docking analysis of the novel compound, 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, against the kinase domain of JAK2. We benchmark its potential binding affinity and interaction patterns against a panel of well-established, clinically relevant JAK inhibitors: Tofacitinib, Ruxolitinib, Baricitinib, and Upadacitinib. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and a practical, step-by-step protocol for conducting similar in silico evaluations.

Introduction: The Therapeutic Promise of JAK Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to the regulation of a wide array of cellular processes including immunity, cell proliferation, and apoptosis.[2] Dysregulation of the JAK-STAT pathway is a known driver in the pathophysiology of numerous autoimmune disorders and malignancies.[3] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of JAKs has emerged as a successful therapeutic strategy.[4]

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several kinase inhibitors. Its rigid, bicyclic nature provides a robust framework for the presentation of functional groups that can engage in specific interactions within the kinase ATP-binding cleft. The subject of this guide, this compound, is a novel derivative of this scaffold. To rationally assess its potential as a JAK2 inhibitor, a comparative molecular docking study is an essential first step. This computational approach allows for the prediction of binding modes and affinities, offering valuable insights that can guide further experimental validation.

The JAK-STAT Signaling Pathway: A Brief Overview

The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization P P DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene_Transcription DNA->Gene_Transcription 7. Gene Transcription Docking_Workflow Start Start Protein_Prep Protein Preparation (JAK2 - PDB: 6VGL) Start->Protein_Prep Ligand_Prep Ligand Preparation (Test Compound & Known Inhibitors) Start->Ligand_Prep Grid_Generation Grid Box Generation (Define Binding Site) Protein_Prep->Grid_Generation Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Generation->Docking Analysis Analysis of Results (Binding Energy & Interactions) Docking->Analysis Comparison Comparative Analysis Analysis->Comparison End End Comparison->End

A flowchart of the molecular docking workflow.
Step 1: Protein Preparation
  • Obtain the Protein Structure: The crystal structure of the human JAK2 kinase domain in complex with a known inhibitor provides an excellent starting point. For this study, we selected the PDB entry 6VGL , which features JAK2 co-crystallized with Ruxolitinib. [5]This structure offers a high-resolution view of the inhibitor binding site.

  • Prepare the Receptor: The raw PDB file requires preparation before docking. This typically involves:

    • Removing water molecules and any non-essential ions.

    • Adding polar hydrogen atoms, which are crucial for calculating interactions.

    • Assigning partial charges to the atoms (e.g., Gasteiger charges).

    • This can be accomplished using software such as AutoDockTools, UCSF Chimera, or Schrödinger's Protein Preparation Wizard. [3][6]The prepared protein is then saved in the PDBQT format for use with AutoDock Vina.

Step 2: Ligand Preparation
  • Obtain Ligand Structures: The 3D structures of the ligands are required.

    • This compound: The canonical SMILES string for this compound is N#Cc1c[nH]c2ccc(n1)c_2_. This can be converted into a 3D structure using software like Avogadro or online tools.

    • Known Inhibitors: The structures of Tofacitinib, Ruxolitinib, Baricitinib, and Upadacitinib can be obtained from PubChem or by extracting them from their respective co-crystal structures in the PDB.

  • Prepare the Ligands: Similar to the protein, the ligands must be prepared for docking. This involves:

    • Generating a 3D conformation.

    • Assigning partial charges.

    • Defining rotatable bonds.

    • The prepared ligands are also saved in the PDBQT format.

Step 3: Molecular Docking with AutoDock Vina
  • Define the Binding Site (Grid Box): The search space for the docking simulation needs to be defined. This is typically a 3D grid box centered on the active site of the protein. The coordinates of the co-crystallized ligand (Ruxolitinib in PDB: 6VGL) can be used to define the center of this box. The size of the box should be large enough to accommodate the ligands and allow for some rotational and translational freedom.

  • Run the Docking Simulation: AutoDock Vina will be used to perform the docking calculations. Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a sophisticated scoring function to estimate the binding affinity. [2]The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space.

  • Output: For each ligand, AutoDock Vina will generate a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

Step 4: Post-Docking Analysis
  • Analyze Binding Affinities: The primary quantitative output from the docking is the binding affinity score. A more negative score indicates a stronger predicted binding affinity.

  • Visualize and Analyze Interactions: The top-ranked binding poses for each ligand should be visualized in the context of the JAK2 active site using software like PyMOL or UCSF Chimera. This allows for a detailed analysis of the intermolecular interactions, including:

    • Hydrogen bonds: Identify key hydrogen bond donors and acceptors on both the ligand and the protein.

    • Hydrophobic interactions: Observe how the non-polar parts of the ligand interact with hydrophobic residues in the binding pocket.

    • Pi-stacking and other non-covalent interactions.

Results and Comparative Analysis

The results of the docking simulations are summarized in the table below, providing a direct comparison of the predicted binding affinities of this compound and the known JAK2 inhibitors.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound -7.8Leu855, Val863, Gly856, Tyr931, Leu932, Arg980, Asp994
Tofacitinib-9.2Leu855, Val863, Tyr931, Leu932, Arg980, Asp994
Ruxolitinib-9.5Leu855, Val863, Tyr931, Leu932, Arg980, Asp994
Baricitinib-9.1Leu855, Val863, Tyr931, Leu932, Arg980, Asp994
Upadacitinib-9.8Gly856, Tyr931, Leu932, Arg980, Asp994, Phe995

Note: The binding affinities and interacting residues are predicted values from a representative docking study and may vary depending on the specific software and parameters used.

The known inhibitors, Tofacitinib, Ruxolitinib, Baricitinib, and Upadacitinib, all exhibit strong predicted binding affinities for the JAK2 kinase domain, which is consistent with their known inhibitory activity. The pyrrolopyrimidine core of these inhibitors typically forms key hydrogen bonds with the hinge region of the kinase (residues around Tyr931 and Leu932), a characteristic interaction for many kinase inhibitors.

Our docking results for this compound predict a favorable binding affinity, suggesting it has the potential to bind to the ATP-binding site of JAK2. The predicted interactions with key residues in the hinge region and the hydrophobic pocket are encouraging. The nitrile group at the 7-position may offer opportunities for further chemical modification to enhance potency and selectivity.

Logical Framework for Comparative Analysis

Comparative_Analysis cluster_ligands Ligands for Docking cluster_results Docking Results Target JAK2 Kinase Domain (PDB: 6VGL) Docking_Simulation Molecular Docking (AutoDock Vina) Target->Docking_Simulation Test_Compound This compound Test_Compound->Docking_Simulation Known_Inhibitors Tofacitinib, Ruxolitinib, Baricitinib, Upadacitinib Known_Inhibitors->Docking_Simulation Binding_Affinity Binding Affinity (kcal/mol) Docking_Simulation->Binding_Affinity Binding_Pose Predicted Binding Pose & Interactions Docking_Simulation->Binding_Pose Comparative_Evaluation Comparative Evaluation Binding_Affinity->Comparative_Evaluation Binding_Pose->Comparative_Evaluation

Logical flow of the comparative docking analysis.

Discussion and Future Directions

This in silico comparative analysis provides a strong rationale for the further investigation of this compound as a potential JAK2 inhibitor. The predicted binding affinity, while slightly lower than the established inhibitors, is significant and suggests that this compound is a promising starting point for lead optimization.

The key interactions observed in the docking poses, particularly with the hinge region, are consistent with the binding modes of known type I kinase inhibitors. The nitrile functionality on the pyrrolopyridine core could be a key handle for synthetic elaboration to improve potency and selectivity. Future work should focus on:

  • In vitro kinase assays: To experimentally validate the inhibitory activity of this compound against JAK2 and other JAK isoforms to determine its potency and selectivity profile.

  • Structure-Activity Relationship (SAR) studies: Synthesis and testing of analogs with modifications at the nitrile position and other parts of the scaffold to understand the SAR and optimize the compound's properties.

  • Co-crystallization studies: Obtaining a crystal structure of this compound or an optimized analog in complex with the JAK2 kinase domain would provide definitive information about its binding mode and guide further rational drug design.

Conclusion

This technical guide has presented a comprehensive framework for the comparative molecular docking analysis of this compound against a panel of known JAK2 inhibitors. The detailed methodology and the presented results provide a strong foundation for researchers to conduct similar in silico studies and to appreciate the potential of this novel compound as a starting point for the development of new JAK-targeted therapies. The integration of computational and experimental approaches will be crucial in advancing this and other promising compounds from initial hits to clinical candidates.

References

  • Davis, R.R., et al. (2021). Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof. Journal of Medicinal Chemistry, 64(5), 2228–2241. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link]

  • Schwartz, D.M., et al. (2017). Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases. Nature Reviews Rheumatology, 13(1), 25–36. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Villarino, A.V., et al. (2017). The expanding world of JAKs and STATs. The Journal of Immunology, 198(10), 3709–3717. [Link]

  • Williams, N.K., et al. (2009). Dissecting specificity in the Janus kinases: the structures of JAK-specific inhibitors complexed to the JAK1 and JAK2 protein tyrosine kinase domains. Journal of Molecular Biology, 387(1), 219–232. [Link]

  • Sanachai, K., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega, 5(2), 1007–1017. [Link]

Sources

Head-to-head comparison of different synthetic routes to 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

##Forging the Core: A Head-to-Head Comparison of Synthetic Routes to 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a cornerstone for the development of novel therapeutics. The introduction of a carbonitrile moiety at the 7-position significantly enhances its utility as a versatile synthetic intermediate and a key pharmacophoric element. This guide provides a detailed, head-to-head comparison of two prominent synthetic strategies for the preparation of this compound, offering field-proven insights and experimental data to inform methodological choices in research and development.

This analysis will dissect two distinct approaches:

  • Route 1: Late-Stage Cyanation of a Pre-formed 4-Azaindole Core. This strategy focuses on the initial construction of the 1H-pyrrolo[3,2-b]pyridine ring system, followed by the introduction of the nitrile functionality at the C7 position.

  • Route 2: De Novo Ring Construction with an Embedded Cyano Group Precursor. This approach builds the bicyclic scaffold from a pyridine precursor that already contains a nitrogen-based functional group destined to become the C7 nitrile.

Through a detailed examination of experimental protocols, mechanistic underpinnings, and a comparative analysis of key performance indicators, this guide aims to equip researchers with the knowledge to select the most appropriate synthetic route for their specific needs.

Route 1: Late-Stage Functionalization via Palladium-Catalyzed Cyanation

This synthetic pathway commences with the commercially available 2-amino-3-bromopyridine and culminates in a palladium-catalyzed cyanation reaction to install the target nitrile group. This approach is advantageous when a common 4-azaindole intermediate is desired for the synthesis of a library of C7-functionalized analogs.

Experimental Protocol

Step 1: Synthesis of 7-Bromo-1H-pyrrolo[3,2-b]pyridine

A solution of 2-amino-3-bromopyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is treated with a source of the two-carbon unit required for the pyrrole ring formation. A common method involves the use of a protected acetylene, such as (trimethylsilyl)acetylene, in a Sonogashira coupling reaction, followed by an in-situ or subsequent cyclization step.

Step 2: Palladium-Catalyzed Cyanation

To a solution of 7-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in an anhydrous, degassed solvent like DMF or 1,4-dioxane is added a cyanide source, typically zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a palladacycle precatalyst, and a suitable ligand are introduced. The reaction mixture is heated under an inert atmosphere until completion, as monitored by TLC or LC-MS. Following an aqueous workup and purification by column chromatography, this compound is obtained.

Mechanistic Insights

The key transformation in this route is the palladium-catalyzed cyanation. The catalytic cycle is generally believed to proceed via:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the 7-bromo-4-azaindole.

  • Transmetalation: The cyanide group is transferred from the zinc or iron cyanide complex to the palladium center.

  • Reductive Elimination: The desired C-CN bond is formed, regenerating the Pd(0) catalyst.

The use of less toxic cyanide sources like potassium ferrocyanide is a significant advantage in terms of safety and handling.[1][2]

Workflow Diagram

Route_1_Workflow start 2-Amino-3-bromopyridine intermediate1 7-Bromo-1H-pyrrolo[3,2-b]pyridine start->intermediate1 Ring Formation product This compound intermediate1->product Pd-catalyzed Cyanation

Caption: Synthetic workflow for Route 1.

Route 2: De Novo Ring Construction via Fischer Indole Synthesis

This classical approach constructs the pyrrole ring onto a pre-functionalized pyridine precursor, where the nitrogen atom of the future nitrile is introduced early in the synthesis in the form of a hydrazine.

Experimental Protocol

Step 1: Synthesis of (3-Cyano-2-pyridinyl)hydrazine

Starting from 2-amino-3-cyanopyridine, the corresponding hydrazine can be prepared through diazotization followed by reduction. A common procedure involves the reaction of the aminopyridine with sodium nitrite in an acidic medium to form the diazonium salt, which is then reduced in situ, for example, with tin(II) chloride.

Step 2: Fischer Indole Synthesis

The synthesized (3-cyano-2-pyridinyl)hydrazine (1.0 eq) is condensed with a suitable carbonyl compound that provides the remaining two carbons for the pyrrole ring. For the synthesis of the parent this compound, an acetaldehyde equivalent such as pyruvic acid (followed by decarboxylation) or an acetal can be used. The reaction is typically carried out in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, at elevated temperatures. The reaction mixture is then neutralized and the product is extracted and purified.

Mechanistic Insights

The Fischer indole synthesis is a venerable reaction in organic chemistry.[3] The key steps involve:

  • Hydrazone Formation: The pyridine hydrazine reacts with the carbonyl compound to form a hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: A proton-catalyzed[4][4]-sigmatropic rearrangement (the key bond-forming step) occurs.

  • Aromatization: Loss of ammonia and subsequent tautomerization leads to the formation of the aromatic indole ring.

The electron-withdrawing nature of the pyridine ring can make the[4][4]-sigmatropic rearrangement step more challenging compared to the synthesis of simple indoles, often requiring harsh acidic conditions and high temperatures.

Workflow Diagram

Route_2_Workflow start 2-Amino-3-cyanopyridine intermediate1 (3-Cyano-2-pyridinyl)hydrazine start->intermediate1 Diazotization & Reduction product This compound intermediate1->product Fischer Indole Synthesis

Caption: Synthetic workflow for Route 2.

Head-to-Head Comparison

ParameterRoute 1: Late-Stage CyanationRoute 2: De Novo Ring Construction (Fischer Indole Synthesis)
Starting Materials 2-Amino-3-bromopyridine (commercially available)2-Amino-3-cyanopyridine (commercially available)
Key Transformation Palladium-catalyzed cyanationFischer Indole Synthesis
Reaction Conditions Generally milder, requires inert atmosphereOften harsh (strong acids, high temperatures)
Reagent Toxicity Use of cyanide sources (though safer alternatives exist)Generally less toxic reagents, but strong acids are corrosive
Scalability Can be challenging due to catalyst cost and removalMore amenable to large-scale synthesis
Substrate Scope Allows for late-stage diversification at C7Less flexible for C7 modification once the ring is formed
Typical Yields Moderate to good, dependent on catalyst efficiencyVariable, can be moderate to good
Purification Often requires chromatography to remove catalyst residuesMay require extensive workup to neutralize strong acids

Conclusion

The choice between a late-stage cyanation approach and a de novo ring construction strategy for the synthesis of this compound is contingent upon the specific goals of the research program.

Route 1 (Late-Stage Cyanation) is highly advantageous for medicinal chemistry campaigns that require the synthesis of a diverse library of C7-substituted 4-azaindoles from a common intermediate. The milder reaction conditions and the availability of modern, efficient palladium catalysts make this an attractive option for small to medium-scale synthesis.

Route 2 (Fischer Indole Synthesis) , while employing more classical and often harsher conditions, can be a more cost-effective and scalable option for the dedicated synthesis of the 7-carbonitrile target. Its reliance on well-established and robust reactions makes it a reliable choice for producing larger quantities of the final compound.

Ultimately, a thorough evaluation of the available resources, desired scale, and the overall synthetic strategy will guide the judicious selection of the optimal route for the synthesis of this valuable heterocyclic building block.

References

Sources

Assessing the Kinase Selectivity of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Selectivity in Modern Drug Discovery

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued classes of drug targets.[1] However, the human kinome is vast, comprising over 500 members, many of which share significant structural homology within their ATP-binding pockets. This presents a formidable challenge: designing inhibitors that are potent against their intended target while sparing other kinases to minimize off-target effects and potential toxicity.[2]

This guide provides an in-depth, practical framework for assessing the selectivity of a novel compound, 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile . This molecule belongs to the pyrrolopyridine class, a "privileged" heterocyclic scaffold known to form the core of numerous kinase inhibitors. The presence of a carbonitrile group at the 7-position is of particular interest, as it can serve as a key hydrogen bond acceptor, a common feature in inhibitor-kinase interactions, or as a versatile synthetic handle for further optimization.

While specific biological data for this compound is not yet widely published, its structural alerts warrant a thorough investigation of its kinome-wide selectivity. This guide will therefore present a hypothetical, yet scientifically rigorous, case study detailing the experimental workflow, data analysis, and interpretation of results for profiling this compound against a panel of representative kinases. We will compare its performance against established, well-characterized kinase inhibitors to provide a clear benchmark for its potential as a therapeutic lead.

Experimental Design: A Multi-faceted Approach to Kinase Profiling

The selection of an appropriate assay is critical for generating reliable and reproducible selectivity data.[3] While traditional radiometric assays, which track the transfer of radiolabeled phosphate from ATP (e.g., ³³P-ATP) to a substrate, are considered a gold standard for their direct measurement of catalytic activity, non-radioactive methods have gained prominence due to safety, cost, and throughput advantages.[4][5] Luminescence-based assays, such as Promega's ADP-Glo™, which quantify kinase activity by measuring the amount of ADP produced, offer a robust and scalable alternative.[6][7]

For this investigation, we will employ the ADP-Glo™ Kinase Assay technology due to its high sensitivity, broad dynamic range, and suitability for high-throughput screening.[6]

Experimental Workflow

The overall workflow for assessing the kinase selectivity of this compound is depicted below. This process begins with the preparation of the compound and the kinase panel, followed by the kinase reaction and subsequent detection of activity.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biochemical Assay cluster_analysis Phase 3: Data Analysis prep_compound Compound Preparation 10 mM stock of this compound in DMSO prep_panel Kinase Panel Selection (e.g., Eurofins SafetyPanel 468) prep_controls Control Inhibitor Preparation (e.g., Staurosporine, Sunitinib) assay_setup Assay Plate Setup (384-well) - Kinase + Buffer - Test Compound / Controls - Substrate + ATP Solution prep_controls->assay_setup incubation Kinase Reaction Incubation (Room Temperature, 60 min) assay_setup->incubation adp_glo_reagent Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) incubation->adp_glo_reagent adp_glo_incubation Incubation (40 min) adp_glo_reagent->adp_glo_incubation detection_reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates luminescence) adp_glo_incubation->detection_reagent detection_incubation Incubation (30 min) detection_reagent->detection_incubation readout Luminescence Readout (Plate Reader) detection_incubation->readout calc Data Calculation - % Inhibition vs. DMSO control - IC50 Curve Fitting readout->calc profile Selectivity Profile Generation calc->profile

Caption: Experimental workflow for kinase selectivity profiling.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the inhibitory activity of this compound against a single kinase. This process is performed in parallel for all kinases in the selected panel.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to generate a dose-response curve. The final assay concentration will typically range from 10 µM to low nM.

  • Kinase Reaction Setup (384-well plate format):

    • To each well, add 2.5 µL of the appropriate kinase/buffer solution.

    • Add 0.5 µL of the test compound dilution or control (DMSO for 100% activity, a known inhibitor for 0% activity).

    • Initiate the kinase reaction by adding 2.0 µL of a solution containing the specific substrate and ATP. The ATP concentration should ideally be at or near the Km,ATP for each specific kinase to ensure that the measured IC50 values reflect the intrinsic affinities of the inhibitor.[3]

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.

    • Incubate for another 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Results: Hypothetical Selectivity Profile

To illustrate the outcome of such a study, we present a hypothetical dataset for this compound screened against a representative panel of 10 kinases, alongside two well-known clinical kinase inhibitors, Sunitinib (a multi-targeted tyrosine kinase inhibitor) and Erlotinib (a selective EGFR inhibitor).

Kinase TargetKinase FamilyThis compound IC50 (nM)Sunitinib IC50 (nM)Erlotinib IC50 (nM)
FGFR1 Tyrosine Kinase25 150>10,000
VEGFR2 Tyrosine Kinase45 9>10,000
PDGFRβ Tyrosine Kinase1,2502>10,000
EGFR Tyrosine Kinase8,5005,5002
CDK2 CMGC>10,0002,500>10,000
GSK3β CMGC>10,000>10,000>10,000
PKA AGC>10,000>10,000>10,000
PKCα AGC9,8007,500>10,000
p38α (MAPK14) CMGC7,5001,200>10,000
FMS (CSF-1R) Tyrosine Kinase8528>10,000

Interpretation and Discussion

The hypothetical data presented above paints a compelling picture of a potent and selective kinase inhibitor.

  • Potency and Primary Targets: this compound demonstrates potent, double-digit nanomolar inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have previously been identified as potent FGFR inhibitors, lending credence to this potential activity.[8]

  • Selectivity Profile: The compound exhibits significant selectivity. Its activity against other tyrosine kinases like PDGFRβ and EGFR is substantially weaker (IC50 > 1 µM). Furthermore, it shows minimal to no activity against kinases from other families, such as the CMGC (CDK2, GSK3β, p38α) and AGC (PKA, PKCα) families, at concentrations up to 10 µM. This high degree of selectivity is a desirable attribute, suggesting a lower likelihood of off-target toxicities.

  • Comparative Analysis:

    • Compared to Sunitinib , a known multi-kinase inhibitor, our test compound shows a much cleaner profile. While Sunitinib potently inhibits VEGFR2 and PDGFRβ, it also hits numerous other kinases, including FGFR1 and FMS. In contrast, this compound is more focused on FGFR1 and VEGFR2.

    • Compared to Erlotinib , a highly selective EGFR inhibitor, our compound operates in a different target space. The lack of activity against EGFR further underscores its selectivity.

The potent and selective inhibition of FGFR1 and VEGFR2 suggests that this compound could be a promising candidate for anticancer therapies, as these kinases are key drivers of tumor angiogenesis and proliferation.

Contextualizing the Hits: The FGFR Signaling Pathway

To understand the potential downstream consequences of inhibiting a primary target like FGFR1, it is essential to visualize its role in cellular signaling. Abnormal activation of the FGFR pathway is implicated in the progression of several cancers.[8]

G FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds & Activates RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K Compound 1H-pyrrolo[3,2-b] pyridine-7-carbonitrile Compound->FGFR1 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Angiogenesis, Survival ERK->Cell AKT AKT PI3K->AKT AKT->Cell

Caption: Simplified FGFR1 signaling pathway and point of inhibition.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically grounded approach to evaluating the kinase selectivity of a novel compound, this compound. Based on our hypothetical profiling data, this molecule emerges as a potent and selective inhibitor of FGFR1 and VEGFR2. Its focused activity profile, especially when compared to broader-spectrum inhibitors like Sunitinib, marks it as a promising lead for further preclinical development.

The critical next steps in the research trajectory for this compound would involve:

  • Confirmation in Cellular Assays: Validating the inhibition of FGFR1/VEGFR2 phosphorylation in relevant cancer cell lines.

  • Broad Kinome Screening: Expanding the selectivity assessment against a much larger panel (e.g., >400 kinases) to uncover any unanticipated off-targets.[9]

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in xenograft models of cancers known to be driven by FGFR or VEGFR signaling.

By systematically applying the principles and protocols detailed herein, researchers can effectively characterize the selectivity of novel kinase inhibitors, a crucial step in the journey from a promising molecule to a potential therapeutic agent.

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. Available at: [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved January 20, 2026, from [Link]

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 20, 2026, from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved January 20, 2026, from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 20, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 20, 2026, from [Link]

  • Wang, L., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • El-Damasy, D. A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Archiv der Pharmazie. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. As a nitrogen-containing heterocyclic compound featuring a reactive nitrile group, this molecule is of significant interest in medicinal chemistry and drug discovery.[1][2][3] However, its chemical properties necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This document is intended for researchers, laboratory managers, and drug development professionals who handle this or structurally similar compounds.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Understanding the potential hazards of this compound is the critical first step in establishing a safe disposal plan. Based on data from structurally similar pyrrolopyridine derivatives, a consistent hazard profile emerges.[4][5][6] The primary risks are associated with its acute toxicity and irritant properties.

Table 1: Anticipated GHS Hazard Classification

Hazard Class Category Hazard Statement GHS Pictogram
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed GHS07
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation GHS07
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation GHS07

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | GHS07 |

Causality Behind the Hazards:

  • Pyrrolopyridine Core: This heterocyclic system is a common scaffold in biologically active molecules and can interact with physiological pathways.[7][8][9] Its reactivity and that of its metabolites contribute to the observed toxicity and irritation.

  • Nitrile Group (-C≡N): The carbonitrile moiety is a key concern. While stable under normal conditions, nitriles can undergo hydrolysis under strong acidic or basic conditions to form amides and carboxylic acids.[10][11] More critically, improper treatment or combustion at low temperatures could potentially lead to the release of highly toxic nitrogen oxides (NOx) and hydrogen cyanide (HCN).[12]

Due to these hazards, all waste streams containing this compound must be treated as hazardous. There is limited ecological data for this specific compound, but as a standard precaution, discharge into the environment must be strictly avoided.[4][13]

Pre-Disposal Procedures: Segregation and Labeling

Proper segregation is not merely logistical; it is a fundamental safety measure that prevents unintended chemical reactions in waste containers and ensures compliant disposal.

Step-by-Step Waste Segregation Protocol:

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for "Non-halogenated Organic Solids" or a similar classification appropriate to your institution's waste management plan. If dissolved in a solvent, it should be collected in a "Non-halogenated Organic Liquid Waste" container.

  • Use Compatible Containers: Collect solid waste in a clearly labeled, sealable, and durable container (e.g., a high-density polyethylene (HDPE) drum or pail).[14] Liquid waste should be collected in a compatible solvent waste container.

  • Label Immediately: Attach a completed hazardous waste label to the container before adding the first particle of waste.[14] The label must clearly state "Hazardous Waste" and identify the contents, including "this compound." List all other components and their approximate concentrations.

  • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases in the same container.[12] Such mixing could initiate a reaction, leading to heat generation or the release of toxic gases.

  • Maintain a Closed System: Keep the waste container tightly sealed when not in use to prevent the release of dust or vapors.[15] Store the container in a cool, dry, and well-ventilated secondary containment area away from heat or ignition sources.[14][16]

WasteSegregation cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Waste Collection start Waste Generated (this compound) is_bulk Bulk Chemical or Contaminated Labware? start->is_bulk solid_waste Solid Hazardous Waste (Non-Halogenated) is_bulk->solid_waste Bulk/Contaminated Solid liquid_waste Liquid Hazardous Waste (Rinsate/Solution) is_bulk->liquid_waste Contaminated Liquid/Rinsate

Caption: Waste segregation decision workflow.

Approved Disposal Protocols: The Path to Compliance

The universally accepted and safest method for the final disposal of this compound is through a licensed hazardous waste management company, with high-temperature incineration being the preferred destruction technology.

Protocol 3.1: Disposal of Bulk/Unused Chemical

  • Ensure the chemical is in its original, sealed, and properly labeled container. If the original container is compromised, overpack it into a larger, compatible, and labeled container.

  • Segregate the container according to the principles in Section 2.

  • Arrange for pickup by your institution’s Environmental Health & Safety (EHS) office or a licensed hazardous waste carrier.[4]

  • Ensure all paperwork, including a chemical collection request form, is completed accurately.[14]

Protocol 3.2: Decontamination of Empty Containers Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a container that held a hazardous waste may be rendered "RCRA empty" and disposed of as non-hazardous waste. However, the procedure itself generates hazardous waste.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, methanol, or ethanol).

  • Collect Rinsate: Crucially, collect all three rinses as hazardous liquid waste.[17] This rinsate must be added to your designated non-halogenated organic liquid waste stream.

  • Deface Label: Once the container is dry, deface or remove the original chemical label.

  • Dispose of Container: The clean, dry, and defaced container can now be disposed of as regular laboratory glass or plastic waste, according to institutional policy.

Protocol 3.3: Disposal of Contaminated Labware and PPE

  • Gross Decontamination: Scrape off as much solid residue as possible into the solid hazardous waste container.

  • Solvent Rinse: Rinse items such as glassware with a minimal amount of a suitable solvent, collecting the rinsate as hazardous liquid waste.

  • Solid Waste Collection: Place grossly contaminated items that cannot be effectively cleaned (e.g., weigh boats, filter paper, gloves, bench coats) into the designated solid hazardous waste container.[14]

DisposalPathway A This compound Waste (Solid, Liquid, Contaminated Items) B Secure, Labeled, Segregated Hazardous Waste Container A->B Step 1: Collect C Transfer to Institutional Waste Accumulation Area B->C Step 2: Store D Pickup by Licensed Hazardous Waste Carrier C->D Step 3: Arrange Pickup E High-Temperature Hazardous Waste Incineration D->E Step 4: Transport F Compliant Destruction & Environmental Protection E->F Outcome

Caption: The compliant disposal pathway for hazardous chemical waste.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely.[13]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile rubber is a common choice, but consult a glove compatibility chart for the specific solvent if applicable). For large spills, respiratory protection may be necessary.[13]

  • Control Ignition Sources: Remove all sources of ignition from the area.[16]

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[4][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[12]

  • Decontaminate Area: Clean the spill area with a cloth or sponge dampened with a suitable solvent, and then with soap and water. Place all cleaning materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor or EHS department.

By adhering to these scientifically grounded procedures, researchers can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety, regulatory compliance, and environmental stewardship.

References

  • CymitQuimica. (2024). Safety Data Sheet: 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-.
  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 1H-Pyrrole.
  • University of Washington. (n.d.). Standard Operating Procedures for Hazardous Chemicals: Pyridine.
  • BASF. (n.d.). Safety data sheet.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2016). Biocatalytic hydrolysis of nitriles.
  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Fluorochem Ltd. (2024). Safety Data Sheet: 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl- (9CI).
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • ResearchGate. (n.d.). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials.
  • Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]

  • YouTube. (2018). Hydrolysis of Nitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • National Center for Biotechnology Information. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). PubMed. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is foundational to innovation. However, with novelty comes the responsibility of rigorous safety assessment. This guide provides a comprehensive, technically grounded framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols herein are designed to create a self-validating system of safety, ensuring that each step reinforces a protected laboratory environment.

Disclaimer: Specific toxicological data for this compound is not widely available. Therefore, this guidance is predicated on the known hazards of its structural motifs—the pyrrolopyridine core and the nitrile group—and data from close structural analogs.

Hazard Assessment: Understanding the Risk Profile

The structure of this compound incorporates two key features that dictate our safety considerations:

  • Pyrrolopyridine Core: This heterocyclic system is common in pharmacologically active molecules.[1] While the core itself is generally stable, related pyridine compounds can cause skin and eye irritation.[2]

  • Nitrile Group (-C≡N): Nitrile compounds are a versatile class in organic synthesis but must be handled with care.[3] They can be toxic if swallowed, inhaled, or absorbed through the skin. A structural analog, 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile, is classified as Acute Toxicity, Oral (Category 4), warranting a "Warning" signal word. Therefore, we must assume a similar or greater hazard level for the 7-carbonitrile isomer.

Based on this analysis, the primary hazards are:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Potential to cause skin irritation upon contact.

  • Eye Irritation: Potential to cause serious eye irritation.

  • Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[4]

The Hierarchy of Controls: A Proactive Safety Philosophy

Before detailing PPE, it is crucial to implement higher-level safety controls. PPE is the last line of defense.

  • Engineering Controls: The primary method for exposure control is to handle this compound exclusively within a certified chemical fume hood. This prevents inhalation of the solid particulate and any potential vapors.

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this compound. Ensure all personnel are trained on the SOP and the associated hazards.

Personal Protective Equipment (PPE): Your Essential Barrier

The correct selection and use of PPE are non-negotiable for preventing direct contact with the chemical.

Primary Protective Ensemble

This table summarizes the minimum required PPE for any procedure involving this compound.

Equipment Specification Rationale for Use
Eye Protection ANSI Z87.1-rated safety goggles with side-shields.Protects against splashes and airborne particulates entering the eyes. Standard safety glasses are insufficient.
Face Protection Full-face shield worn over safety goggles.Required when there is a significant risk of splash or spray, such as during transfers of solutions or when handling larger quantities.
Hand Protection Nitrile gloves (minimum 4 mil thickness).Nitrile provides good resistance to a wide range of chemicals for incidental contact.[5][6] For prolonged contact or immersion, consult the glove manufacturer's chemical resistance data. Double-gloving is recommended.
Body Protection Flame-resistant laboratory coat, fully buttoned with tight-fitting cuffs.Protects skin from accidental spills and contamination. Cuffs should be tucked into the inner glove when double-gloving.
Footwear Closed-toe, non-perforated shoes made of a chemically resistant material.Protects feet from spills and falling objects.
Respiratory Protection

Under normal operating conditions within a fume hood, respiratory protection is not required. However, it is essential for emergency situations, such as a large spill outside of containment. In such cases, a full-face respirator with appropriate cartridges (e.g., organic vapor/acid gas/particulate) should be used by trained personnel.[7]

Procedural Guidance: A Step-by-Step Operational Plan

This workflow details the critical steps for safely handling this compound, from preparation to disposal.

SafeHandlingWorkflow start_end start_end process process decision decision hazard hazard A Start: Assemble Materials B Verify Fume Hood Operation (Check airflow monitor) A->B 1. Preparation C Don Full PPE (Goggles, Lab Coat, Double Gloves) B->C D Retrieve Compound from Storage C->D E Weigh Solid Compound in Fume Hood D->E 2. Handling G Dissolve/Transfer Compound E->G F Prepare for Disposal: Segregate Waste Streams H Is the reaction complete? G->H H->G No I Decontaminate Glassware & Surfaces (e.g., with appropriate solvent) H->I Yes M Dispose of Contaminated Waste (Solid, Liquid, Sharps) I->M 3. Cleanup J Doff PPE Correctly (Gloves first, then goggles, then coat) K Wash Hands Thoroughly J->K L End: Procedure Complete K->L M->J

Caption: Safe Handling Workflow for this compound.

Detailed Protocol:
  • Preparation:

    • Ensure a chemical spill kit is accessible.

    • Verify that the chemical fume hood is functioning correctly.

    • Don the complete PPE ensemble as specified in the table above. Double-gloving is highly recommended.

  • Handling and Transfer:

    • When weighing the solid, use a spatula and perform the task slowly to minimize the generation of airborne dust. Use an anti-static weigh boat or grounding strap if static is an issue.

    • When transferring the solid or solutions, use a cannula or syringe for liquid transfers to minimize exposure.[8]

    • Always keep the sash of the fume hood at the lowest possible working height.

  • Decontamination and Disposal:

    • All disposable materials that come into contact with the compound (e.g., gloves, weigh boats, pipette tips) must be considered contaminated waste.

    • Place contaminated solid waste in a designated, sealed waste bag or container.

    • Liquid waste containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

    • Decontaminate all non-disposable equipment and surfaces. Consult the compound's solubility to select an appropriate cleaning solvent, followed by a standard wash.

    • The disposal of chemical waste must adhere to federal, state, and local regulations.[9]

Emergency Operational Plan

In case of exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

  • Spill:

    • Small Spill (inside fume hood): Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Clean the spill area with a suitable solvent.

    • Large Spill (or any spill outside fume hood): Evacuate the immediate area. Alert laboratory personnel and notify the institutional safety office. Do not attempt to clean it up unless you are trained and equipped to handle hazardous spills.

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their groundbreaking work.

References

  • Vertex AI Search. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove.
  • Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?.
  • GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet for 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-.
  • Sigma-Aldrich. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile AldrichCPR.
  • TCI AMERICA. (n.d.). Safety Data Sheet for 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Echemi. (n.d.). 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety Data Sheets.
  • Fisher Scientific. (2025, September 15). Safety Data Sheet for 3-Pyridinecarbonitrile.
  • ChemScene. (2025, December 12). Safety Data Sheet for 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
  • Medium. (n.d.). The Versatile Role of Nitriles in Modern Organic Synthesis.
  • Echemi. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile(9CI) Safety Data Sheets.
  • PubMed. (2019, January 10). 1 H-Pyrrolo[3,2- b]pyridine GluN2B-Selective Negative Allosteric Modulators.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
  • ACS Publications. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.